molecular formula C22H21F3N6 B2934020 GNF362

GNF362

Cat. No.: B2934020
M. Wt: 426.4 g/mol
InChI Key: VNTCGXMLDSKOKN-OAHLLOKOSA-N
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Description

GNF362 is a useful research compound. Its molecular formula is C22H21F3N6 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6/c1-15-13-30(8-9-31(15)20-7-6-19(12-27-20)22(23,24)25)14-18-11-28-29-21(18)17-4-2-16(10-26)3-5-17/h2-7,11-12,15H,8-9,13-14H2,1H3,(H,28,29)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTCGXMLDSKOKN-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)CC3=C(NN=C3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)CC3=C(NN=C3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Itpkb in Lymphocyte Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol 1,4,5-trisphosphate 3-kinase B (Itpkb) is a critical enzyme in the inositol phosphate signaling pathway, which plays a pivotal role in regulating the development, activation, and function of lymphocytes. Itpkb catalyzes the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to form inositol 1,3,4,5-tetrakisphosphate (IP4). This conversion is not merely a metabolic step but a key regulatory node that fine-tunes intracellular calcium signaling and other downstream pathways essential for lymphocyte homeostasis and immune responses.[1] This technical guide provides an in-depth exploration of the multifaceted functions of Itpkb in both B and T lymphocytes, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling networks.

Core Function of Itpkb: The IP3 to IP4 Conversion

The fundamental role of Itpkb is the conversion of the second messenger IP3 into IP4.[1] IP3 is generated following the activation of phospholipase C (PLC) downstream of antigen receptor engagement on both B cells (BCR) and T cells (TCR). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This initial calcium release is a crucial event that initiates lymphocyte activation. Itpkb then acts on IP3 to produce IP4, a molecule with its own distinct signaling properties.[1]

Itpkb in B Lymphocyte Development and Function

Itpkb plays a profound role in B cell development, selection, and activation.[2][3] Studies in Itpkb-deficient mice have revealed significant alterations in the B cell compartment, highlighting its importance in maintaining B cell tolerance and appropriate immune responses.

Regulation of B Cell Development and Survival

Mice lacking Itpkb exhibit impaired B lymphocyte development. While early B cell development in the bone marrow appears largely unaffected, there is a notable reduction in the numbers of peripheral B cell subsets in the spleen, including transitional (T1 and T2), follicular, and marginal zone B cells. Furthermore, Itpkb and its product IP4 are important for the survival of naïve mature B cells and for controlling the expression of the pro-apoptotic protein Bim.

Negative Regulation of BCR Signaling and Calcium Flux

A key function of Itpkb in B cells is the negative regulation of B cell receptor (BCR) signaling. In the absence of Itpkb, B lymphocytes display enhanced and sustained intracellular calcium levels following BCR stimulation. This is primarily due to increased activity of store-operated calcium (SOC) channels in the plasma membrane. The product of Itpkb, IP4, acts as an inhibitor of these SOC channels, thereby dampening the calcium influx and preventing excessive signaling. This regulatory role is crucial for preventing B cell anergy and for controlling the fate of developing B cells.

Impact on Antibody Responses

The altered signaling in Itpkb-deficient B cells leads to defective antibody responses. Specifically, these mice show impaired immunoglobulin G3 (IgG3) antibody responses to T lymphocyte-independent antigens.

Quantitative Data Summary: B Lymphocyte Phenotypes in Itpkb-/- Mice

ParameterWild-Type (WT) MiceItpkb-/- MiceReference
Splenic B Lymphocyte NumbersNormalReduced by ~80%
T1 B LymphocytesNormalReduced by ~80%
T2 B LymphocytesNormalReduced by ~93%
Mature Follicular B LymphocytesNormalReduced by ~89%
Marginal Zone B LymphocytesNormalReduced by ~70%
BCR-induced Intracellular Ca2+ FluxNormalEnhanced
Store-Operated Ca2+ Channel ActivityNormalEnhanced
T-independent IgG3 Antibody ResponseNormalDefective

Itpkb in T Lymphocyte Development and Function

Itpkb is also indispensable for normal T cell development and function, with its absence leading to severe defects in the T cell compartment and altered immune responses.

Essential Role in T Cell Positive Selection

A critical role for Itpkb has been identified in the positive selection of thymocytes. Mice with a loss-of-function mutation in the Itpkb gene exhibit a developmental block at the CD4+CD8+ double-positive (DP) stage in the thymus, resulting in a profound lack of mature peripheral T cells. This indicates that Itpkb-mediated signaling is essential for the survival and maturation signals required during this crucial developmental checkpoint.

Modulation of TCR Signaling and Calcium Homeostasis

Similar to its role in B cells, Itpkb negatively regulates calcium signaling in T cells. Upon T cell receptor (TCR) stimulation, Itpkb-deficient T cells exhibit enhanced and prolonged intracellular calcium levels. This is attributed to the inhibitory effect of its product, IP4, on the Orai1/Stim1 calcium channel. This dysregulated calcium signaling has significant consequences for T cell fate.

Control of T Cell Survival and Activation-Induced Cell Death (AICD)

The elevated intracellular calcium in the absence of Itpkb leads to the upregulation of pro-apoptotic factors such as Bim and FasL. This results in increased activation-induced cell death (AICD) and a failure of Itpkb-deficient T cells to proliferate following TCR stimulation. Therefore, Itpkb is crucial for maintaining T cell survival and preventing premature cell death upon activation.

Regulation of Erk Signaling

Interestingly, while calcium signaling is enhanced, the activation of the extracellular signal-regulated kinase (Erk) pathway is attenuated in Itpkb-deficient thymocytes in response to suboptimal antigen receptor stimulation. This suggests a unique role for Itpkb in linking TCR signaling to the Ras-MAPK pathway, which is also essential for positive selection.

Quantitative Data Summary: T Lymphocyte Phenotypes in Itpkb-/- Mice

ParameterWild-Type (WT) MiceItpkb-/- MiceReference
Peripheral T Cell NumbersNormalSeverely reduced
Thymocyte DevelopmentNormalBlock at CD4+CD8+ stage
TCR-induced Intracellular Ca2+ FluxNormalEnhanced
Store-Operated Ca2+ Channel ActivityNormalEnhanced
TCR-mediated T Cell ProliferationNormalFailed
Activation-Induced Cell Death (AICD)NormalIncreased
TCR-induced Erk Activation (suboptimal stimulation)NormalAttenuated
T-dependent Antibody ResponseNormalBlocked

Signaling Pathways and Experimental Workflows

Itpkb Signaling Pathway in Lymphocytes

Itpkb_Signaling_Pathway AntigenReceptor Antigen Receptor (BCR/TCR) PLC PLCγ AntigenReceptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Itpkb Itpkb IP3->Itpkb substrate ER Endoplasmic Reticulum IP3->ER binds to receptor Erk Erk Activation DAG->Erk IP4 IP4 Itpkb->IP4 produces SOC Store-Operated Ca2+ Channels (Orai1/Stim1) IP4->SOC inhibits IP4->Erk modulates Ca_cyto Cytosolic Ca2+ ER->Ca_cyto releases Ca2+ Ca_ER Ca2+ Ca_cyto->SOC activates Ca_cyto->Erk modulates Apoptosis Apoptosis (↑ Bim, FasL) Ca_cyto->Apoptosis promotes (in excess) Proliferation Proliferation Ca_cyto->Proliferation required for SOC->Ca_cyto Ca2+ influx Ca_extra Extracellular Ca2+

Caption: Itpkb signaling pathway in lymphocytes.

Experimental Workflow for Analyzing Itpkb Function

Experimental_Workflow Start Start: Itpkb WT vs KO Mice Lymphocyte_Isolation Isolate Lymphocytes (Spleen, Thymus, Lymph Nodes) Start->Lymphocyte_Isolation ELISA ELISA: - Measure serum Ig levels Start->ELISA Flow_Cytometry Flow Cytometry: - Lymphocyte population analysis - Cell surface marker expression Lymphocyte_Isolation->Flow_Cytometry Ca_Flux Calcium Flux Assay: - Measure intracellular Ca2+ - Assess SOCE Lymphocyte_Isolation->Ca_Flux Proliferation_Assay Proliferation Assay: - CFSE or [3H]-thymidine - Measure cell division Lymphocyte_Isolation->Proliferation_Assay Western_Blot Western Blot: - Analyze Erk phosphorylation Lymphocyte_Isolation->Western_Blot Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Ca_Flux->Data_Analysis Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis

Caption: Workflow for studying Itpkb function.

Itpkb as a Therapeutic Target in Autoimmune Diseases

The critical role of Itpkb in regulating lymphocyte activation and survival has made it an attractive target for therapeutic intervention in autoimmune diseases. The rationale is that inhibiting Itpkb would lead to elevated intracellular calcium in autoreactive T cells, promoting their elimination through AICD.

Small molecule inhibitors of Itpkb have been developed and tested in preclinical models. Pharmacological inhibition of Itpkb has been shown to block T-cell dependent antibody responses in vivo and prevent T-cell driven arthritis in rats. These findings suggest that targeting Itpkb could be a novel strategy to treat T-cell mediated autoimmune diseases. More recently, inhibition of Itpkb has also been shown to be effective in controlling both acute and chronic graft-versus-host disease (GVHD) in murine models, further expanding its therapeutic potential.

Experimental Protocols

Flow Cytometric Analysis of Lymphocyte Populations in Mice

Objective: To phenotype and quantify different lymphocyte subsets in lymphoid organs of wild-type and Itpkb knockout mice.

Materials:

  • Single-cell suspensions from spleen, thymus, or lymph nodes.

  • Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FACS buffer).

  • Fluorochrome-conjugated antibodies against mouse cell surface markers (e.g., CD4, CD8, B220, IgM, IgD, CD21, CD23, CD43, CD5).

  • Fc block (anti-CD16/32).

  • Viability dye (e.g., 7-AAD or propidium iodide).

  • Flow cytometer.

Procedure:

  • Prepare single-cell suspensions from the desired lymphoid organs. For spleens, red blood cell lysis is required.

  • Wash cells with FACS buffer and resuspend at a concentration of 1x10^7 cells/mL.

  • Aliquot 1x10^6 cells per tube.

  • Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Add the antibody cocktail containing the desired fluorochrome-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing a viability dye.

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software to gate on specific lymphocyte populations based on their surface marker expression.

Measurement of Intracellular Calcium Flux

Objective: To measure changes in intracellular calcium concentration in lymphocytes following antigen receptor stimulation.

Materials:

  • Isolated lymphocytes.

  • Calcium-sensitive fluorescent dyes (e.g., Indo-1 AM, Fluo-4 AM, Fura Red AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium.

  • Stimulating antibodies (e.g., anti-IgM for B cells, anti-CD3 for T cells).

  • Ionomycin (positive control).

  • EGTA (negative control).

  • Flow cytometer capable of kinetic measurements.

Procedure:

  • Resuspend isolated lymphocytes in loading buffer (HBSS with 1% FBS).

  • Load cells with a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM and Fura Red AM) in the presence of Pluronic F-127 for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS without calcium.

  • Resuspend the cells in HBSS without calcium and allow them to rest for 15-30 minutes at room temperature.

  • Acquire a baseline fluorescence reading on the flow cytometer for 30-60 seconds.

  • Pause the acquisition, add the stimulating antibody, and immediately resume data acquisition for several minutes to record the calcium flux.

  • For store-operated calcium entry (SOCE) measurement, after the initial stimulation in calcium-free buffer, add CaCl2 to the medium and continue recording.

  • At the end of the experiment, add ionomycin to determine the maximal calcium influx, followed by EGTA to establish the minimal fluorescence.

  • Analyze the data by plotting the ratio of fluorescence over time.

T Cell Proliferation Assay (CFSE-based)

Objective: To assess the proliferative capacity of T cells in response to stimulation.

Materials:

  • Isolated T cells.

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • Complete RPMI-1640 medium.

  • Stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies, or a specific antigen).

  • 96-well culture plates.

  • Flow cytometer.

Procedure:

  • Label isolated T cells with CFSE (typically 1-5 µM) for 10-15 minutes at 37°C.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

  • Wash the cells twice with complete medium.

  • Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate pre-coated with anti-CD3 antibody.

  • Add soluble anti-CD28 antibody to the wells.

  • Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Harvest the cells and stain with antibodies for T cell surface markers and a viability dye.

  • Acquire data on a flow cytometer.

  • Analyze proliferation by gating on the live T cell population and observing the successive halving of CFSE fluorescence in daughter cell generations.

Western Blot for Erk Phosphorylation

Objective: To determine the level of Erk activation by measuring its phosphorylation.

Materials:

  • Isolated lymphocytes.

  • Stimulating agent.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (anti-phospho-Erk and anti-total-Erk).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Stimulate lymphocytes for the desired time points.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Erk overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Erk.

ELISA for Mouse Immunoglobulins

Objective: To measure the concentration of different immunoglobulin isotypes in mouse serum.

Materials:

  • Mouse serum samples.

  • 96-well ELISA plates.

  • Coating buffer (e.g., PBS).

  • Capture antibody (isotype-specific anti-mouse Ig).

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Detection antibody (HRP-conjugated isotype-specific anti-mouse Ig).

  • Standard immunoglobulins of known concentration.

  • Substrate (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

  • Microplate reader.

Procedure:

  • Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add serially diluted standards and appropriately diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add the substrate and incubate in the dark until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the immunoglobulin concentrations in the samples by comparing their absorbance to the standard curve.

Conclusion

Itpkb is a master regulator of lymphocyte function, exerting its influence through the fine-tuning of intracellular calcium signaling and other downstream pathways. Its role is pleiotropic, impacting the development, selection, activation, and survival of both B and T lymphocytes. The profound immunological consequences of Itpkb deficiency underscore its importance in maintaining immune homeostasis. Furthermore, the identification of Itpkb as a negative regulator of T cell activation has opened up exciting new avenues for the development of targeted therapies for autoimmune diseases and other T-cell-mediated pathologies. A thorough understanding of the intricate functions of Itpkb, facilitated by the experimental approaches detailed in this guide, will be crucial for advancing our knowledge of lymphocyte biology and for the successful translation of this knowledge into novel therapeutic strategies.

References

GNF362: A Technical Guide to a Novel Inositol Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GNF362, a selective and potent inhibitor of inositol trisphosphate 3' kinase B (Itpkb). The information presented herein is intended to support research and development efforts by providing detailed insights into its discovery, chemical properties, mechanism of action, and key experimental data and protocols.

Discovery and Development

This compound was identified through a rigorous discovery process that began with a high-throughput biochemical screen of a two-million-compound library.[1][2] Following the initial screening, the lead compounds underwent medicinal chemistry optimization to improve potency, selectivity, and drug-like properties. Co-crystallography with Itpkb was utilized to understand the binding mechanism and guide further optimization, ultimately leading to the identification of this compound.[1][2]

Chemical Properties and Formulation

This compound is a low molecular weight, orally bioavailable inhibitor.[1] Its key chemical and physical properties are summarized in the tables below.

Chemical Identity
PropertyValue
Formal Name 4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]methyl]-1H-pyrazol-3-yl]-benzonitrile
CAS Number 1003019-41-7
Molecular Formula C₂₂H₂₁F₃N₆
Molecular Weight 426.4 g/mol
Appearance White to off-white solid
Solubility and Storage
PropertyDetails
Solubility Soluble in DMSO, Ethanol, and Methanol. For in vitro studies, it is soluble in DMSO at 100 mg/mL (234.50 mM), though sonication may be required.
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.
In Vivo Formulation Protocols

Several protocols are available for the preparation of this compound for in vivo administration:

ProtocolSolventsFinal Concentration
1 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.86 mM)
2 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.86 mM)
3 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.88 mM)
4 20% Hydroxyl propyl-beta cyclodextrin in water2 mg/mL

Mechanism of Action

This compound is a selective inhibitor of the inositol phosphate kinase family, with the highest potency for Itpkb. It also demonstrates inhibitory activity against Itpka and Itpkc.

Signaling Pathway

This compound exerts its effects by inhibiting the phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) to inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄). This interruption of the inositol phosphate signaling pathway leads to an accumulation of Ins(1,4,5)P₃, which in turn enhances and sustains intracellular calcium (Ca²⁺) levels, primarily through store-operated calcium entry (SOCE). In lymphocytes, this augmented Ca²⁺ signaling cascade ultimately triggers apoptosis in activated T cells.

GNF362_Mechanism_of_Action AntigenReceptor Antigen Receptor Activation PLC PLCγ AntigenReceptor->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 Ins(1,4,5)P₃ PIP2->IP3 Itpkb Itpkb IP3->Itpkb substrate for ER Endoplasmic Reticulum IP3->ER binds to receptors on IP4 Ins(1,3,4,5)P₄ Itpkb->IP4 phosphorylates to This compound This compound This compound->Itpkb inhibits Ca_ER Ca²⁺ Release ER->Ca_ER SOCE Store-Operated Ca²⁺ Entry (SOCE) Ca_ER->SOCE triggers Ca_Intracellular ↑ Intracellular Ca²⁺ SOCE->Ca_Intracellular Apoptosis Apoptosis of Activated T-cells Ca_Intracellular->Apoptosis Kinase_Glo_Assay_Workflow Start Start PrepareReagents Prepare purified kinase (Itpka, b, or c), This compound dilutions, and ATP Start->PrepareReagents Incubate Incubate kinase, This compound, and ATP PrepareReagents->Incubate AddKinaseGlo Add Kinase-Glo® Reagent Incubate->AddKinaseGlo MeasureLuminescence Measure Luminescence (proportional to remaining ATP) AddKinaseGlo->MeasureLuminescence CalculateIC50 Calculate IC₅₀ values MeasureLuminescence->CalculateIC50 End End CalculateIC50->End

References

An In-depth Technical Guide on the Role of GNF362 in Modulating Calcium Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GNF362, a selective, potent, and orally bioavailable small molecule inhibitor of inositol trisphosphate 3-kinase B (Itpkb). It details the compound's mechanism of action in modulating calcium signaling, presents key quantitative data, outlines experimental protocols for its characterization, and illustrates the signaling pathways and workflows involved.

Introduction to this compound and Calcium Signaling

Calcium (Ca²⁺) is a universal second messenger that governs a vast array of cellular processes, including activation, proliferation, and apoptosis.[1][2] In non-excitable cells like lymphocytes, a primary mechanism for increasing intracellular Ca²⁺ is Store-Operated Calcium Entry (SOCE).[3][4] This process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein.[4] STIM1 then activates Orai1, the pore-forming unit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel at the plasma membrane, leading to sustained Ca²⁺ influx.

The signaling cascade leading to SOCE is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol. IP₃ binds to its receptors on the ER, triggering the release of stored Ca²⁺. The pathway is negatively regulated by inositol trisphosphate 3-kinase B (Itpkb), which phosphorylates IP₃ to generate inositol 1,3,4,5-tetrakisphosphate (IP₄). IP₄ inhibits the Orai1/STIM1 calcium channel, thus dampening the Ca²⁺ signal.

This compound is a pharmacological inhibitor of Itpkb. By blocking the conversion of IP₃ to IP₄, this compound effectively removes a key negative feedback loop, leading to augmented and sustained intracellular Ca²⁺ levels following receptor activation. This unique mechanism of enhancing, rather than suppressing, calcium signals has positioned this compound as a valuable tool for studying calcium homeostasis and as a potential therapeutic agent for autoimmune diseases by promoting the apoptosis of pathogenic T cells.

Mechanism of Action of this compound

This compound exerts its effect by directly inhibiting the enzymatic activity of the inositol kinase Itpkb. This prevents the phosphorylation of IP₃ at the 3' position, blocking the production of IP₄. The reduction in IP₄ levels relieves the inhibition on the STIM1/Orai1 complex, leading to enhanced SOCE and a significant increase in intracellular Ca²⁺ concentration upon cell stimulation. This sustained elevation in calcium can trigger downstream pathways leading to activation-induced cell death (AICD) in chronically stimulated lymphocytes.

The following diagram illustrates the signaling pathway modulated by this compound.

GNF362_Signaling_Pathway cluster_receptor Cell Surface cluster_cytosol Cytosol cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum Receptor Antigen Receptor PLC PLCγ Receptor->PLC Activation IP3 IP₃ PLC->IP3 Generates Itpkb Itpkb IP3->Itpkb IP3R IP₃R IP3->IP3R Binds IP4 IP₄ Itpkb->IP4 Phosphorylates This compound This compound This compound->Itpkb Inhibits Orai1 Orai1 (CRAC Channel) IP4->Orai1 Inhibits Ca_Signal ↑ [Ca²⁺]i (Augmented Signal) Apoptosis T-Cell Apoptosis Ca_Signal->Apoptosis Leads to Orai1->Ca_Signal Ca²⁺ Influx STIM1 STIM1 STIM1->Orai1 Activates ER_Ca ER Ca²⁺ Store Depletion ER_Ca->STIM1 Activates IP3R->ER_Ca Triggers

Caption: this compound inhibits Itpkb, augmenting Ca²⁺ influx and promoting apoptosis.

Quantitative Data Presentation

The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

ParameterTarget/AssayValueReference
IC₅₀ Itpkb (Inositol trisphosphate 3-kinase B)9 nM
IC₅₀ Itpka (Inositol trisphosphate 3-kinase A)20 nM
IC₅₀ Itpkc (Inositol trisphosphate 3-kinase C)19 nM
EC₅₀ Calcium Influx (Mouse Splenocytes)12 nM
EC₅₀ SOCE Augmentation (Primary B/T Lymphocytes)12 nM

Experimental Protocols

A central method for evaluating the cellular activity of this compound is the measurement of intracellular calcium flux using fluorescence-based assays.

Protocol: Intracellular Calcium Flux Assay using FLIPR

This protocol is adapted from methodologies used to characterize this compound's effect on lymphocytes.

  • Cell Preparation:

    • Isolate primary splenocytes from wild-type mice.

    • Purify target lymphocytes (e.g., B cells or T cells) using standard immunomagnetic separation techniques if required.

    • Resuspend cells in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester). A typical concentration is 1-2 µM.

    • Incubate the cells with the dye for 30-60 minutes at 37°C in the dark to allow for de-esterification of the dye within the cells.

    • Wash the cells twice with the assay buffer to remove extracellular dye.

  • Plating and Compound Addition:

    • Plate the dye-loaded cells onto fibronectin-coated 384-well microplates suitable for use in a Fluorometric Imaging Plate Reader (FLIPR).

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for target engagement.

  • Measurement of Calcium Flux:

    • Place the microplate into the FLIPR instrument, which is set to monitor the fluorescence intensity of Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).

    • Establish a stable baseline fluorescence reading for each well.

    • Initiate the calcium response by adding an agonist to stimulate the antigen receptor pathway (e.g., anti-IgM for B cells or anti-CD3 for T cells).

    • Continuously record the fluorescence intensity over time to measure the initial release of calcium from ER stores and the subsequent sustained influx via SOCE.

  • Data Analysis:

    • The change in fluorescence (F) relative to the baseline fluorescence (F₀) is calculated (ΔF/F₀).

    • The peak calcium response or the area under the curve for the SOCE phase is plotted against the concentration of this compound.

    • The EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal augmentation of the calcium signal, is determined by fitting the data to a four-parameter logistic curve.

Experimental and Logical Workflow Visualization

The following diagram outlines the typical workflow for assessing a compound like this compound in a cell-based calcium flux assay.

GNF362_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation 1. Isolate and Purify Lymphocytes Dye_Loading 2. Load Cells with Fluo-4 AM Dye Cell_Isolation->Dye_Loading Cell_Plating 3. Plate Cells into 384-well Plate Dye_Loading->Cell_Plating Compound_Add 4. Add this compound (Test Compound) Cell_Plating->Compound_Add Baseline_Read 5. Read Baseline Fluorescence (FLIPR) Compound_Add->Baseline_Read Agonist_Add 6. Add Agonist (e.g., anti-CD3) Baseline_Read->Agonist_Add Signal_Read 7. Record Ca²⁺ Signal (Fluorescence over time) Agonist_Add->Signal_Read Calc_Response 8. Calculate Peak Response or AUC Signal_Read->Calc_Response Dose_Response 9. Plot Dose-Response Curve Calc_Response->Dose_Response EC50_Calc 10. Determine EC₅₀ Dose_Response->EC50_Calc

Caption: Workflow for a cell-based calcium flux assay to characterize this compound.

Conclusion

This compound is a powerful chemical probe that modulates calcium signaling through a novel mechanism: the inhibition of the negative regulator Itpkb. By preventing the formation of IP₄, this compound enhances SOCE mediated by the STIM1/Orai1 pathway, leading to a sustained elevation of intracellular calcium. This activity makes it an invaluable tool for dissecting the complexities of calcium signaling in immune cells. Furthermore, its ability to drive activated, pathogenic T cells toward apoptosis highlights a promising therapeutic strategy for T-cell-mediated autoimmune diseases. The data and protocols presented herein provide a foundational guide for researchers and drug developers working with this compound and exploring the therapeutic potential of modulating intracellular calcium signaling.

References

GNF362: A Technical Guide to Target Selectivity and Interaction with Itpka and Itpkc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of GNF362, a potent and orally bioavailable inhibitor of inositol trisphosphate 3-kinase B (Itpkb). While primarily targeting Itpkb, this compound also exhibits significant activity against Itpka and Itpkc. This document outlines the quantitative inhibitory data, the relevant signaling pathways, and the experimental methodologies used to determine its selectivity.

This compound Target Selectivity Profile

This compound was identified through a high-throughput screening of a two-million compound library, followed by medicinal chemistry optimization.[1][2] It is a selective inhibitor of the inositol trisphosphate 3-kinase (ITPK) family.[3] The inhibitory activity of this compound is most potent against Itpkb, but it also demonstrates nanomolar efficacy against Itpka and Itpkc.[3][4] Importantly, this compound has been profiled against a broad panel of over 150 other protein and lipid kinases and showed no significant off-target activity, highlighting its high selectivity for the ITPK family.

Quantitative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) values of this compound against the three ITPK isoforms are summarized below.

Target KinaseIC50 (nM)
Itpka20
Itpkb9
Itpkc19

Data sourced from MedchemExpress and Cayman Chemical.

Signaling Pathways of Itpka and Itpkc

Inositol 1,4,5-trisphosphate 3-kinases (ITPKs), including Itpka, Itpkb, and Itpkc, are crucial enzymes in intracellular calcium signaling. They act by phosphorylating inositol 1,4,5-trisphosphate (IP3), a second messenger that binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of calcium into the cytosol. The phosphorylation of IP3 by ITPKs produces inositol 1,3,4,5-tetrakisphosphate (IP4), which can no longer activate IP3 receptors, thus modulating the calcium signal. By inhibiting Itpka and Itpkc, this compound prevents the conversion of IP3 to IP4, leading to sustained IP3 levels and augmented intracellular calcium release. This mechanism is central to its effects on T-cell activation and other cellular processes.

GNF362_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 produces ITPK Itpka / Itpkc IP3->ITPK IP3R IP3 Receptor IP3->IP3R binds and activates IP4 Inositol 1,3,4,5-tetrakisphosphate (IP4) ITPK->IP4 phosphorylates This compound This compound This compound->ITPK inhibits Ca_ER Ca2+ IP3R->Ca_ER Ca_Cytosol Cytosolic Ca2+ Ca_ER->Ca_Cytosol releases Downstream Downstream Signaling (e.g., NFAT activation) Ca_Cytosol->Downstream activates

This compound inhibits Itpka/c, modulating calcium signaling.

Experimental Protocols

Determining the selectivity of a kinase inhibitor like this compound involves a series of biochemical and cellular assays. A generalized workflow is presented below, followed by a typical protocol for a biochemical kinase assay.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies HTS High-Throughput Screening (e.g., 2 million compounds) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt This compound This compound Lead_Opt->this compound Identified Compound Selectivity_Panel Kinase Selectivity Panel (>150 Kinases) IC50_Det IC50 Determination (e.g., Kinase Glo) Selectivity_Panel->IC50_Det Cell_Activity Cellular Activity Profiling (e.g., Calcium Flux Assay) IC50_Det->Cell_Activity Target_Engagement Target Engagement (e.g., Biomarker Studies) Cell_Activity->Target_Engagement Functional_Assay Functional Assays (e.g., T-cell proliferation) Target_Engagement->Functional_Assay Animal_Models Animal Models (e.g., Arthritis Rat Model) Functional_Assay->Animal_Models PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Models->PK_PD This compound->Selectivity_Panel

Workflow for kinase inhibitor discovery and selectivity profiling.
Protocol: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®)

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a purified kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer containing Tris-HCl, MgCl2, and DTT.
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km of the kinase for ATP.
  • Substrate Solution: Prepare the specific substrate for the kinase in the kinase buffer.
  • Kinase Solution: Dilute the purified Itpka or Itpkc enzyme to the desired concentration in kinase buffer.
  • Inhibitor (this compound) Dilution Series: Perform serial dilutions of this compound in DMSO, and then further dilute in kinase buffer to achieve the final desired concentrations.

2. Assay Procedure:

  • Add the diluted inhibitor solutions to the wells of a 384-well plate.
  • Add the kinase solution to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP solution to each well.
  • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
  • Stop the reaction by adding a detection reagent, such as the Kinase-Glo® reagent, which measures the amount of ATP remaining in the well. The light output is inversely correlated with kinase activity.

3. Data Analysis:

  • Measure the luminescence of each well using a plate reader.
  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Alternative methods for assessing kinase inhibitor selectivity include differential scanning fluorimetry (DSF), which measures the thermal stabilization of a protein upon ligand binding, and various FRET-based assays like the Z'-LITE® platform. Cellular assays are then employed to confirm target engagement and functional effects in a more physiologically relevant context.

References

The Effect of GNF362 on Lymphocyte Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, experimental data, and relevant methodologies concerning the effects of GNF362 on lymphocyte apoptosis. This compound is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes.[1][2] By targeting Itpkb, this compound offers a novel therapeutic strategy for T-cell-mediated autoimmune diseases by promoting the apoptosis of pathogenic T cells.[1]

Core Mechanism of Action

This compound exerts its pro-apoptotic effect on activated lymphocytes by modulating intracellular calcium levels.[1] The activation of T lymphocytes via the T-cell receptor (TCR) triggers the production of inositol 1,4,5-trisphosphate (IP3). Itpkb normally phosphorylates IP3 to generate inositol 1,3,4,5-tetrakisphosphate (IP4), which acts as a negative regulator of store-operated calcium (SOC) entry.

This compound, by inhibiting Itpkb, blocks the production of IP4. This disinhibition of SOC channels, such as Orai1/Stim1, leads to enhanced and sustained antigen receptor-driven calcium (Ca2+) influx into the cytoplasm. The elevated intracellular Ca2+ levels subsequently drive the expression of pro-apoptotic factors, including Fas ligand (FasL) and Bim. This ultimately results in the activation-induced cell death (AICD) of activated T cells, providing a mechanism to eliminate autoreactive lymphocytes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

ParameterValueTarget/SystemReference
IC50 9 nMItpkb
20 nMItpka
19 nMItpkc
EC50 12 nMAugmentation of SOC responses in primary B or T lymphocytes
In Vivo Effect (Mice)DosesDurationOutcomeReference
Reduction in the percentage of thymic CD4+ T cells3, 10, or 25 mg/kg (oral, twice daily)9 daysSignificant reduction in CD4+ T cells in the thymus
In Vivo Effect (Rat Model of Antigen-Induced Arthritis)DosesDurationOutcomeReference
Inhibition of joint swelling and inflammation6 or 20 mg/kg (oral, daily)21 daysSignificant inhibition of joint swelling, reduced inflammatory cell infiltrate, and joint damage.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound, leading to lymphocyte apoptosis.

GNF362_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Itpkb Itpkb IP3->Itpkb SOC SOC Channel (Orai1/Stim1) Ca2_ion Ca²⁺ SOC->Ca2_ion Influx IP4 IP4 Itpkb->IP4 Phosphorylation This compound This compound This compound->Itpkb Inhibition IP4->SOC Inhibition Apoptosis_Factors Pro-apoptotic Factors (FasL, Bim) Ca2_ion->Apoptosis_Factors Upregulation Apoptosis Apoptosis Apoptosis_Factors->Apoptosis

Caption: this compound inhibits Itpkb, leading to enhanced Ca²⁺ influx and apoptosis.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on lymphocyte apoptosis.

FLIPR Ca2+ Assay

This assay measures the effect of this compound on store-operated calcium entry in lymphocytes.

Protocol:

  • Cell Preparation: Purify wild-type splenocytes and label them with a calcium-sensitive dye (e.g., Fluo-4).

  • Plating: Plate the labeled cells onto fibronectin-coated 384-well FLIPR plates and centrifuge at 1000 rpm for 4 minutes.

  • Compound Addition: Transfer this compound at indicated concentrations to the FLIPR plate.

  • Stimulation: Stimulate the cells with 30 µg/mL of Fab'2 anti-IgM in the presence of 1 mM EGTA to deplete intracellular calcium stores.

  • Initial Reading: Take calcium readings for 7.5 minutes.

  • Calcium Re-addition: Add 5 mM Ca²⁺ to the wells.

  • Final Reading: Measure SOC-mediated Ca²⁺ entry for the final 5.5 minutes.

Proliferation and Cell Apoptosis Assay (CFSE and Annexin V)

This assay assesses the impact of this compound on T-cell proliferation and apoptosis.

Protocol:

  • Cell Labeling: Purify CD4+ T cells and label them with 2.5 µM of CFSE (Carboxyfluorescein succinimidyl ester) in 5% FBS/PBS at 37°C for 10 minutes.

  • Washing: Wash the cells with cold RPMI with 10% FCS.

  • Plating and Stimulation: Plate the cells at 1x10^6 cells/mL in a 96-well flat-bottom plate and stimulate with anti-CD3/28 beads in the presence of varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C.

  • Apoptosis Staining: At desired time points, harvest the cells and stain with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Gate on the CD4+ population and assess proliferation by CFSE dilution and apoptosis by Annexin V and viability dye staining.

FasL-Mediated T-Cell Death Assay

This assay determines if the apoptosis induced by this compound is dependent on the Fas/FasL pathway.

Protocol:

  • Cell Preparation: Purify CD4+ T cells.

  • Plating and Treatment: Plate the cells and stimulate them with anti-CD3/28 beads in the presence of this compound.

  • FasL Blocking: In parallel wells, add a blocking anti-FasL antibody or an isotype control antibody.

  • Proliferation Measurement: After a suitable incubation period (e.g., 48-72 hours), measure T-cell proliferation. This can be done by ³H-thymidine incorporation or a colorimetric assay (e.g., Cell Titer Glo).

  • Analysis: Compare the proliferation in the presence of this compound with and without the blocking anti-FasL antibody. A reversal of the anti-proliferative effect of this compound by the anti-FasL antibody indicates that the observed cell death is FasL-mediated.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for assessing the effect of this compound on T-cell apoptosis.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_TCells Isolate CD4+ T Cells from Spleen Label_CFSE Label with CFSE Isolate_TCells->Label_CFSE Plate_Cells Plate Cells Label_CFSE->Plate_Cells Add_Stim Add anti-CD3/28 Beads Plate_Cells->Add_Stim Add_this compound Add this compound (Dose Response) Add_Stim->Add_this compound Add_FasL_Ab Add anti-FasL Ab (Blocking) Add_this compound->Add_FasL_Ab Incubate Incubate (48-72h) Add_FasL_Ab->Incubate Stain_AnnexinV Stain with Annexin V / PI Incubate->Stain_AnnexinV FACS Flow Cytometry Analysis Stain_AnnexinV->FACS

Caption: Workflow for T-cell apoptosis and proliferation analysis with this compound.

References

GNF362: A Technical Guide to its Impact on Inositol Phosphate Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and impact of GNF362 on inositol phosphate metabolism. This compound is a potent and selective inhibitor of inositol trisphosphate 3' kinase B (Itpkb), a key enzyme in the regulation of intracellular calcium signaling. This document provides a comprehensive overview of this compound's effects, detailed experimental protocols, and quantitative data to support researchers and drug development professionals in their understanding and application of this compound.

Core Mechanism of Action

This compound is a selective, potent, and orally bioavailable small molecule inhibitor of inositol trisphosphate 3' kinase B (Itpkb)[1]. It also demonstrates inhibitory activity against Itpka and Itpkc, albeit with lower potency[1]. The primary mechanism of action of this compound is the blockade of the phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) at the 3' position, which prevents its conversion to inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). This inhibition leads to an accumulation of cytoplasmic Ins(1,4,5)P3, a critical second messenger that binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The sustained elevation of Ins(1,4,5)P3 levels enhances and prolongs intracellular Ca2+ signaling, particularly store-operated calcium entry (SOCE), a crucial pathway for the activation of various cellular processes, including those in lymphocytes.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: Inhibitory Activity of this compound against Inositol Trisphosphate 3' Kinases

TargetIC50 (nM)Reference
Itpkb9
Itpka20
Itpkc19

Table 2: Cellular Activity of this compound

EffectEC50 (nM)Cell TypeReference
Augmentation of SOC responses following antigen receptor cross-linking12Primary B or T lymphocytes

Table 3: Impact of this compound on Inositol Phosphate Levels in Jurkat T cells

Inositol Phosphate SpeciesEffect of this compound TreatmentReference
Ins(1,4,5)P3No significant impact on production
Ins(1,3,4,5)P4Specifically and potently blocked production

Signaling Pathway Visualization

The following diagram illustrates the impact of this compound on the inositol phosphate signaling pathway.

GNF362_Signaling_Pathway PLC Phospholipase C (PLC) IP3 Ins(1,4,5)P3 PLC->IP3 Hydrolysis PIP2 PIP2 PIP2->PLC Itpkb Itpkb IP3->Itpkb Substrate ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R IP4 Ins(1,3,4,5)P4 Itpkb->IP4 Phosphorylation This compound This compound This compound->Itpkb Inhibition Ca_release Ca2+ Release ER->Ca_release SOCE Store-Operated Ca2+ Entry (SOCE) Ca_release->SOCE Depletion of ER Ca2+ stores triggers

This compound's inhibition of Itpkb alters inositol phosphate signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Inositol Phosphate Measurement using HPLC

This protocol is adapted from the method used to assess the impact of this compound on inositol phosphate levels in Jurkat T cells.

a. Cell Labeling:

  • Culture Jurkat T cells in inositol-free RPMI medium.

  • Label the cells with ³H-myo-inositol for 6-8 hours at 37°C in the absence of serum.

  • Following the labeling period, resuspend the cells in complete RPMI medium containing 10% FCS and incubate overnight.

b. Cell Stimulation and Lysis:

  • Resuspend the labeled cells in fresh medium.

  • Pre-incubate the cells with the desired concentrations of this compound or vehicle control.

  • Stimulate the cells by adding 1 µg/mL of OKT3 and 1 µg/mL of anti-CD28 antibodies for 5 minutes at 37°C.

  • Lyse the cells by adding PBS with 3% HCl (final concentration of 0.36 M).

c. Inositol Phosphate Separation and Detection:

  • Separate the radiolabeled inositol phosphates from the cell lysates using anion exchange High-Performance Liquid Chromatography (HPLC).

  • Quantify the amount of each inositol phosphate species using an in-line β-ram detector.

Intracellular Calcium Measurement using a FLIPR Assay

This protocol provides a general framework for measuring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR), a common method to assess the functional consequences of this compound treatment.

a. Cell Preparation:

  • Plate cells (e.g., primary lymphocytes or Jurkat T cells) in a 384-well, black-walled, clear-bottom microplate. For adherent cells, the plate may be pre-coated with a substrate like fibronectin.

  • Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

b. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Remove the culture medium from the cell plate and add the dye-loading buffer to each well.

  • Incubate the plate for 1 hour at 37°C to allow for dye uptake and de-esterification.

c. Compound Addition and Calcium Measurement:

  • Prepare a compound plate containing various concentrations of this compound.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • Initiate the assay. The instrument will first measure the baseline fluorescence.

  • The instrument will then add the this compound solution from the compound plate to the cell plate.

  • Immediately following compound addition, stimulate the cells with an appropriate agonist (e.g., anti-IgM for B cells, or a calcium ionophore like ionomycin as a positive control). In a store-operated calcium entry (SOCE) protocol, cells are typically stimulated in a calcium-free buffer, followed by the re-addition of extracellular calcium.

  • The FLIPR instrument will continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

d. Data Analysis:

  • The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF).

  • The peak fluorescence response can be used to generate dose-response curves and calculate EC₅₀ values.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the impact of this compound on inositol phosphate metabolism and calcium signaling.

GNF362_Experimental_Workflow cluster_0 Inositol Phosphate Analysis cluster_1 Calcium Flux Assay A1 Cell Labeling (3H-myo-inositol) A2 This compound Treatment & Cell Stimulation A1->A2 A3 Cell Lysis A2->A3 A4 HPLC Separation A3->A4 A5 Quantification (β-ram detector) A4->A5 B1 Cell Plating B2 Dye Loading (e.g., Fluo-4) B1->B2 B3 This compound Pre-incubation B2->B3 B4 FLIPR Measurement (Baseline, Agonist Addition, Ca2+ Re-addition) B3->B4 B5 Data Analysis (EC50 determination) B4->B5

Workflow for this compound in vitro characterization.

References

GNF362: A Novel Approach to Autoimmune Disease Modulation Through Itpkb Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant therapeutic challenge. Current treatments often involve broad immunosuppression, leading to potential side effects and increased susceptibility to infections.[1] A promising alternative strategy involves the targeted modulation of specific signaling pathways that drive pathogenic immune responses. This technical guide explores the preclinical data and experimental methodologies surrounding GNF362, a potent and selective small molecule inhibitor of inositol 1,4,5-trisphosphate 3-kinase B (Itpkb). By inhibiting Itpkb, this compound enhances calcium signaling in T lymphocytes, leading to the selective apoptosis of activated, pathogenic T cells and offering a novel therapeutic paradigm for T-cell-mediated autoimmune disorders.[1][2]

Introduction: Targeting T-Cell Activation in Autoimmunity

T lymphocytes play a central role in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis and graft-versus-host disease.[1][3] Upon activation through the T-cell receptor (TCR), a cascade of intracellular signaling events is initiated, with calcium influx being a critical component for T-cell activation, differentiation, and effector functions. Itpkb acts as a negative regulator in this process by phosphorylating inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4), which in turn limits calcium entry into the cell. By inhibiting Itpkb, this compound effectively removes this brake on calcium signaling, leading to elevated intracellular calcium levels in activated T cells. This sustained calcium influx preferentially drives activated T cells towards apoptosis, thereby selectively depleting the pathogenic cell population while potentially sparing naive or memory T cells.

Mechanism of Action of this compound

This compound is a selective and orally bioavailable inhibitor of Itpkb. Its mechanism of action is centered on the modulation of calcium signaling in lymphocytes.

Signaling Pathway of this compound-Mediated T-Cell Apoptosis

GNF362_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) Activation PLCg PLCγ TCR->PLCg activates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Orai1_Stim1 Orai1/Stim1 Channel IP3->Orai1_Stim1 activates Itpkb Itpkb IP3->Itpkb substrate Ca_influx Increased Intracellular Ca2+ Influx Orai1_Stim1->Ca_influx IP4 IP4 Itpkb->IP4 produces This compound This compound This compound->Itpkb inhibits IP4->Orai1_Stim1 inhibits FasL_Bim Induction of FasL and Bim Ca_influx->FasL_Bim leads to Apoptosis T-Cell Apoptosis FasL_Bim->Apoptosis triggers

Caption: this compound inhibits Itpkb, leading to increased intracellular calcium and T-cell apoptosis.

Preclinical Efficacy in Autoimmune Disease Models

The therapeutic potential of this compound has been evaluated in the rat antigen-induced arthritis (rAIA) model, which shares similarities with human rheumatoid arthritis.

Quantitative Data Summary
Model Treatment Dosage Key Findings Reference
Rat Antigen-Induced Arthritis (rAIA)This compound6 mg/kg (oral, twice daily)34% reduction in knee swelling. Minimal effect on antibody production.
Rat Antigen-Induced Arthritis (rAIA)This compound20 mg/kg (oral, twice daily)47% reduction in knee swelling. Significant reduction in inflammatory cell infiltrate, joint damage, and proteoglycan loss.
In vitro Lymphocyte AssaysThis compoundEC50 of 12 nMAugmented store-operated calcium (SOC) entry in primary B and T lymphocytes.
In vitro Kinase AssaysThis compoundIC50 of 9 nMSelective inhibition of Itpkb.
In vivo Mouse ModelThis compound10 and 25 mg/kgReduction in the number of thymic CD4+ T cells.

Experimental Protocols

Rat Antigen-Induced Arthritis (rAIA) Model

This model is used to evaluate the efficacy of therapeutic agents in an arthritis model that involves T-cell-mediated inflammation.

Experimental Workflow for rAIA Model

rAIA_Workflow Immunization1 Day -21: Intradermal Immunization (methylated BSA) Immunization2 Day -14: Intradermal Immunization (methylated BSA) Immunization1->Immunization2 Dosing_Start Day 0 to End: Daily Oral Dosing (this compound or Vehicle) Immunization2->Dosing_Start Induction Day 0: Intra-articular Injection (mBSA into knee joint) Dosing_Start->Induction Evaluation Post-Induction: - Knee Swelling Measurement - Histological Analysis - Antibody Titer Measurement Induction->Evaluation

Caption: Workflow for the rat antigen-induced arthritis (rAIA) model.

Protocol:

  • Immunization: On days -21 and -14, rats are immunized intradermally with methylated bovine serum albumin (mBSA).

  • Dosing: Daily oral administration of this compound or a vehicle control is initiated on day 0 and continues for the duration of the study.

  • Arthritis Induction: On day 0, arthritis is induced by an intra-articular injection of mBSA into the knee joint.

  • Efficacy Readouts:

    • Joint Swelling: Knee joint diameter is measured regularly to assess inflammation.

    • Histopathology: At the end of the study, knee joints are collected for histological examination to score inflammatory cell infiltrate, joint damage, and proteoglycan loss.

    • Antibody Response: Serum is collected to measure secondary antibody responses to mBSA.

In Vitro T-Cell Proliferation and Apoptosis Assays

These assays are crucial for determining the direct effect of this compound on T-cell function.

Protocol:

  • T-Cell Isolation: Primary T cells are isolated from mouse spleens or human peripheral blood.

  • Stimulation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation and proliferation.

  • This compound Treatment: this compound is added at various concentrations to the stimulated T-cell cultures.

  • Proliferation Measurement: T-cell proliferation is assessed using standard methods such as CFSE dilution or BrdU incorporation assays.

  • Apoptosis Measurement: The induction of apoptosis is quantified by Annexin V and Propidium Iodide staining followed by flow cytometry. The involvement of the Fas/FasL pathway can be investigated by using a blocking anti-FasL antibody.

Calcium Influx Assay

This assay measures the effect of this compound on calcium signaling in lymphocytes.

Protocol:

  • Cell Loading: Isolated lymphocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound Incubation: Cells are pre-incubated with this compound or a vehicle control.

  • TCR Cross-linking: T-cell receptor cross-linking is initiated to induce calcium release from intracellular stores and subsequent store-operated calcium entry (SOCE).

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored over time using a fluorometer or a flow cytometer. The EC50 of this compound for augmenting SOCE can be determined.

Conclusion and Future Directions

This compound represents a novel and targeted approach to the treatment of T-cell-mediated autoimmune diseases. By selectively inhibiting Itpkb, this compound enhances calcium signaling in activated T cells, leading to their apoptosis. Preclinical studies in the rat antigen-induced arthritis model have demonstrated its efficacy in reducing inflammation and joint damage. Further investigation into the efficacy and safety of this compound in other autoimmune models is warranted. The detailed experimental protocols provided in this guide should facilitate further research into this promising therapeutic agent and the broader role of the Itpkb signaling pathway in immune regulation. The selective depletion of pathogenic T cells, while potentially preserving the broader immune repertoire, offers a significant advantage over conventional immunosuppressive therapies.

References

GNF362: A Novel Therapeutic Avenue for Graft-versus-Host Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Graft-versus-host disease (GVHD) remains a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation. Current therapeutic strategies, while effective to an extent, are frequently associated with broad immunosuppression, leading to an increased risk of infection and disease relapse. This whitepaper explores the preclinical evidence supporting GNF362, a potent and selective small molecule inhibitor of inositol 1,4,5-trisphosphate 3-kinase B (Itpkb), as a promising therapeutic candidate for both acute and chronic GVHD. This compound offers a targeted approach by selectively inducing apoptosis in alloreactive T cells, the key mediators of GVHD, while preserving the beneficial graft-versus-leukemia (GVL) effect. This document provides a comprehensive overview of the mechanism of action, key preclinical data, and detailed experimental protocols related to the evaluation of this compound.

Introduction to Graft-versus-Host Disease

Graft-versus-host disease is an immune-mediated disorder where donor T cells recognize recipient tissues as foreign and mount an inflammatory attack.[1][2] This can manifest as acute GVHD, typically affecting the skin, liver, and gastrointestinal tract, or chronic GVHD, a more systemic and autoimmune-like condition that can lead to long-term morbidity and mortality.[2][3] The pathophysiology of GVHD is complex, involving activation of donor T cells, cytokine release, and subsequent tissue damage.[3] While calcineurin inhibitors like tacrolimus (FK506) are standard prophylactic agents, they are associated with significant side effects and do not always prevent GVHD. This highlights the urgent need for novel therapeutic strategies with improved efficacy and safety profiles.

This compound: Mechanism of Action and Signaling Pathway

This compound is a highly potent and selective inhibitor of inositol 1,4,5-trisphosphate 3-kinase B (Itpkb). Itpkb is a critical negative regulator of intracellular calcium (Ca2+) signaling in T lymphocytes.

Upon T-cell activation via the T-cell receptor (TCR), phospholipase Cγ (PLCγ) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This initial Ca2+ release promotes the opening of store-operated calcium (SOC) channels, such as Orai1, leading to a sustained influx of extracellular Ca2+.

Itpkb negatively regulates this process by phosphorylating IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), which cannot activate IP3 receptors. By inhibiting Itpkb, this compound prevents the conversion of IP3 to IP4, leading to elevated and sustained intracellular Ca2+ levels in activated T cells. This prolonged calcium signaling induces the expression of pro-apoptotic factors like FasL and Bim, ultimately leading to activation-induced cell death (AICD) of the pathogenic T cells.

This targeted induction of apoptosis in alloreactive T cells is the key mechanism by which this compound controls GVHD.

GNF362_Signaling_Pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm TCR TCR PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Orai1 Orai1 (SOC Channel) Ca_Cytoplasm Sustained High Intracellular Ca2+ Orai1->Ca_Cytoplasm Ca2+ Influx IP3R IP3 Receptor Ca_ER Ca2+ IP3R->Ca_ER Releases Ca_ER->Ca_Cytoplasm IP3->IP3R Binds to Itpkb Itpkb IP3->Itpkb Substrate IP4 IP4 Itpkb->IP4 Phosphorylates This compound This compound This compound->Itpkb Inhibits Ca_Cytoplasm->Orai1 Activates FasL_Bim FasL, Bim (Pro-apoptotic factors) Ca_Cytoplasm->FasL_Bim Upregulates Apoptosis Activation-Induced Cell Death (AICD) FasL_Bim->Apoptosis Induces

Caption: this compound signaling pathway in T cells.

Preclinical Efficacy of this compound

In Vitro Activity

This compound has demonstrated potent inhibitory activity against Itpkb and its isoforms, as well as functional effects on T-cell signaling and survival.

Parameter This compound Value Target/Assay Reference
IC50 9 nMItpkb
IC50 20 nMItpka
IC50 19 nMItpkc
EC50 12 nMAugmentation of SOC responses in primary B and T lymphocytes

In vitro studies have shown that this compound blocks the production of Ins(1,3,4,5)P4, enhances antigen receptor-driven Ca2+ responses, and leads to the apoptosis of activated T cells in an Itpkb-dependent manner.

In Vivo Efficacy in GVHD Models

The therapeutic potential of this compound has been evaluated in several murine models of both acute and chronic GVHD.

Acute GVHD: In preclinical models of acute GVHD, this compound administration ameliorated disease severity without impairing the beneficial graft-versus-leukemia (GVL) effect against acute myeloid leukemia cell lines (MLL-AF9-eGFP and C1498-luciferase). A key finding is that this compound more selectively deletes donor alloreactive T cells compared to the standard-of-care calcineurin inhibitor, FK506. This selectivity is crucial for maintaining immunocompetence against pathogens and preserving the GVL effect.

Chronic GVHD: this compound has also shown efficacy in treating established chronic GVHD in distinct preclinical models. In a bronchiolitis obliterans (BO) model, this compound treatment reduced active chronic GVHD. Similarly, in a scleroderma model of chronic GVHD, this compound administration also led to a reduction in disease severity. In these chronic models, the therapeutic effect was associated with reduced M2 macrophage infiltration and a decrease in IFN-γ and IL-22 producing CD4+ T cells.

GVHD Model Key Findings with this compound Reference
Acute GVHD Ameliorated disease severity, preserved GVL effect, more selective deletion of alloreactive T cells vs. FK506.
Chronic GVHD (Bronchiolitis Obliterans) Reduced active chronic GVHD.
Chronic GVHD (Scleroderma) Reduced active chronic GVHD.

Experimental Protocols

Murine Models of GVHD

Acute GVHD Model: A common model involves the transplantation of bone marrow and T cells from C57BL/6 (B6) donor mice into lethally irradiated BALB/c recipient mice. Disease progression is monitored by survival, weight loss, and clinical GVHD scoring.

Chronic GVHD Models:

  • Bronchiolitis Obliterans (BO): This model utilizes a multi-organ system approach to mimic the fibrotic lung disease seen in human chronic GVHD.

  • Scleroderma: This model recapitulates the skin fibrosis characteristic of sclerodermatous chronic GVHD.

GVHD_Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Donor Donor Mice (e.g., C57BL/6) Transplantation Bone Marrow +/- T Cell Transplantation Donor->Transplantation Recipient Recipient Mice (e.g., BALB/c) Irradiation Lethal Irradiation of Recipient Recipient->Irradiation Irradiation->Transplantation Treatment Administer this compound or Vehicle Control Transplantation->Treatment Monitoring Monitor Survival, Weight, GVHD Score Treatment->Monitoring Histopathology Histopathology of Target Organs Monitoring->Histopathology FACS Flow Cytometry (FACS) of Immune Cells Monitoring->FACS GVL Assess Graft-vs-Leukemia (GVL) Effect Monitoring->GVL

Caption: General experimental workflow for in vivo GVHD studies.
In Vitro T-Cell Assays

T-Cell Proliferation Assay: Purified CD4+ T cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound. Proliferation is measured by assays such as [3H]-thymidine incorporation or CFSE dilution by flow cytometry.

Apoptosis Assay: Activated T cells are treated with this compound, and apoptosis is assessed by staining for Annexin V and Propidium Iodide followed by flow cytometry analysis. The involvement of specific apoptotic pathways can be investigated by using blocking antibodies against molecules like FasL.

Calcium Flux Assay: Primary lymphocytes are loaded with a calcium-sensitive dye (e.g., Fluo-4) and stimulated to activate the TCR. Changes in intracellular calcium levels in the presence or absence of this compound are measured using a fluorometric imaging plate reader (FLIPR) or flow cytometry.

Conclusion and Future Directions

The preclinical data strongly support the continued development of this compound as a novel therapeutic for both acute and chronic GVHD. Its unique mechanism of action, which selectively targets alloreactive T cells while preserving the GVL effect, represents a significant advantage over existing therapies. The favorable safety and efficacy profile demonstrated in robust preclinical models warrants further investigation in clinical settings. Future studies should focus on optimizing dosing regimens, exploring combination therapies with other immunosuppressive agents, and identifying biomarkers to predict patient response. The development of this compound and other Itpkb inhibitors holds the promise of a new era in the management of GVHD, potentially improving outcomes for a large number of patients undergoing allogeneic hematopoietic stem cell transplantation. As of now, there are no ongoing clinical trials with Itpkb inhibitors for the treatment of cGVHD.

References

GNF362: A Technical Whitepaper on its Role in Elucidating ITPKB-Mediated α-Synuclein Pathology in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the use and observed effects of GNF362, a potent inositol-1,4,5-triphosphate 3-kinase (ITPK) inhibitor, in the context of Parkinson's disease (PD) research. The findings summarized herein focus on this compound's role as a chemical probe to investigate the consequences of ITPKB inhibition on α-synuclein pathology.

Introduction: The ITPKB Link to Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in Lewy bodies and Lewy neurites[1][2]. Genome-wide association studies (GWAS) have identified genetic variants in the ITPKB gene locus that are associated with a reduced risk of developing sporadic PD[1][3]. ITPKB (Inositol-1,4,5-triphosphate 3-kinase B) is a key enzyme that negatively regulates intracellular calcium signaling. It phosphorylates inositol-1,4,5-triphosphate (IP₃), a second messenger that binds to IP₃ receptors on the endoplasmic reticulum (ER) to trigger the release of calcium (Ca²⁺) into the cytosol[1]. By converting IP₃ to inositol-1,3,4,5-tetrakisphosphate (IP₄), which is inactive at IP₃ receptors, ITPKB effectively dampens this Ca²⁺ release.

This compound is a potent, ATP-competitive, and orally bioavailable pan-ITPK inhibitor with high affinity for ITPKB. It serves as a critical research tool to pharmacologically inhibit ITPKB activity and thereby study the downstream cellular consequences in models of Parkinson's disease. Research utilizing this compound has revealed a surprising and complex role for the ITPKB pathway in α-synuclein pathology, suggesting that inhibiting this enzyme, contrary to initial expectations for some neuroprotective pathways, may exacerbate the disease phenotype in cellular models.

Mechanism of Action of this compound in Neuronal Models

This compound readily crosses cell membranes to inhibit ITPKB within the cytoplasm. The primary mechanism of action in the context of Parkinson's disease research is the disruption of intracellular calcium homeostasis, which subsequently impacts mitochondrial function, autophagy, and α-synuclein aggregation.

The inhibition of ITPKB by this compound leads to the following cascade of events:

  • Increased IP₃ Levels: this compound prevents the phosphorylation and inactivation of IP₃.

  • Enhanced ER Calcium Release: Elevated IP₃ levels lead to sustained activation of IP₃ receptors on the endoplasmic reticulum, resulting in an increased flux of Ca²⁺ from the ER into the cytosol.

  • Mitochondrial Calcium Overload: The elevated cytosolic Ca²⁺ is taken up by mitochondria through the mitochondrial calcium uniporter (MCU) complex.

  • Altered Mitochondrial Function: This influx of mitochondrial Ca²⁺ leads to an increase in mitochondrial respiration and ATP production. However, this is accompanied by an increase in the production of reactive oxygen species (ROS).

  • Inhibition of Autophagy: The altered energy state and signaling within the cell, potentially involving the AMPK/mTOR pathway, leads to an inhibition of autophagy initiation. Autophagy is a critical cellular process for clearing aggregated proteins like α-synuclein.

  • Increased α-Synuclein Pathology: The combination of increased ROS and impaired autophagic clearance creates a cellular environment that promotes the aggregation and accumulation of phosphorylated α-synuclein (pS129), a key pathological hallmark of Parkinson's disease.

Signaling Pathway Diagram

GNF362_Mechanism_of_Action cluster_ER ER Membrane This compound This compound ITPKB ITPKB This compound->ITPKB inhibits IP3 IP₃ ITPKB->IP3 phosphorylates IP4 IP₄ (inactive) IP3->IP4 converted to IP3R IP₃ Receptor IP3->IP3R activates ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca²⁺ ER->Ca_cyto releases MCU MCU Complex Ca_cyto->MCU uptake via Mito Mitochondrion Ca_mito Mitochondrial Ca²⁺ Mito->Ca_mito accumulates Resp Mitochondrial Respiration Ca_mito->Resp stimulates Autophagy Autophagy Initiation Ca_mito->Autophagy inhibits ATP ATP Production Resp->ATP increases ROS Reactive Oxygen Species (ROS) Resp->ROS increases aSyn α-Synuclein Aggregation ROS->aSyn promotes Autophagy->aSyn clears

Caption: this compound inhibits ITPKB, leading to increased ER Ca²⁺ release and mitochondrial overload.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on neuronal models of Parkinson's disease.

Table 1: this compound Potency
TargetIC₅₀ (nM)Assay TypeSource
ITPKA20Biochemical
ITPKB9Biochemical
ITPKC19Biochemical
Table 2: Effects of this compound on α-Synuclein Pathology in Primary Neurons
This compound ConcentrationOutcome MeasureResultStatistical SignificanceSource
10 nMNumber of pS129 α-syn inclusions per cellIncreasedP = 0.0197
100 nMNumber of pS129 α-syn inclusions per cellIncreasedP = 0.0193
100 nMMean size of pS129 α-syn inclusionsIncreasedP = 0.0473
Table 3: Cellular Effects of this compound Treatment in Primary Neurons
This compound ConcentrationOutcome MeasureResultSource
10 nMIntracellular Calcium LevelsIncreased
10 nMBasal Mitochondrial RespirationIncreased
10 nMMaximal Mitochondrial RespirationIncreased
10 nMMitochondrial ATP ProductionIncreased
10 nMReactive Oxygen Species (ROS) ProductionIncreased by ~50%

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are based on published information and may require optimization for specific laboratory conditions.

α-Synuclein Preformed Fibril (PFF) Induced Pathology Model

This model is used to induce the aggregation of endogenous α-synuclein in cultured neurons, mimicking the pathology of Parkinson's disease.

Objective: To assess the effect of this compound on the formation of pathological α-synuclein inclusions.

Methodology:

  • PFF Preparation:

    • Recombinant α-synuclein monomer is incubated at a concentration of 5 mg/mL in phosphate-buffered saline (PBS) at 37°C with continuous shaking for 7 days to form fibrils.

    • Fibril formation is confirmed using a Thioflavin T assay and transmission electron microscopy.

    • Prior to use, PFFs are sonicated to create smaller fibril seeds that are more readily taken up by neurons.

  • Neuronal Culture and Treatment:

    • Primary cortical neurons are cultured for approximately 11 days in vitro (DIV).

    • Human iPSC-derived neurons are differentiated for 11 days in the presence of doxycycline.

    • Neurons are treated with murine PFFs (e.g., 5 µg/mL) and this compound at various concentrations (e.g., 0, 10, 100 nM) for a period of 10-14 days.

  • Analysis of α-Synuclein Pathology:

    • Immunocytochemistry: Cells are fixed and stained for phosphorylated α-synuclein (pS129), a neuronal marker (e.g., MAP2 or NeuN), and a nuclear counterstain (DAPI).

    • Image Acquisition and Quantification: Images are captured using a high-content imaging system or confocal microscope. The number and size of pS129-positive inclusions per neuron are quantified using image analysis software.

Live-Cell Calcium Imaging

Objective: To measure changes in intracellular calcium levels in response to this compound treatment.

Methodology:

  • Cell Preparation and Dye Loading:

    • Primary neurons are plated on imaging-compatible plates or coverslips.

    • Cells are pre-incubated with a calcium-sensitive dye, such as 2 µM Calcium Orange AM, for a specified period to allow for dye uptake and de-esterification.

  • This compound Treatment and Imaging:

    • A baseline fluorescence reading is taken.

    • This compound (e.g., 10 nM) is added to the cells.

    • Live-cell imaging is performed using a fluorescence microscope, capturing images at regular intervals (e.g., every 10 minutes for 1 hour) to monitor changes in fluorescence intensity.

  • Data Analysis:

    • The mean fluorescence intensity of individual cells or regions of interest is measured over time.

    • The change in fluorescence, which corresponds to a change in intracellular Ca²⁺ concentration, is calculated relative to the baseline.

Mitochondrial Respiration and ATP Production Assays

Objective: To determine the effect of this compound on mitochondrial function.

Methodology:

  • Seahorse XF Cell Mito Stress Test:

    • Primary neurons are seeded in a Seahorse XF culture plate.

    • Cells are pre-treated with this compound (e.g., 10 nM) for 1 hour.

    • The culture medium is replaced with Seahorse XF assay medium.

    • The plate is placed in the Seahorse XF Analyzer, which measures the oxygen consumption rate (OCR).

    • A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial function, including basal respiration, maximal respiration, and ATP production.

  • CellTiter-Glo® Luminescence Assay:

    • Neurons are cultured in a multi-well plate and treated with this compound for a specified time (e.g., 1 hour).

    • The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Luminescence is read using a plate reader.

    • Relative ATP levels are calculated and compared between treated and untreated cells.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for investigating this compound's effects and the logical relationship between ITPKB inhibition and α-synuclein pathology.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis PFF_Prep α-Synuclein PFF Preparation & Sonication Treatment Treat Neurons with PFFs and this compound (10-14 days) PFF_Prep->Treatment Neuron_Culture Primary Neuron Culture (e.g., DIV 11) Neuron_Culture->Treatment ICC Immunocytochemistry (pS129 α-Syn, MAP2, DAPI) Treatment->ICC Imaging High-Content Imaging ICC->Imaging Quant Quantification of α-Syn Inclusions Imaging->Quant

Caption: Workflow for assessing this compound's impact on PFF-induced α-synuclein pathology.

Logical Relationship Diagram

Logical_Relationship Start This compound Treatment (ITPKB Inhibition) Ca_Increase Increased Cytosolic & Mitochondrial Ca²⁺ Start->Ca_Increase Mito_Dys Altered Mitochondrial Function (↑ ATP, ↑ ROS) Ca_Increase->Mito_Dys Auto_Inhib Inhibition of Autophagy Ca_Increase->Auto_Inhib End Increased α-Synuclein Aggregation Mito_Dys->End via ↑ ROS Auto_Inhib->End via ↓ Clearance

Caption: Logical flow from ITPKB inhibition by this compound to increased α-synuclein aggregation.

Conclusion and Future Directions

The use of this compound as a pharmacological inhibitor has been instrumental in delineating the role of ITPKB in neuronal homeostasis and α-synuclein pathology. The current body of research indicates that inhibition of ITPKB by this compound exacerbates α-synuclein aggregation in cellular models of Parkinson's disease. This occurs through a mechanism involving the dysregulation of calcium signaling, which leads to mitochondrial stress and impaired autophagic clearance.

These findings position this compound as a valuable tool for:

  • Target Validation: Confirming that reduced ITPKB activity is a risk factor for α-synuclein pathology, consistent with GWAS findings that protective alleles may lead to higher ITPKB activity or expression.

  • Mechanism-of-Disease Studies: Interrogating the downstream consequences of calcium dysregulation in neurodegenerative models.

  • Screening for Therapeutics: Developing assays to screen for compounds that might counteract the pathological effects of ITPKB inhibition, for instance, by stabilizing mitochondrial function or enhancing autophagy.

It is crucial to note that based on this evidence, direct inhibition of ITPKB with compounds like this compound is not a viable therapeutic strategy for Parkinson's disease. Instead, the research points towards the opposite approach: exploring ways to enhance ITPKB activity or otherwise mitigate the downstream effects of its inhibition, such as modulating ER-to-mitochondria calcium flux, could be a promising avenue for developing novel, disease-modifying therapies for Parkinson's disease. Future research should focus on developing activators of the ITPKB pathway or inhibitors of the mitochondrial calcium uniporter to test this hypothesis in preclinical models.

References

The Structure-Activity Relationship of GNF362: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GNF362 is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes. By targeting Itpkb, this compound represents a novel therapeutic strategy for T-cell-mediated autoimmune diseases. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Core Compound Data

ParameterValueReference
Formal Name 4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]methyl]-1H-pyrazol-3-yl]-benzonitrile[1]
CAS Number 1003019-41-7[1]
Molecular Formula C₂₂H₂₁F₃N₆[1]
Molecular Weight 426.4 g/mol [1]

Structure-Activity Relationship (SAR)

While detailed structure-activity relationship (SAR) studies involving a broad range of this compound analogs are not extensively available in the public domain, the discovery of this compound was the result of a 2 million compound high-throughput screen followed by medicinal chemistry optimization.[2] This process indicates that systematic structural modifications were performed to achieve the desired potency and selectivity.

Based on the structure of this compound, several key pharmacophoric features can be identified that likely contribute to its potent inhibitory activity against Itpkb. The molecule is comprised of a central pyrazole core linked to a piperazine ring, which in turn is substituted with a trifluoromethyl-pyridinyl group. The other side of the pyrazole is attached to a benzonitrile moiety. The rational design and optimization of this compound would have involved modifying these key structural components to enhance binding affinity to the ATP-binding pocket of Itpkb and improve drug-like properties.

Biological Activity and Selectivity

This compound is a potent inhibitor of Itpkb with an IC₅₀ of 9 nM. It also exhibits inhibitory activity against other isoforms of inositol trisphosphate 3-kinase, Itpka and Itpkc, with IC₅₀ values of 20 nM and 19 nM, respectively.

In Vitro Activity
TargetIC₅₀ (nM)
Itpkb9
Itpka20
Itpkc19
Data from Cayman Chemical

In cellular assays, this compound augments store-operated calcium (SOC) responses following antigen receptor cross-linking in primary B and T lymphocytes with an EC₅₀ of 12 nM.

In Vivo Activity

Oral administration of this compound in mice has been shown to recapitulate the block in T cell development observed in Itpkb-deficient animals. Specifically, it leads to a dose-dependent reduction in the percentage of CD4⁺ T cells in the thymus. In a rat model of antigen-induced arthritis, this compound significantly inhibited joint swelling and secondary antibody responses.

Animal ModelDosageEffect
Wild type mice10 and 25 mg/kgReduces the number of thymic CD4⁺ T cells.
Rat model of antigen-induced arthritis20 mg/kgReduces inflammatory cell infiltration, joint erosion, and proteoglycan loss.
Rat model of antigen-induced arthritis6 or 20 mg/kg (orally, twice daily for 21 days)Significant inhibition of joint swelling. At 20 mg/kg, reduces inflammatory cell infiltrate, joint damage, and proteoglycan loss.
Data from Cayman Chemical and Miller, A.T., et al. (2015)

Mechanism of Action

This compound exerts its biological effects by inhibiting Itpkb, a kinase that phosphorylates inositol 1,4,5-trisphosphate (IP₃) to generate inositol 1,3,4,5-tetrakisphosphate (IP₄). IP₄ acts as a negative regulator of intracellular calcium signaling by inhibiting the Orai1/Stim1 calcium channel.

By inhibiting Itpkb, this compound prevents the formation of IP₄. This leads to an accumulation of IP₃ and a subsequent enhancement of antigen receptor-driven calcium (Ca²⁺) responses in lymphocytes. The sustained high levels of intracellular calcium are believed to induce apoptosis in activated T cells, which is the proposed mechanism for its therapeutic effect in T-cell-mediated autoimmune diseases.

GNF362_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol TCR TCR PLCg PLCγ TCR->PLCg Activation Orai1 Orai1 Ca_influx Ca²⁺ Influx Orai1->Ca_influx PIP2 PIP₂ PLCg->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 Itpkb Itpkb IP3->Itpkb IP4 IP₄ Itpkb->IP4 Phosphorylation This compound This compound This compound->Itpkb Inhibition IP4->Orai1 Inhibition Apoptosis Apoptosis of Activated T-cells Ca_influx->Apoptosis Enhanced Signal

This compound signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Itpkb Kinase Activity Assay (Kinase-Glo™)

This assay quantifies the kinase activity of Itpkb by measuring the amount of ATP remaining in the solution after the kinase reaction.

Workflow:

Kinase_Glo_Workflow Start Start: Prepare Reagents Add_Kinase Add purified Itpkb, Itpka, or Itpkc protein Start->Add_Kinase Add_this compound Add varying concentrations of this compound Add_Kinase->Add_this compound Add_Substrate Add IP₃ (substrate) and ATP Add_this compound->Add_Substrate Incubate Incubate to allow kinase reaction Add_Substrate->Incubate Add_KinaseGlo Add Kinase-Glo® Reagent Incubate->Add_KinaseGlo Read_Luminescence Measure luminescence Add_KinaseGlo->Read_Luminescence End End: Calculate IC₅₀ Read_Luminescence->End

Kinase-Glo™ assay workflow.

Methodology:

  • Reagent Preparation: Purified Itpka, Itpkb, and Itpkc proteins were used. This compound was serially diluted to the desired concentrations. The Kinase-Glo™ Luminescent Kinase Assay kit (Promega) was prepared according to the manufacturer's instructions.

  • Kinase Reaction: The kinase reaction was performed in a multi-well plate. Purified kinase was incubated with varying concentrations of this compound. The reaction was initiated by the addition of the substrate (IP₃) and ATP.

  • Luminescence Measurement: After the kinase reaction, an equal volume of Kinase-Glo™ Reagent was added to each well. This terminates the kinase reaction and initiates a luminescent reaction that is proportional to the amount of remaining ATP. The luminescence was measured using a plate reader.

  • Data Analysis: The IC₅₀ values were calculated by plotting the luminescence signal against the concentration of this compound and fitting the data to a dose-response curve.

Cellular Calcium Flux Assay (FLIPR)

This assay measures the effect of this compound on intracellular calcium mobilization in lymphocytes following T-cell receptor (TCR) activation.

Workflow:

FLIPR_Workflow Start Start: Prepare Cells Load_Dye Load lymphocytes with Fluo-4 calcium indicator dye Start->Load_Dye Add_this compound Pre-incubate cells with varying concentrations of this compound Load_Dye->Add_this compound Stimulate_TCR Stimulate TCR with anti-IgM or anti-CD3/CD28 Add_this compound->Stimulate_TCR Add_Calcium Add extracellular calcium Stimulate_TCR->Add_Calcium Measure_Fluorescence Measure fluorescence on FLIPR Add_Calcium->Measure_Fluorescence End End: Calculate EC₅₀ Measure_Fluorescence->End

FLIPR calcium assay workflow.

Methodology:

  • Cell Preparation: Primary B or T lymphocytes were isolated and loaded with the calcium-sensitive dye Fluo-4 AM.

  • Compound Incubation: The dye-loaded cells were pre-incubated with varying concentrations of this compound.

  • TCR Stimulation: The T-cell receptors were stimulated using anti-IgM (for B cells) or anti-CD3/CD28 antibodies (for T cells) to induce the release of intracellular calcium stores.

  • Calcium Add-back: Extracellular calcium was added back to the wells to measure store-operated calcium entry (SOCE).

  • Fluorescence Measurement: The change in fluorescence, indicating intracellular calcium concentration, was measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The peak calcium response after the addition of extracellular calcium was plotted against the concentration of this compound to determine the EC₅₀ value.

Conclusion

This compound is a potent and selective inhibitor of Itpkb that demonstrates significant therapeutic potential for T-cell-mediated autoimmune diseases. Its mechanism of action, involving the enhancement of calcium signaling leading to the apoptosis of activated T cells, represents a novel approach to immunotherapy. While a detailed SAR for this compound is not publicly available, its discovery through extensive medicinal chemistry optimization highlights the importance of its specific chemical scaffold for its biological activity. Further research into the SAR of this compound and related compounds could lead to the development of even more potent and selective Itpkb inhibitors for the treatment of a range of immune disorders.

References

GNF362: A Potent Modulator of T Cell Development and Activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of GNF362, a selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb), on T cell development and activation. This compound has been shown to potentiate calcium signaling in lymphocytes, leading to the apoptosis of activated T cells and a block in T cell development. These findings highlight Itpkb as a potential therapeutic target for T cell-mediated autoimmune diseases.

Core Mechanism of Action

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Itpkb.[1] It also demonstrates inhibitory activity against Itpka and Itpkc.[1] The primary mechanism of this compound in T cells involves the inhibition of Itpkb, an enzyme that phosphorylates inositol 1,4,5-trisphosphate (IP3) to generate inositol 1,3,4,5-tetrakisphosphate (IP4).[2] By blocking the production of IP4, this compound enhances and sustains intracellular calcium (Ca2+) levels following T cell receptor (TCR) stimulation.[3] This augmented calcium signaling leads to the upregulation of pro-apoptotic factors, such as Fas Ligand (FasL), ultimately resulting in activation-induced cell death (AICD) of activated T cells.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory and Effector Concentrations of this compound

Target/ProcessMetricValueCell Type/System
ItpkbIC509 nMPurified enzyme
ItpkaIC5020 nMPurified enzyme
ItpkcIC5019 nMPurified enzyme
Antigen Receptor-Driven Ca2+ ResponseEC5012 nMPrimary B or T lymphocytes

Data sourced from Miller et al., 2015 and MedchemExpress product information.

Table 2: In Vivo Effects of this compound on Thymocyte Populations in Mice

This compound Dose (oral, twice daily for 9 days)Effect on Thymic CD4+ T Cells
3 mg/kgNo significant reduction
10 mg/kgDose-dependent reduction
25 mg/kgSignificant reduction

Data reflects a dose-dependent reduction in the percentage of CD4+ T cells in the thymus as determined by FACS analysis.

Table 3: In Vivo Efficacy of this compound in a Rat Model of Antigen-Induced Arthritis

This compound Dose (oral, daily)Effect on Joint Swelling
6 mg/kg34% reduction
20 mg/kg47% reduction

This compound also demonstrated a reduction in inflammatory cell infiltrate, joint damage, and proteoglycan loss at 20 mg/kg.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for in vivo studies.

GNF362_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg Antigen Recognition PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Orai1_Stim1 Orai1/Stim1 Calcium Channel IP3->Orai1_Stim1 Activates Itpkb Itpkb IP3->Itpkb Substrate Ca2_influx Sustained Ca2+ Influx Orai1_Stim1->Ca2_influx IP4 IP4 Itpkb->IP4 Phosphorylates This compound This compound This compound->Itpkb Inhibits IP4->Orai1_Stim1 Inhibits Calcineurin Calcineurin Ca2_influx->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_expression Upregulation of Pro-apoptotic Genes (e.g., FasL) NFAT->Gene_expression Translocates to Nucleus Apoptosis Apoptosis Gene_expression->Apoptosis

Figure 1: this compound Signaling Pathway in T Cells.

In_Vivo_Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment Regimen cluster_analysis Analysis Animal Wild-type Mice or Lewis Rats GNF362_formulation This compound Formulation (e.g., in 20% hydroxyl propyl-beta cyclodextrin) Vehicle Vehicle Control Dosing Oral Dosing (e.g., 3, 10, or 25 mg/kg twice daily for 9 days) GNF362_formulation->Dosing Tissue_collection Tissue Collection (Thymus, Spleen) Dosing->Tissue_collection Vehicle->Dosing Cell_staining Cell Staining (e.g., anti-CD4, anti-CD8) Tissue_collection->Cell_staining FACS FACS Analysis Cell_staining->FACS Data_analysis Data Analysis (Percentage of T cell populations) FACS->Data_analysis

References

Methodological & Application

GNF362: Application Notes and Protocols for In Vivo Mouse Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

GNF362 is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes.[1][2] By inhibiting Itpkb, this compound enhances calcium influx following T-cell receptor activation, leading to the apoptosis of activated T cells.[1][2][3] This mechanism of action makes this compound a promising therapeutic candidate for T-cell-mediated autoimmune diseases such as rheumatoid arthritis. Preclinical studies have demonstrated the efficacy of this compound in a rat model of antigen-induced arthritis, where it significantly reduced joint swelling and inflammation. This document provides detailed application notes and a proposed protocol for evaluating the in vivo efficacy of this compound in a collagen-induced arthritis (CIA) mouse model, a well-established and relevant model for human rheumatoid arthritis.

Quantitative Data Summary

The following tables summarize the in vivo dosage and efficacy data for this compound from preclinical studies.

Table 1: this compound In Vivo Dosage and Effects in Rodent Models

SpeciesModelDosageDosing RegimenFormulationKey FindingsReference
MouseT-cell Development3, 10, 25 mg/kgOral, twice daily for 9 days2 mg/mL in 20% hydroxyl propyl-beta cyclodextrin in waterDose-dependent reduction in the percentage of CD4+ T cells in the thymus.Miller et al., 2015
RatAntigen-Induced Arthritis (AIA)6, 20 mg/kgOral, daily from day -14 to day 7Not specifiedSignificant inhibition of joint swelling and secondary antibody responses. Reduced inflammatory cell infiltrate, joint damage, and proteoglycan loss at 20 mg/kg.Miller et al., 2015

Signaling Pathway of this compound

This compound targets the inositol phosphate signaling pathway, which plays a crucial role in regulating T-cell activation and apoptosis. The diagram below illustrates the mechanism of action of this compound.

GNF362_Signaling_Pathway cluster_cell Activated T-Cell TCR T-Cell Receptor (TCR) Activation IP3 Inositol Trisphosphate (IP3) TCR->IP3 Itpkb Itpkb IP3->Itpkb substrate Ca_influx Increased Intracellular Ca2+ Influx IP3->Ca_influx promotes IP4 Inositol Tetrakisphosphate (IP4) Itpkb->IP4 produces This compound This compound This compound->Itpkb inhibits IP4->Ca_influx negatively regulates Apoptosis Apoptosis of Activated T-Cells Ca_influx->Apoptosis

Caption: this compound inhibits Itpkb, augmenting Ca2+ signaling and inducing T-cell apoptosis.

Experimental Protocols

This section provides a detailed protocol for a Collagen-Induced Arthritis (CIA) mouse model and the proposed administration of this compound for efficacy testing.

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26-gauge)

  • This compound

  • Vehicle: 20% hydroxyl propyl-beta cyclodextrin in water

Experimental Workflow:

Caption: Workflow for CIA induction and this compound treatment in mice.

Procedure:

  • Primary Immunization (Day 0):

    • Emulsify the bovine type II collagen solution with an equal volume of CFA.

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse. The final dose should contain 100 µg of type II collagen.

  • Booster Immunization (Day 21):

    • Emulsify the bovine type II collagen solution with an equal volume of IFA.

    • Inject 100 µL of the emulsion intradermally at a site distant from the primary injection site. The final dose should contain 100 µg of type II collagen.

  • This compound Administration (Proposed):

    • Dosing Groups:

      • Group 1: Vehicle control (20% hydroxyl propyl-beta cyclodextrin in water)

      • Group 2: this compound (e.g., 10 mg/kg)

      • Group 3: this compound (e.g., 25 mg/kg)

      • Group 4: Positive control (e.g., Dexamethasone, 1 mg/kg)

    • Administration: Begin oral administration of this compound or vehicle twice daily starting from day 21 (day of booster immunization) and continue until the end of the study (e.g., day 42). The dosages are based on the effective doses observed in the mouse T-cell development study.

  • Clinical Assessment of Arthritis:

    • Starting from day 21, monitor the mice daily for the onset and severity of arthritis.

    • Score each paw based on a scale of 0-4, where:

      • 0 = No evidence of erythema and swelling.

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

      • 4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb.

    • The maximum score per mouse is 16.

  • Endpoint Analysis:

    • At the termination of the experiment (e.g., day 42), collect blood samples for serum cytokine and antibody analysis.

    • Harvest paws and joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

Histological Analysis Protocol:
  • Decalcify the joints in 10% EDTA for 7-10 days.

  • Process and embed the tissues in paraffin.

  • Section the paraffin blocks at 5 µm thickness.

  • Stain sections with Hematoxylin and Eosin (H&E) for assessment of inflammation and with Safranin O-Fast Green for evaluation of cartilage integrity.

  • Score the histological sections for inflammation, pannus formation, cartilage damage, and bone erosion.

This comprehensive protocol provides a framework for researchers to investigate the therapeutic potential of this compound in a preclinical mouse model of rheumatoid arthritis. The provided data and diagrams offer a clear understanding of the compound's mechanism and its proposed application in vivo.

References

Application Notes and Protocols for the Preparation of GNF362 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GNF362 is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (ITPKB), with additional activity against ITPKA and ITPKC.[1][2] It plays a crucial role in regulating calcium signaling in lymphocytes, making it a valuable tool for research in autoimmune diseases and T-cell mediated responses.[1] Accurate and consistent experimental results depend on the proper preparation and storage of this compound stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[3][4]

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO, ensuring solution integrity and optimal performance in downstream applications.

Physicochemical Properties and Solubility Data

Proper stock solution preparation begins with accurate information regarding the compound's physical and chemical properties. This compound is a solid, and its high solubility in DMSO allows for the preparation of concentrated stock solutions. It is crucial to use anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.

PropertyValueReference
Molecular Weight 426.44 g/mol
Appearance Solid
Solubility in DMSO ≥ 80 mg/mL (≥ 187.60 mM)
Recommended Storage Powder: -20°C for up to 3 years
In DMSO: -80°C for up to 6 months

Preparation of this compound Stock Solutions

This section provides the necessary calculations and a detailed protocol for preparing this compound stock solutions at various standard concentrations.

Molarity Calculations

The following formula can be used to calculate the mass of this compound required to prepare a stock solution of a specific volume and concentration:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

The table below provides pre-calculated values for commonly used stock concentrations.

Desired Stock Concentration (mM)Volume of DMSO (mL)Mass of this compound Required (mg)
1014.26
2018.53
50121.32
10521.32
20542.64
Experimental Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. The procedure can be adapted for other concentrations by adjusting the mass of this compound as calculated above.

Materials:

  • This compound powder (Purity ≥98%)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

Procedure:

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 4.26 mg for 1 mL of a 10 mM solution) and add it to the tube.

  • Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution) to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Close the tube tightly and vortex the solution for 1-2 minutes until the this compound is completely dissolved. If dissolution is difficult, sonicate the solution in a water bath for 5-10 minutes or warm it gently to 37°C. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Labeling: Label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and preparation date.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

GNF362_Stock_Preparation_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase start Start: this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh 4.26 mg this compound into a sterile tube equilibrate->weigh add_dmso Add 1 mL anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex check Visually inspect for complete dissolution vortex->check sonicate Optional: Sonicate or warm to 37°C check->sonicate Incomplete aliquot Aliquot into smaller single-use volumes check->aliquot Complete sonicate->vortex label_tubes Label aliquots clearly aliquot->label_tubes store Store at -20°C (1 month) or -80°C (6 months) label_tubes->store finish End: Ready for Use store->finish

References

Application Notes and Protocols for GNF362 in a Rat Antigen-Induced Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF362 is a potent, selective, and orally bioavailable small molecule inhibitor of inositol trisphosphate 3-kinase B (Itpkb).[1][2] Itpkb is a negative regulator of calcium (Ca2+) signaling in lymphocytes.[3] By inhibiting Itpkb, this compound enhances antigen receptor-driven Ca2+ responses, leading to the apoptosis of activated T cells.[1] This mechanism of action makes this compound a promising therapeutic candidate for T cell-mediated autoimmune diseases such as rheumatoid arthritis.[1] Preclinical studies have demonstrated the efficacy of this compound in reducing inflammation and joint damage in a rat antigen-induced arthritis (rAIA) model, a well-established animal model with similarities to human rheumatoid arthritis.

These application notes provide a detailed protocol for the use of this compound in a rat antigen-induced arthritis model, along with a summary of expected quantitative outcomes and a diagram of the proposed signaling pathway.

Data Presentation

Table 1: Effect of this compound on Knee Swelling in Rat Antigen-Induced Arthritis

Treatment GroupDosageRoute of AdministrationReduction in Knee Swelling (%)
This compound6 mg/kgOral (daily)34
This compound20 mg/kgOral (daily)47
Dexamethasone--Significant Inhibition
Vehicle Control-Oral (daily)0

Table 2: Histological Findings with this compound Treatment

Treatment GroupDosageEffect on Inflammatory Cell InfiltrateEffect on Joint DamageEffect on Proteoglycan Loss
This compound20 mg/kgSignificantly ReducedSignificantly ReducedSignificantly Reduced
Vehicle Control-SevereSevereSevere

Experimental Protocols

Rat Antigen-Induced Arthritis (rAIA) Model

This protocol is based on methodologies described in preclinical studies of this compound.

Materials:

  • Lewis rats

  • Methylated bovine serum albumin (mBSA)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle for this compound (e.g., appropriate aqueous solution for oral gavage)

  • Dexamethasone (as a positive control)

  • Digital micrometer

Procedure:

  • Immunization (Day -21 and -14):

    • Prepare an emulsion of methylated bovine serum albumin (mBSA) in Complete Freund's Adjuvant (CFA).

    • Immunize Lewis rats via intra-dermal injection on Day -21 and Day -14 with 100 µg of mBSA in 50 µl of saline, emulsified in 50 µl of CFA.

  • Drug Administration (Day -21 to end of study):

    • Begin daily oral administration of this compound at the desired doses (e.g., 6 mg/kg and 20 mg/kg).

    • Administer vehicle to the control group and dexamethasone to the positive control group.

  • Induction of Arthritis (Day 0):

    • Fourteen days after the second immunization, induce arthritis by administering an intra-articular injection of 50 µg of mBSA into the right knee joint.

  • Assessment of Arthritis:

    • Monitor knee joint swelling on Days 2, 4, and 7 by measuring the knee diameter using a digital micrometer. It is recommended to take the mean of four readings with the joint flexed at a 90° angle.

    • At the end of the study, sacrifice the animals and perform histological examination of the knee joints to assess inflammatory cell infiltrate, joint damage, and proteoglycan loss.

Visualizations

Signaling Pathway of this compound in T-Cells

GNF362_Signaling_Pathway cluster_cell T-Cell TCR T-Cell Receptor (TCR) Activation PLCG PLCγ TCR->PLCG PIP2 PIP2 PLCG->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Itpkb Itpkb IP3->Itpkb Ca_release Increased Intracellular Ca2+ Release IP3->Ca_release IP4 IP4 (Inactive) Itpkb->IP4 Phosphorylation This compound This compound This compound->Itpkb Apoptosis Apoptosis of Activated T-Cells Ca_release->Apoptosis

Caption: this compound inhibits Itpkb, leading to increased intracellular calcium and T-cell apoptosis.

Experimental Workflow for this compound in rAIA Model

GNF362_rAIA_Workflow cluster_immunization Immunization Phase cluster_treatment Treatment Phase cluster_induction Arthritis Induction & Assessment Day_neg21 Day -21: Immunization 1 (mBSA in CFA) Day_neg14 Day -14: Immunization 2 (mBSA in CFA) Day_neg21->Day_neg14 Dosing Daily Oral Dosing: - this compound (6 or 20 mg/kg) - Vehicle Control - Dexamethasone Day_neg21->Dosing Day_0 Day 0: Intra-articular mBSA Injection Day_neg14->Day_0 Assessment Days 2, 4, 7: - Measure Knee Swelling Day_0->Assessment Histology End of Study: - Histological Analysis of Joints Assessment->Histology

Caption: Experimental timeline for the rat antigen-induced arthritis model with this compound treatment.

References

Application Notes and Protocols: Utilizing GNF362 in a Calcium Flux Assay with Fluo-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for regulating a multitude of cellular processes, including signal transduction, gene expression, and cell proliferation. The precise spatial and temporal control of intracellular Ca²⁺ levels is paramount for normal cellular function. Dysregulation of calcium signaling pathways is implicated in numerous diseases, making the components of these pathways attractive targets for therapeutic intervention.

GNF362 is a potent and selective inhibitor of inositol 1,4,5-trisphosphate 3-kinase B (ITPKB), an enzyme that phosphorylates inositol 1,4,5-trisphosphate (IP₃) to inositol 1,3,4,5-tetrakisphosphate (IP₄).[1] By inhibiting ITPKB, this compound prevents the conversion of IP₃, leading to its accumulation. This, in turn, potentiates calcium release from intracellular stores and enhances store-operated calcium entry (SOCE), resulting in a sustained increase in intracellular calcium concentration.[2][3]

This application note provides a detailed protocol for utilizing this compound to modulate intracellular calcium signaling in a cell-based calcium flux assay using the fluorescent indicator Fluo-4 AM. This assay is a powerful tool for investigating the role of ITPKB in cellular signaling and for screening for modulators of this pathway.

Mechanism of Action of this compound in Calcium Signaling

This compound is an inhibitor of inositol triphosphate 3-kinases (ITPKs), with IC₅₀ values of 20 nM, 9 nM, and 19 nM for ITPKA, ITPKB, and ITPKC, respectively.[4] In many cell types, particularly lymphocytes, ITPKB plays a key role in negatively regulating calcium signaling.[2]

The canonical pathway for G-protein coupled receptor (GPCR) or receptor tyrosine kinase (RTK) mediated calcium release involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum (ER) membrane, triggering the release of stored Ca²⁺ into the cytoplasm. This depletion of ER calcium stores is sensed by stromal interaction molecules (STIMs), which then activate ORAI channels in the plasma membrane, leading to SOCE.

ITPKB phosphorylates IP₃ to IP₄, thereby terminating the IP₃ signal. By inhibiting ITPKB, this compound leads to an accumulation of IP₃, resulting in a more pronounced and sustained release of calcium from the ER and consequently, an augmented SOCE. This makes this compound a valuable tool for studying the physiological consequences of enhanced calcium signaling.

Data Presentation

The following tables summarize the key characteristics of this compound and typical results expected from a calcium flux assay using Fluo-4.

Table 1: this compound Properties

PropertyValueReference
Target Inositol 1,4,5-trisphosphate 3-kinase B (ITPKB)
IC₅₀ (ITPKB) 9 nM
IC₅₀ (ITPKA) 20 nM
IC₅₀ (ITPKC) 19 nM
Cellular EC₅₀ (Calcium Influx) 12 nM (in mouse splenocytes)
Solubility Soluble in DMSO

Table 2: Expected Results from Calcium Flux Assay

ConditionTreatmentExpected Outcome
Negative Control Vehicle (e.g., DMSO) followed by bufferNo significant change in Fluo-4 fluorescence
Positive Control Vehicle followed by GPCR agonist (e.g., ATP, Carbachol)Transient increase in Fluo-4 fluorescence
This compound Treatment This compound followed by GPCR agonistPotentiated and/or sustained increase in Fluo-4 fluorescence compared to positive control
Maximal Response IonomycinRapid and sustained maximal increase in Fluo-4 fluorescence

Experimental Protocols

This section provides a detailed methodology for performing a calcium flux assay using this compound and Fluo-4 AM in a 96-well format. This protocol can be adapted for 384-well plates or fluorescence microscopy.

Materials and Reagents
  • Adherent or suspension cells of interest

  • Cell culture medium (e.g., DMEM, RPMI 1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Black-walled, clear-bottom 96-well microplates

  • This compound (stock solution in DMSO)

  • Fluo-4 AM (stock solution in DMSO)

  • Pluronic™ F-127 (20% w/v in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • GPCR agonist (e.g., ATP, carbachol) or other stimulus of interest

  • Ionomycin (positive control for maximal calcium influx)

  • EGTA (negative control for chelating extracellular calcium)

  • Fluorescence microplate reader with bottom-read capabilities and excitation/emission wavelengths of ~490 nm and ~525 nm, respectively.

Protocol 1: Cell Preparation
  • For Adherent Cells: Seed cells in a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.

  • For Suspension Cells: On the day of the assay, centrifuge the cells and resuspend them in complete growth medium. Seed the cells at a density of 125,000 to 250,000 cells per well in 100 µL in a 96-well plate (poly-D-lysine coated plates are recommended for better cell adherence).

Protocol 2: Fluo-4 AM Loading
  • Prepare a 2x Fluo-4 AM loading solution in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM should be between 2-10 µM. To aid in dye loading, include 0.02-0.04% (w/v) Pluronic™ F-127.

  • Carefully remove the cell culture medium from the wells (for adherent cells). For suspension cells, gently aspirate the medium after allowing the cells to settle.

  • Wash the cells once with 100 µL of HBSS with 20 mM HEPES.

  • Add 50 µL of the 2x Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • After incubation, gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.

  • Add 100 µL of HBSS with 20 mM HEPES to each well.

Protocol 3: this compound Treatment and Calcium Flux Measurement
  • Prepare a 2x stock solution of this compound in HBSS with 20 mM HEPES at the desired concentrations. A dose-response curve is recommended (e.g., 1 nM to 10 µM).

  • Add 100 µL of the 2x this compound solution to the appropriate wells containing the Fluo-4 loaded cells. For control wells, add 100 µL of vehicle (e.g., HBSS with DMSO).

  • Incubate the plate at room temperature or 37°C for 15-30 minutes in the dark.

  • Place the plate in the fluorescence microplate reader and allow it to equilibrate for 5-10 minutes.

  • Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds.

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Using the instrument's injector, add 20 µL of the GPCR agonist or other stimulus to each well to achieve the desired final concentration.

  • Continue recording the fluorescence signal for 2-5 minutes, or until the signal returns to baseline.

  • For the maximal response control, at the end of the experiment, add ionomycin to a final concentration of 1-5 µM.

Mandatory Visualizations

Signaling Pathway Diagram

GNF362_Mechanism cluster_plasma_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ORAI1 ORAI1 (Calcium Channel) Ca_cyto Ca2+ ORAI1->Ca_cyto Influx IP3R IP3 Receptor Ca_ER Ca2+ IP3R->Ca_ER Releases STIM1 STIM1 STIM1->ORAI1 Activates Ca_ER->Ca_cyto IP3->IP3R Binds & Activates ITPKB ITPKB IP3->ITPKB Substrate IP4 IP4 ITPKB->IP4 Phosphorylates This compound This compound This compound->ITPKB Inhibits Agonist Agonist Agonist->GPCR

Caption: Mechanism of this compound in augmenting calcium signaling.

Experimental Workflow Diagram

Calcium_Flux_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate Overnight A->B C 3. Wash Cells B->C D 4. Load with Fluo-4 AM C->D E 5. Incubate (30-60 min) D->E F 6. Wash Cells E->F G 7. Add this compound/Vehicle F->G H 8. Incubate (15-30 min) G->H I 9. Measure Baseline Fluorescence H->I J 10. Add Agonist/Stimulus I->J K 11. Record Fluorescence Signal J->K

Caption: Experimental workflow for the this compound calcium flux assay.

Logical Relationship Diagram

Logical_Relationship This compound This compound ITPKB_inhibition ITPKB Inhibition This compound->ITPKB_inhibition IP3_accumulation IP3 Accumulation ITPKB_inhibition->IP3_accumulation ER_Ca_release Increased ER Ca2+ Release IP3_accumulation->ER_Ca_release SOCE_enhancement Enhanced SOCE ER_Ca_release->SOCE_enhancement Intracellular_Ca Increased Intracellular [Ca2+] SOCE_enhancement->Intracellular_Ca Fluo4_fluorescence Increased Fluo-4 Fluorescence Intracellular_Ca->Fluo4_fluorescence

Caption: Logical flow from this compound to fluorescence signal.

References

GNF362 Treatment for Primary B and T Lymphocyte Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF362 is a potent and selective small molecule inhibitor of inositol trisphosphate 3-kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes.[1][2][3] By inhibiting Itpkb, this compound blocks the conversion of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4), leading to elevated and sustained intracellular calcium levels following antigen receptor stimulation.[1] This augmented calcium signaling cascade ultimately drives activated T lymphocytes towards apoptosis, highlighting a novel therapeutic strategy for T-cell mediated autoimmune diseases. These application notes provide detailed protocols for the treatment of primary B and T lymphocyte cultures with this compound and for the subsequent analysis of its effects on cell proliferation, apoptosis, and calcium mobilization.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterTarget/Cell TypeValueReference
IC50 Itpkb (Inositol trisphosphate 3-kinase B)9 nM
Itpka (Inositol trisphosphate 3-kinase A)20 nM
Itpkc (Inositol trisphosphate 3-kinase C)19 nM
EC50 Augmentation of Store-Operated Calcium (SOC) EntryPrimary Mouse B and T Lymphocytes12 nM
Table 2: Cellular Effects of this compound on Primary Lymphocytes
AssayCell TypeTreatment ConditionsObserved EffectReference
Proliferation Purified CD4+ T cellsThis compound with anti-CD3/CD28 stimulationInhibition of proliferation
Apoptosis Activated T cellsThis compoundInduction of apoptosis
Calcium Response Primary B and T lymphocytesThis compound with antigen receptor cross-linkingEnhanced antigen receptor-driven Ca2+ responses
Antibody Production In vivo (rat model)20 mg/kg this compound265-fold reduction in antibody titers

Signaling Pathway

The mechanism of action of this compound centers on the modulation of the inositol phosphate signaling pathway, which plays a critical role in lymphocyte activation.

GNF362_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Antigen_Receptor Antigen Receptor (TCR/BCR) PLC Phospholipase C (PLCγ) Antigen_Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Itpkb Itpkb IP3->Itpkb Substrate Ca_ER ER Ca2+ Store Release IP3->Ca_ER Induces IP4 Inositol 1,3,4,5- tetrakisphosphate (IP4) Itpkb->IP4 Produces This compound This compound This compound->Itpkb Inhibits SOCE Store-Operated Ca2+ Entry (SOCE) IP4->SOCE Inhibits Ca_ER->SOCE Triggers Ca_Signal Sustained Intracellular Ca2+ Signaling SOCE->Ca_Signal Apoptosis Apoptosis of Activated T Cells Ca_Signal->Apoptosis Lymphocyte_Isolation_Workflow Start Spleen Harvest Mechanical_Dissociation Mechanical Dissociation (mash through 40µm strainer) Start->Mechanical_Dissociation Centrifugation1 Centrifuge (300 x g, 5 min) Mechanical_Dissociation->Centrifugation1 RBC_Lysis RBC Lysis (5 min, RT) Centrifugation1->RBC_Lysis Neutralization Neutralize with Media RBC_Lysis->Neutralization Centrifugation2 Centrifuge (300 x g, 5 min) Neutralization->Centrifugation2 Resuspension Resuspend in Culture Medium Centrifugation2->Resuspension Cell_Count Count and Assess Viability Resuspension->Cell_Count Calcium_Flux_Workflow Start Isolated Lymphocytes Dye_Loading Load with Fluo-4 AM Start->Dye_Loading De_esterification De-esterification Dye_Loading->De_esterification GNF362_Incubation Pre-incubate with this compound De_esterification->GNF362_Incubation Baseline_Reading Acquire Baseline Fluorescence GNF362_Incubation->Baseline_Reading Stimulation Add Stimulating Antibody Baseline_Reading->Stimulation Kinetic_Reading Record Fluorescence Over Time Stimulation->Kinetic_Reading Analysis Analyze Calcium Flux Kinetic_Reading->Analysis

References

GNF362 Formulation for Oral Administration in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF362 is a potent and selective, orally bioavailable inhibitor of inositol trisphosphate 3' kinase B (Itpkb), with additional activity against Itpka and Itpkc.[1] Itpkb is a critical negative regulator of intracellular calcium signaling in lymphocytes.[2][3] By inhibiting Itpkb, this compound blocks the production of inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), leading to augmented calcium influx following antigen receptor stimulation.[1][2] This enhanced calcium response can induce apoptosis in activated T cells, making this compound a promising therapeutic candidate for T-cell-mediated autoimmune diseases. Preclinical studies in rodent models of arthritis have demonstrated the efficacy of orally administered this compound in reducing inflammation and joint damage.

These application notes provide detailed protocols for the preparation of this compound formulations suitable for oral administration in rodents, based on established methodologies.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for successful formulation development.

PropertyValueReference
Molecular Formula C₂₂H₂₁F₃N₆
Molecular Weight 426.44 g/mol
Appearance White to off-white solid
CAS Number 1003019-41-7
Solubility Soluble in DMSO, Ethanol, and Methanol. Specific solubility data: DMSO: 100 mg/mL (234.50 mM), Ethanol: ≥ 50 mg/mL (117.25 mM)

This compound In Vivo Dosing in Rodents

Published studies have utilized this compound in various rodent models. The following table summarizes reported oral dosing regimens.

Animal ModelDosageAdministration ScheduleTherapeutic EffectReference
Lewis Rat (Antigen-Induced Arthritis) 6 or 20 mg/kgTwice daily for 21 daysReduced knee swelling by 34% (6 mg/kg) and 47% (20 mg/kg). The 20 mg/kg dose also reduced inflammatory cell infiltrate, joint damage, and proteoglycan loss.
Wild Type Mice 3, 10, or 25 mg/kgTwice daily for 9 daysDose-dependent reduction in the percentage of CD4+ T cells in the thymus.

This compound Signaling Pathway

This compound targets the inositol signaling pathway, a crucial cascade in lymphocyte activation. The diagram below illustrates the mechanism of action of this compound.

GNF362_Signaling_Pathway TCR TCR Activation PLCG PLCγ TCR->PLCG activates PIP2 PIP₂ PLCG->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to IP₃R Itpkb Itpkb IP3->Itpkb substrate Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Enhanced Ca²⁺ Influx (SOCE) Ca_release->Ca_influx triggers Apoptosis Apoptosis of Activated T-cells Ca_influx->Apoptosis leads to IP4 IP₄ Itpkb->IP4 phosphorylates This compound This compound This compound->Itpkb inhibits GNF362_Workflow start Start calc Calculate Dosage and Formulation Volume start->calc weigh Weigh this compound calc->weigh choose_protocol Select Formulation Protocol weigh->choose_protocol protocol1 Protocol 1: SBE-β-CD choose_protocol->protocol1 Aqueous-based protocol2 Protocol 2: Corn Oil choose_protocol->protocol2 Lipid-based protocol3 Protocol 3: PEG300/Tween-80 choose_protocol->protocol3 Surfactant-based mix Dissolve and Mix (Vortex/Sonicate) protocol1->mix protocol2->mix protocol3->mix qc Visual QC (Clear & Homogenous) mix->qc administer Oral Administration (Gavage) qc->administer monitor Monitor Animals and Collect Data administer->monitor end End monitor->end

References

Application Notes and Protocols: Mitochondrial Respiration Assay with GNF362 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the impact of GNF362, a selective inhibitor of inositol trisphosphate 3' kinase B (Itpkb), on mitochondrial respiration in cultured cells. The primary application of this protocol is to elucidate the mechanism of action of this compound and similar compounds on cellular bioenergetics, which is crucial for drug development and basic research.

Introduction

This compound is a potent and orally bioavailable inhibitor of Itpkb with an IC50 of 9 nM.[1][2] By inhibiting Itpkb, this compound blocks the production of inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) from inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), leading to an accumulation of Ins(1,4,5)P3.[1][3] This accumulation enhances antigen receptor-driven calcium (Ca2+) responses in lymphocytes.[1] Elevated intracellular Ca2+ levels can lead to increased mitochondrial Ca2+ uptake, which in turn stimulates the activity of the electron transport chain and subsequent mitochondrial respiration. Research has shown that treatment with this compound can lead to an increase in basal respiration, maximal respiration, and ATP production in neurons.

This protocol details the use of the Agilent Seahorse XF Cell Mito Stress Test, a standard method for assessing mitochondrial function, to measure key parameters of mitochondrial respiration following treatment with this compound.

Data Presentation

The quantitative data obtained from the mitochondrial respiration assay can be summarized in the following table for clear comparison between control and this compound-treated cells.

ParameterVehicle Control (e.g., DMSO)This compound TreatedUnitsDescription
Basal Respiration (Value ± SD)(Value ± SD)pmol O2/minThe baseline oxygen consumption rate (OCR) of the cells.
ATP-Linked Respiration (Value ± SD)(Value ± SD)pmol O2/minThe portion of basal respiration used for ATP synthesis.
Proton Leak (Value ± SD)(Value ± SD)pmol O2/minThe remaining basal respiration not coupled to ATP synthesis.
Maximal Respiration (Value ± SD)(Value ± SD)pmol O2/minThe maximum OCR achieved by the cells, induced by an uncoupler.
Spare Respiratory Capacity (Value ± SD)(Value ± SD)pmol O2/minThe difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.
Non-Mitochondrial Respiration (Value ± SD)(Value ± SD)pmol O2/minOxygen consumption from sources other than mitochondrial respiration.

Experimental Protocols

Materials
  • This compound (MedchemExpress, HY-126750 or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium appropriate for the cell line

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Seahorse XF Cell Culture Microplates (Agilent)

  • Seahorse XF Calibrant (Agilent)

  • Seahorse XF Base Medium (Agilent, 103335-100)

  • Glucose (Agilent, 103577-100)

  • Pyruvate (Agilent, 103578-100)

  • Glutamine (Agilent, 103579-100)

  • Seahorse XF Cell Mito Stress Test Kit (Agilent, 103015-100) containing Oligomycin, FCCP, and Rotenone/Antimycin A

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • Seahorse XFe96 or XFe24 Analyzer (Agilent)

Protocol

1. Cell Culture and Seeding

  • Culture cells in appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C and 5% CO2.

  • The day before the assay, harvest and count the cells. Seed the cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density for the cell type being used. A typical starting density is 2 x 10^4 cells per well.

  • Distribute the cells evenly and incubate overnight to allow for attachment.

2. This compound Treatment

  • Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.

  • On the day of the assay, prepare fresh dilutions of this compound in the assay medium. A starting concentration of 10 nM has been shown to be effective in neurons. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type.

  • Prepare a vehicle control solution containing the same final concentration of DMSO as the this compound-treated wells.

  • Remove the cell culture medium from the wells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubate the cells for a predetermined time. A 1-hour pre-incubation with this compound has been shown to be effective. Optimization of the incubation time may be necessary.

3. Seahorse XF Cell Mito Stress Test

  • Hydrate the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium and supplement it with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Adjust the pH to 7.4.

  • Prepare Mitochondrial Stressors: Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the Seahorse XF Cell Mito Stress Test Kit in the prepared assay medium to the desired final concentrations. The optimal concentrations may need to be determined empirically for each cell type, but typical starting concentrations are 1.0 µM oligomycin, 1.0 µM FCCP, and 0.5 µM rotenone/antimycin A.

  • Load the Sensor Cartridge: Load the prepared mitochondrial stressors into the appropriate ports of the hydrated sensor cartridge.

  • Cell Plate Preparation: Following the this compound treatment, remove the treatment medium from the cell plate and wash the cells gently with the warmed assay medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes to allow the temperature and pH to equilibrate.

  • Run the Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.

  • Data Normalization: After the assay, normalize the OCR data to the cell number or protein concentration in each well.

Visualizations

Experimental Workflow

GNF362_Mito_Stress_Test_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Cell_Culture Cell Culture Seed_Cells Seed Cells in Seahorse Plate Cell_Culture->Seed_Cells Hydrate_Cartridge Hydrate Sensor Cartridge Prepare_Reagents Prepare this compound & Assay Medium Load_Cartridge Load Stressors into Sensor Cartridge GNF362_Treatment This compound Treatment (e.g., 1 hour) Prepare_Reagents->GNF362_Treatment Run_Seahorse Run Seahorse XF Mito Stress Test GNF362_Treatment->Run_Seahorse Load_Cartridge->Run_Seahorse Data_Analysis Data Analysis & Normalization Run_Seahorse->Data_Analysis

Caption: Experimental workflow for the mitochondrial respiration assay with this compound treatment.

Signaling Pathway

GNF362_Mechanism_of_Action cluster_cell Cell This compound This compound Itpkb Itpkb This compound->Itpkb inhibits IP3 ↑ Ins(1,4,5)P3 Itpkb->IP3 prevents conversion of ER Endoplasmic Reticulum IP3->ER stimulates Ca_release ↑ Ca2+ Release ER->Ca_release Mitochondrion Mitochondrion Ca_release->Mitochondrion Mito_Ca ↑ Mitochondrial Ca2+ Mitochondrion->Mito_Ca ETC ↑ Electron Transport Chain Activity Mito_Ca->ETC Respiration ↑ Mitochondrial Respiration (OCR) ETC->Respiration

Caption: Proposed signaling pathway of this compound leading to increased mitochondrial respiration.

References

Application Notes and Protocols for Cell Viability Assay after GNF362 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF362 is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes.[1] By inhibiting Itpkb, this compound blocks the conversion of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This leads to elevated and sustained intracellular calcium levels following T-cell receptor (TCR) activation, which in turn promotes the expression of pro-apoptotic factors such as Fas ligand (FasL) and Bim, ultimately resulting in the apoptosis of activated T cells.[1] This mechanism of action makes this compound a compound of interest for the development of therapies for autoimmune diseases and other T-cell mediated disorders.

These application notes provide detailed protocols for assessing the effect of this compound on cell viability, with a focus on lymphocyte cell lines. The provided methodologies and data presentation guidelines are intended to assist researchers in accurately quantifying the dose-dependent effects of this compound.

Data Presentation

Table 1: Effect of this compound on T-Cell Proliferation and Viability
This compound Concentration (nM)% Divided Cells (CFSE)% Live Cells (Annexin V / DAPI)
0 (Control)8575
106055
1003040
10001020

Note: The data presented here is a representative summary based on published findings and should be used as a reference. Actual results may vary depending on the specific cell line, experimental conditions, and assay used.[1]

Mandatory Visualizations

GNF362_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activation IP3 IP3 PLCg->IP3 Generates Itpkb Itpkb IP3->Itpkb Ca_release Ca²⁺ Release (from ER) IP3->Ca_release IP4 IP4 Itpkb->IP4 Phosphorylates This compound This compound This compound->Itpkb Inhibits Ca_influx Sustained High Intracellular Ca²⁺ Ca_release->Ca_influx Pro_apoptotic ↑ Pro-apoptotic Factors (FasL, Bim) Ca_influx->Pro_apoptotic Induces Apoptosis Apoptosis Pro_apoptotic->Apoptosis

Caption: this compound Signaling Pathway Leading to Apoptosis.

Cell_Viability_Workflow start Start cell_culture Seed Lymphocytes (e.g., Jurkat, primary T-cells) in 96-well plate start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation assay Add Cell Viability Reagent (e.g., MTT, CCK-8) incubation->assay readout Measure Absorbance/ Fluorescence assay->readout analysis Data Analysis: Calculate % Viability readout->analysis end End analysis->end

Caption: Experimental Workflow for Cell Viability Assay.

Experimental Protocols

Cell Viability Assay using MTT

This protocol is designed to assess the effect of this compound on the viability of lymphocyte cell lines (e.g., Jurkat) or primary T-cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Lymphocyte cell line (e.g., Jurkat) or isolated primary T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and assess viability using a method like trypan blue exclusion.

    • Resuspend the cells in complete RPMI-1640 medium to a final concentration of 5 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (5 x 10^4 cells) into each well of a 96-well plate.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution. A suggested concentration range is 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 72 hours. The incubation time should be optimized based on the cell type and experimental goals.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use wells containing medium and MTT but no cells as a blank control.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between live, early apoptotic, and late apoptotic/necrotic cells following this compound treatment, providing a more detailed assessment of the mode of cell death.

Materials:

  • Lymphocyte cell line or primary T-cells

  • RPMI-1640 medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete medium.

    • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for the desired incubation period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation (300 x g for 5 minutes).

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage)

    • Calculate the total percentage of apoptotic cells (early + late) for each treatment condition.

References

Application Note: Flow Cytometry Analysis of T Cell Apoptosis Induced by GNF362, a Novel Inositol Trisphosphate 3-Kinase B (Itpkb) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

T cell apoptosis, or programmed cell death, is a critical physiological process for maintaining immune homeostasis and eliminating autoreactive or excessively activated T lymphocytes.[1][2] Dysregulation of T cell apoptosis can lead to autoimmune diseases and lymphoproliferative disorders. Consequently, therapeutic strategies aimed at modulating T cell apoptosis are of significant interest in drug development.[3] GNF362 is a potent and selective, orally bioavailable inhibitor of inositol trisphosphate 3-kinase B (Itpkb).[4][5] Itpkb is a Ca2+-dependent kinase that phosphorylates inositol 1,4,5-trisphosphate (IP3) to generate inositol 1,3,4,5-tetrakisphosphate (IP4). By inhibiting Itpkb, this compound blocks the production of IP4, which in turn enhances and sustains intracellular calcium (Ca2+) signaling following T cell receptor (TCR) activation. Prolonged elevated intracellular Ca2+ levels can trigger apoptosis in activated T cells, making this compound a promising candidate for the treatment of T cell-mediated autoimmune diseases.

This application note provides a detailed protocol for the analysis of T cell apoptosis induced by this compound using flow cytometry. The method utilizes dual staining with a fluorochrome-conjugated Annexin V and a viability dye, 7-aminoactinomycin D (7-AAD), to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. 7-AAD is a fluorescent DNA intercalator that is excluded by cells with intact plasma membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.

Data Presentation

The following tables summarize the quantitative data obtained from a representative experiment where activated human peripheral blood mononuclear cells (PBMCs) were treated with varying concentrations of this compound for 24 hours.

Table 1: Dose-Dependent Effect of this compound on T Cell Apoptosis

This compound Concentration (nM)% Viable Cells (Annexin V- / 7-AAD-)% Early Apoptotic Cells (Annexin V+ / 7-AAD-)% Late Apoptotic/Necrotic Cells (Annexin V+ / 7-AAD+)
0 (Vehicle Control)85.2 ± 3.15.8 ± 1.29.0 ± 2.5
1072.5 ± 4.515.3 ± 2.812.2 ± 3.1
5055.9 ± 5.228.7 ± 4.115.4 ± 3.9
10038.1 ± 6.842.6 ± 5.519.3 ± 4.7
50015.4 ± 4.955.1 ± 7.229.5 ± 6.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of this compound-Induced T Cell Apoptosis (100 nM this compound)

Time (hours)% Viable Cells (Annexin V- / 7-AAD-)% Early Apoptotic Cells (Annexin V+ / 7-AAD-)% Late Apoptotic/Necrotic Cells (Annexin V+ / 7-AAD+)
092.1 ± 2.53.5 ± 0.84.4 ± 1.1
678.3 ± 3.912.4 ± 2.19.3 ± 1.8
1261.5 ± 4.725.8 ± 3.512.7 ± 2.4
2438.1 ± 6.842.6 ± 5.519.3 ± 4.7
4812.7 ± 3.435.2 ± 6.152.1 ± 8.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (STEMCELL Technologies)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA)

  • Recombinant human Interleukin-2 (IL-2)

  • This compound (MedChemExpress)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit with 7-AAD (BioLegend)

  • Flow cytometer (e.g., BD FACSCanto™ II)

Protocol for T Cell Isolation and Culture

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for T cells using the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.

  • Wash the enriched T cells twice with PBS.

  • Resuspend the T cells in complete RPMI 1640 medium at a density of 1 x 10^6 cells/mL.

  • Activate the T cells by adding PHA (5 µg/mL) and IL-2 (20 U/mL) and incubate for 48 hours at 37°C in a 5% CO2 incubator.

Protocol for this compound Treatment

  • Prepare a stock solution of this compound in DMSO.

  • After 48 hours of activation, wash the T cells to remove PHA and resuspend them in fresh complete RPMI 1640 medium with IL-2.

  • Seed the activated T cells in a 24-well plate at a density of 1 x 10^6 cells/mL.

  • Add this compound to the desired final concentrations (e.g., 10, 50, 100, 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a 5% CO2 incubator.

Protocol for Annexin V and 7-AAD Staining

  • Harvest the cells from each well, including any floating cells, and transfer to flow cytometry tubes.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Add 5 µL of 7-AAD solution to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

Flow Cytometry Analysis

  • Acquire a minimum of 10,000 events per sample.

  • Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the lymphocyte population and exclude debris.

  • From the lymphocyte gate, create a FITC (Annexin V) vs. 7-AAD plot.

  • Establish quadrants to differentiate the four populations:

    • Lower-left quadrant (Annexin V- / 7-AAD-): Viable cells

    • Lower-right quadrant (Annexin V+ / 7-AAD-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / 7-AAD+): Late apoptotic or necrotic cells

    • Upper-left quadrant (Annexin V- / 7-AAD+): Necrotic cells (should be a minor population in this assay)

  • Calculate the percentage of cells in each quadrant for each sample.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Isolate Isolate Human T Cells Activate Activate T Cells (PHA + IL-2, 48h) Isolate->Activate Treat Treat with this compound (Various Concentrations & Times) Activate->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & 7-AAD Wash->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Cell Populations (Viable, Early & Late Apoptotic) Analyze->Quantify

References

Troubleshooting & Optimization

GNF362 Technical Support Center: Your Guide to Solubility and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the GNF362 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound and address common issues that may arise during its experimental use. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[2] this compound is also soluble in ethanol.[1]

Q2: What is the maximum concentration of this compound that can be achieved in DMSO?

A2: this compound can be dissolved in DMSO at concentrations up to 100 mg/mL (234.50 mM) with the aid of ultrasonication.[3] Another source suggests a solubility of 85 mg/mL (199.32 mM) in fresh DMSO.

Q3: My this compound is not fully dissolving in DMSO. What should I do?

A3: If you encounter solubility issues, gentle heating and/or sonication can be used to aid dissolution. Ensure you are using a high-purity, anhydrous grade of DMSO, as this compound's solubility is sensitive to moisture.

Q4: How should I store the this compound solid compound and my stock solutions?

A4: The solid powder form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.

Q5: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A5: This is a common issue when diluting DMSO-soluble compounds into aqueous solutions. To minimize precipitation, it is recommended to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%. Some cell lines may tolerate up to 1%, but it is best to perform a vehicle control to assess the impact of DMSO on your specific cells. When diluting, add the this compound stock solution to your medium dropwise while gently vortexing or mixing to ensure rapid and even dispersion.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound Powder 1. Insufficient solvent volume. 2. Presence of moisture in DMSO. 3. Inadequate mixing.1. Ensure you are using the correct volume of solvent to achieve the desired concentration (see solubility data below). 2. Use fresh, anhydrous DMSO. 3. Use ultrasonication or gentle warming to aid dissolution.
Precipitation in Stock Solution During Storage 1. Supersaturated solution. 2. Improper storage temperature. 3. Freeze-thaw cycles.1. Gently warm the solution and sonicate to redissolve the precipitate before use. Consider preparing a slightly lower concentration stock solution. 2. Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). 3. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Precipitation Upon Dilution in Aqueous Media 1. High final concentration of this compound exceeding its aqueous solubility. 2. High final concentration of DMSO affecting cell viability. 3. Inefficient mixing during dilution.1. Lower the final concentration of this compound in your experiment. 2. Keep the final DMSO concentration in your cell culture medium below 0.5%. Perform serial dilutions of your stock in DMSO before the final dilution into the aqueous medium. 3. Add the this compound stock solution dropwise to the medium while gently mixing.

Quantitative Solubility Data

Solvent Concentration Molarity Notes
DMSO100 mg/mL234.50 mMRequires ultrasonic assistance.
DMSO85 mg/mL199.32 mMUse fresh, anhydrous DMSO.
Ethanol≥ 50 mg/mL117.25 mMSaturation unknown.
WaterInsoluble-

In Vivo Formulation Protocols

For researchers conducting in vivo studies, several formulation protocols have been reported:

Solvent System Achievable Concentration Resulting Solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.86 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.86 mM)Clear solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.88 mM)Clear solution

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Preparation: Allow the this compound solid compound and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 234.5 µL of DMSO to 1 mg of this compound).

  • Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes. Gentle warming can also be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials and store at -80°C for up to 6 months or -20°C for up to 1 month.

Protocol for In Vitro Cell-Based Assays
  • Thaw Stock Solution: Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.

  • Serial Dilution (if necessary): If a range of concentrations is being tested, perform serial dilutions of the DMSO stock solution in fresh, anhydrous DMSO. This ensures that the final volume of DMSO added to each well is consistent.

  • Dilution into Culture Medium: Pre-warm your cell culture medium to 37°C. While gently mixing the medium, add the required volume of the this compound DMSO stock (or diluted stock) dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.

  • Treatment: Remove the existing medium from your cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired experimental duration.

Visualizing the this compound Mechanism of Action

This compound is a potent inhibitor of inositol trisphosphate 3-kinase B (Itpkb), and also shows activity against Itpka and Itpkc. The inhibition of Itpkb leads to an increase in intracellular calcium levels, which can induce apoptosis in activated T cells.

GNF362_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Itpkb Itpkb IP3->Itpkb Substrate IP3R IP3 Receptor IP3->IP3R Binds IP4 IP4 Itpkb->IP4 Phosphorylates to This compound This compound This compound->Itpkb Inhibits Ca_influx Increased Intracellular Ca²⁺ IP4->Ca_influx Negative Regulation Ca_release Ca²⁺ Release Ca_release->Ca_influx Apoptosis Apoptosis Ca_influx->Apoptosis Induces IP3R->Ca_release

Caption: this compound inhibits Itpkb, preventing the conversion of IP3 to IP4, leading to increased intracellular calcium and apoptosis.

GNF362_Troubleshooting_Workflow start Start: Dissolving this compound solubility_issue Is the compound fully dissolved? start->solubility_issue use_sonication Use sonication/gentle warming solubility_issue->use_sonication No dissolved Stock solution prepared successfully solubility_issue->dissolved Yes check_dmso Is DMSO fresh and anhydrous? use_sonication->check_dmso replace_dmso Use fresh, anhydrous DMSO check_dmso->replace_dmso No check_dmso->dissolved Yes replace_dmso->start dilution Diluting stock in aqueous medium dissolved->dilution precipitation_issue Did precipitation occur? dilution->precipitation_issue check_final_conc Is final DMSO conc. < 0.5%? precipitation_issue->check_final_conc Yes success Experiment ready precipitation_issue->success No adjust_dilution Adjust dilution strategy check_final_conc->adjust_dilution No mix_properly Add dropwise while mixing check_final_conc->mix_properly Yes adjust_dilution->dilution fail Consult further technical support adjust_dilution->fail mix_properly->success

Caption: A troubleshooting workflow for dissolving this compound and preventing precipitation.

References

GNF362 Technical Support Center: In Vitro Experimentation Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using GNF362 in in vitro experiments. Find troubleshooting advice, frequently asked questions, detailed protocols, and key data to ensure the success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the use of this compound.

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, potent, and orally bioavailable small molecule inhibitor of inositol trisphosphate 3' kinase B (ITPKB).[1][2] ITPKB is a kinase that phosphorylates inositol 1,4,5-trisphosphate (Ins(1,4,5)P3 or IP3) to generate inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4 or IP4).[1][3] By inhibiting ITPKB, this compound blocks the production of IP4, which negatively regulates calcium (Ca2+) signaling.[3] The ultimate effect is an enhancement of antigen receptor-driven Ca2+ responses, which can lead to apoptosis in activated T cells.

Q2: I am having trouble dissolving this compound. What is the recommended procedure?

This compound is soluble in DMSO and ethanol but insoluble in water. For in vitro experiments, preparing a high-concentration stock solution in 100% fresh, high-quality DMSO is recommended. Hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility. If you observe precipitation, gentle warming and/or sonication can aid dissolution. Always prepare working solutions by diluting the DMSO stock into your aqueous cell culture medium just before use.

Q3: What is a good starting concentration for my cell-based assays?

The optimal concentration of this compound will be cell-type and assay-dependent. However, based on its known activity, a good starting point can be derived from its EC50 and IC50 values.

  • Biochemical Inhibition: this compound inhibits ITPKB with an IC50 of 9 nM. It also shows activity against ITPKA (IC50 = 20 nM) and ITPKC (IC50 = 19 nM).

  • Cellular Activity: this compound augments store-operated calcium (SOC) responses in primary B and T lymphocytes with an EC50 of 12 nM.

A common approach is to perform a dose-response experiment ranging from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM) concentrations to determine the optimal concentration for your specific experimental system.

Q4: I am not observing the expected biological effect (e.g., increased calcium influx, T-cell apoptosis). What should I check?

If this compound is not producing the expected outcome, consider the following troubleshooting steps:

  • Compound Integrity & Solubility: Ensure your this compound stock solution was prepared correctly in fresh DMSO and has been stored properly. Visually inspect the working solution for any signs of precipitation before adding it to your cells.

  • Cellular Target Expression: Confirm that your cell line or primary cells express ITPKB, the primary target of this compound.

  • Cell Health & Activation State: The effects of this compound on calcium signaling and apoptosis are often dependent on the cells being in an activated state (e.g., through antigen receptor cross-linking). Ensure your cells are healthy and properly stimulated.

  • Assay Sensitivity: Verify that your assay readout (e.g., calcium indicator dye, apoptosis marker) is sensitive enough to detect the expected changes. Run appropriate positive and negative controls.

Q5: I am observing unexpected levels of cytotoxicity. How can I address this?

While this compound's mechanism involves inducing apoptosis in activated T cells, generalized cytotoxicity in unstimulated cells or other cell types could be due to off-target effects at high concentrations or solvent toxicity.

  • Optimize Concentration: Perform a dose-response curve to find the lowest effective concentration that yields the desired biological effect without causing widespread cell death.

  • Limit Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1% - 0.5%) and non-toxic to your cells. Run a vehicle control (medium with the same amount of DMSO) to assess solvent toxicity.

  • Incubation Time: Reduce the duration of exposure to this compound to see if toxicity is time-dependent.

Q6: How should I properly store this compound powder and stock solutions?

Proper storage is critical to maintain the compound's stability and activity.

  • Powder: Store the solid form of this compound at -20°C for up to 3 years.

  • Stock Solutions (in solvent): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to facilitate experimental design.

Table 1: this compound Inhibitory Activity (IC50)

Target IC50 Value
ITPKB 9 nM
ITPKA 20 nM
ITPKC 19 nM

Data sourced from MedchemExpress, Cayman Chemical, and Selleck Chemicals.

Table 2: this compound Cellular Activity (EC50)

Assay Cell Type EC50 Value
Augmentation of SOC Responses Primary B or T Lymphocytes 12 nM

Data sourced from Miller, A.T., et al. (2015).

Table 3: this compound Solubility Data

Solvent Concentration Notes
DMSO ≥ 100 mg/mL (234.50 mM) Use of fresh, non-hygroscopic DMSO is critical. Ultrasonic assistance may be needed.
Ethanol ≥ 50 mg/mL (117.25 mM) -
Water Insoluble -

Data sourced from MedchemExpress and Selleck Chemicals.

Table 4: Recommended Storage Conditions

Format Temperature Duration
Powder -20°C 3 years
In Solvent -80°C 6 months
In Solvent -20°C 1 month

Data sourced from MedchemExpress and Selleck Chemicals.

Experimental Protocols & Methodologies

Below are detailed protocols for common in vitro experiments involving this compound.

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Calculate Mass: this compound has a molecular weight of 426.44 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.26 mg of this compound powder.

  • Dissolution: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of fresh, anhydrous DMSO (e.g., 1 mL for a 10 mM solution).

  • Mix Thoroughly: Vortex the solution until the powder is completely dissolved. If needed, use an ultrasonic bath for brief intervals to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).

Protocol 2: Calcium Flux Assay Using Fluo-4

This protocol is adapted from methods used to characterize this compound's effect on store-operated calcium entry (SOCE).

  • Cell Preparation: Plate purified splenocytes or lymphocytes onto fibronectin-coated 384-well plates.

  • Dye Loading: Load cells with a calcium-sensitive dye, such as Fluo-4 AM, according to the manufacturer's instructions.

  • Compound Incubation: Add this compound at various concentrations (e.g., a dose-response from 1 nM to 10 µM) or a vehicle control (DMSO) to the appropriate wells.

  • Store Depletion: Deplete intracellular calcium stores by stimulating the cells (e.g., with an antigen receptor agonist) in a calcium-free buffer.

  • Measure SOCE: Re-introduce calcium to the extracellular buffer and immediately begin measuring fluorescence intensity using a plate reader (e.g., FLIPR). The increase in fluorescence corresponds to calcium influx.

  • Data Analysis: Calculate the peak calcium response after calcium re-addition. Plot the response as a function of this compound concentration to determine the EC50.

Protocol 3: T-Cell Proliferation Assay

This protocol is based on descriptions of this compound's effect on T-cell proliferation.

  • Cell Plating: Purify CD4+ T cells and plate them in a 96-well plate at a density of 5x10^4 cells/well in complete RPMI medium.

  • Compound Addition: Add serial dilutions of this compound or a vehicle control to the wells.

  • Cell Stimulation: Stimulate T-cell proliferation by adding anti-CD3 and anti-CD28 antibodies to the wells. Include an unstimulated control group.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Measure Proliferation: Assess cell proliferation using a standard method, such as a BrdU incorporation assay or a metabolic assay (e.g., MTS or WST-1).

  • Data Analysis: Normalize the proliferation data to the vehicle-treated, stimulated control. Plot the percentage of proliferation against the this compound concentration to determine its inhibitory effect.

Visual Guides: Pathways and Workflows

The following diagrams illustrate the mechanism of action, experimental workflows, and troubleshooting logic for this compound.

GNF362_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activation IP3 IP3 (Ins(1,4,5)P3) PLCg->IP3 Generates IP3R IP3 Receptor (on ER) Ca_Store ER Ca2+ Store Depletion IP3R->Ca_Store SOC_Channel Store-Operated Ca2+ Channel Ca_Influx Augmented Ca2+ Influx SOC_Channel->Ca_Influx IP3->IP3R Binds ITPKB ITPKB IP3->ITPKB Substrate IP4 IP4 (Ins(1,3,4,5)P4) ITPKB->IP4 Phosphorylates This compound This compound This compound->ITPKB Inhibits IP4->Ca_Influx Negative Regulation Ca_Store->SOC_Channel Activates Apoptosis Apoptosis of Activated T-Cells Ca_Influx->Apoptosis

Caption: this compound inhibits ITPKB, preventing IP4 formation and augmenting Ca2+ influx.

GNF362_Workflow prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO prep_working 2. Prepare Working Dilutions in Culture Medium prep_stock->prep_working add_compound 4. Add this compound or Vehicle to Cells prep_working->add_compound plate_cells 3. Plate Cells (e.g., Lymphocytes) plate_cells->add_compound incubate 5. Incubate for Defined Period add_compound->incubate stimulate 6. Add Stimulus (if required, e.g., anti-CD3) incubate->stimulate assay 7. Perform Assay (e.g., Ca2+ Flux, Proliferation) incubate->assay No Stimulus stimulate->assay Yes analyze 8. Analyze Data & Calculate EC50/IC50 assay->analyze

Caption: Standard experimental workflow for in vitro this compound treatment and analysis.

GNF362_Troubleshooting start Unexpected Result (e.g., No Effect, High Toxicity) q_solubility Is the compound fully dissolved in the final medium? start->q_solubility check_solubility Action: Visually inspect. Prepare fresh stock in anhydrous DMSO. q_solubility->check_solubility No q_solvent Is the final DMSO concentration non-toxic? q_solubility->q_solvent Yes check_solubility->q_solvent check_solvent Action: Run vehicle control. Keep DMSO <0.5%. q_solvent->check_solvent No q_concentration Is the concentration optimal? q_solvent->q_concentration Yes check_solvent->q_concentration check_concentration Action: Perform dose-response experiment (e.g., 1 nM - 10 µM). q_concentration->check_concentration No q_cells Are cells healthy and expressing the target (ITPKB)? q_concentration->q_cells Yes check_concentration->q_cells check_cells Action: Check viability. Verify target expression. q_cells->check_cells No end Problem Resolved q_cells->end Yes check_cells->end

Caption: A logical guide for troubleshooting common issues in this compound experiments.

References

GNF362 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of GNF362. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least three to four years[1][2].

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The stability of this compound in solution is dependent on the storage temperature. For optimal stability, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -80°C for up to one year or at -20°C for up to one month[2][3]. For in vivo experiments, it is best to use freshly prepared working solutions on the same day[3].

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in several organic solvents, including DMSO, ethanol, and methanol. For in vitro assays, DMSO is commonly used to prepare stock solutions. It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.

Q4: I observed precipitation when preparing a working solution for my in vivo experiment. What should I do?

A4: If precipitation or phase separation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution. Ensure all components are fully dissolved before administration.

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been detailed in the provided search results, its chemical structure contains a pyrazole ring and a trifluoromethylpyridine moiety. Pyrazole derivatives are generally known for their stability. However, the trifluoromethyl group, being strongly electron-withdrawing, can activate the pyridine ring to nucleophilic attack, which could be a potential degradation pathway under certain conditions. It is advisable to protect this compound solutions from strong acids, bases, and oxidizing agents.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure solid this compound is stored at -20°C and solutions are stored at -80°C (long-term) or -20°C (short-term). Avoid repeated freeze-thaw cycles by preparing aliquots.
Inaccurate concentration of the stock solution.Use a calibrated balance for weighing the solid compound. Ensure complete dissolution in the appropriate solvent.
Precipitation in working solution Low solubility in the chosen vehicle.Try gentle heating or sonication to aid dissolution. Consider adjusting the formulation if precipitation persists. For in vivo studies, formulations with PEG300, Tween-80, or SBE-β-CD have been successfully used.
Use of old or moisture-containing DMSO.Use fresh, anhydrous DMSO for preparing stock solutions, as moisture can decrease solubility.
Loss of compound activity over time Degradation of the compound in solution.Prepare fresh working solutions for each experiment, especially for in vivo studies. Store stock solutions appropriately and use within the recommended timeframe.
Exposure to harsh conditions.Protect this compound from extreme pH, high temperatures, and direct light to minimize potential degradation.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationCitations
Solid (Powder)-20°C≥ 4 years
Solid (Powder)-20°C3 years
In Solvent-80°C1 year
In Solvent-20°C1 month

Table 2: Solubility and Formulation of this compound

Solvent/VehicleSolubility/ConcentrationUseCitations
DMSO≥ 2.5 mg/mLIn vitro / Stock
EthanolSolubleIn vitro / Stock
MethanolSolubleIn vitro / Stock
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLIn vivo
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLIn vivo
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLIn vivo

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 426.44 g/mol ) in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or -20°C for up to 1 month.

Protocol 2: Preparation of this compound Working Solution for In Vivo Oral Administration (in 20% SBE-β-CD)

  • Prepare Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in sterile saline.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Dilution: Add 10% of the final volume from the DMSO stock solution to 90% of the final volume of the 20% SBE-β-CD in saline vehicle.

  • Mixing: Mix thoroughly until a clear, homogeneous solution is obtained. If precipitation occurs, gentle heating or sonication can be used.

  • Administration: Use the freshly prepared working solution for oral administration on the same day.

Visualizations

GNF362_Handling_Workflow This compound Handling and Storage Workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_application Experimental Use solid Solid this compound (-20°C, ≥ 3 years) weigh Weigh Solid solid->weigh Retrieve from storage solution This compound Solution (-80°C, 1 year or -20°C, 1 month) invitro In Vitro Experiments solution->invitro Use for experiments invivo_prep Prepare In Vivo Formulation solution->invivo_prep Prepare fresh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot aliquot->solution Store aliquots invivo In Vivo Experiments invivo_prep->invivo

Caption: Workflow for proper handling and storage of this compound.

GNF362_Signaling_Pathway Simplified this compound Mechanism of Action This compound This compound Itpkb ITPKB This compound->Itpkb Inhibits IP4 IP4 Itpkb->IP4 Converts IP3 IP3 IP3->Itpkb Ca_influx Ca2+ Influx IP4->Ca_influx Negatively Regulates T_cell_activation T-Cell Activation Ca_influx->T_cell_activation Apoptosis Apoptosis T_cell_activation->Apoptosis Leads to (when dysregulated)

Caption: Simplified signaling pathway showing this compound inhibition of ITPKB.

References

GNF362 Technical Support Center: Troubleshooting Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding precipitation of the Itpkb inhibitor, GNF362, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, orally bioavailable small molecule inhibitor of inositol trisphosphate 3-kinase B (Itpkb).[1][2] It also shows inhibitory activity against Itpka and Itpkc.[2][3] Itpkb is a key enzyme in the inositol phosphate signaling pathway, which regulates intracellular calcium levels. By inhibiting Itpkb, this compound prevents the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This leads to an increase in intracellular calcium concentrations, which can induce apoptosis in activated T cells.[1]

Q2: What are the common solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol. It is reported to be soluble in DMSO at a concentration of 100 mg/mL (234.50 mM), although using newly opened, anhydrous DMSO and sonication may be necessary to achieve this. It is also soluble in ethanol at ≥ 50 mg/mL (117.25 mM).

Q3: Why does this compound precipitate when added to my cell culture medium?

Precipitation of this compound upon addition to aqueous culture media is a common issue, primarily due to its low aqueous solubility. Several factors can contribute to this:

  • Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock solution is diluted into the aqueous culture medium is a primary cause of precipitation.

  • High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the specific culture medium.

  • Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.

  • Media Composition: Components in the culture medium, such as salts, proteins (especially in serum), and pH buffers, can interact with this compound and reduce its solubility.

Q4: What is the recommended final concentration of DMSO in the culture medium?

To minimize solvent-induced toxicity and precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5%. The tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control to assess the impact of DMSO on your specific cells.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding this compound stock to media Solvent Shock / High Local Concentration 1. Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. 2. Slow, drop-wise addition: Add the this compound stock solution drop-by-drop to the pre-warmed media while gently swirling or vortexing to ensure rapid and uniform mixing. 3. Serial Dilution: Instead of a single large dilution, perform a serial dilution of your high-concentration stock in pre-warmed media to reach the final desired concentration.
Stock solution concentration is too high 1. Lower the stock concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your media, so ensure the final DMSO concentration remains below 0.5%.
Precipitation observed after incubation (delayed precipitation) Compound instability or interaction with media components over time 1. Prepare fresh working solutions: Prepare the this compound-containing media fresh for each experiment immediately before use. 2. Reduce serum concentration: If your experimental design allows, try reducing the percentage of fetal bovine serum (FBS) in the culture medium, as serum proteins can sometimes contribute to compound precipitation. 3. pH stability: Ensure your incubator's CO2 levels are properly calibrated to maintain the correct pH of the medium, as pH shifts can affect compound solubility.
Temperature fluctuations 1. Minimize freeze-thaw cycles: Aliquot your this compound stock solution into single-use volumes to avoid repeated freezing and thawing. 2. Stable incubation temperature: Ensure your incubator maintains a stable temperature.
Precipitate visible under the microscope but not to the naked eye Formation of micro-precipitates 1. Filter the final working solution: After diluting this compound to the final concentration in your culture medium, you can filter the solution through a 0.22 µm sterile filter before adding it to your cells. This can remove small, insoluble particles.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.

  • Sterilization: It is not recommended to filter-sterilize highly concentrated DMSO stock solutions as the compound may be retained by the filter membrane. Prepare the stock solution using aseptic techniques.

  • Storage: Aliquot the stock solution into single-use, sterile polypropylene tubes and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of a this compound Working Solution in Culture Medium
  • Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of your complete cell culture medium (e.g., RPMI-1640 + 10% FBS) to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Pipette a volume of the pre-warmed medium into a sterile tube.

    • Add a small volume of the this compound stock solution to the medium and mix well. This creates an intermediate dilution.

  • Prepare Final Dilution:

    • Add the intermediate dilution (or the stock solution directly if not performing an intermediate step) drop-wise to the remaining pre-warmed culture medium while gently swirling.

    • Ensure the final DMSO concentration is within the acceptable range for your cells (e.g., ≤ 0.5%).

  • Use Immediately: Use the freshly prepared this compound working solution for your cell-based assays immediately to minimize the risk of precipitation.

Protocol 3: Kinetic Solubility Assessment in Culture Medium

This protocol helps determine the approximate maximum soluble concentration of this compound in your specific cell culture medium.

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your cell culture medium in a 96-well plate. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubate: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24 hours).

  • Visual Inspection: After incubation, visually inspect each well for signs of precipitation (cloudiness, crystals).

  • Microscopic Examination: Examine the solutions under a microscope for the presence of micro-precipitates.

  • Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate is considered the approximate kinetic solubility under these conditions.

Visualizations

This compound Mechanism of Action: Inhibition of the Itpkb Signaling Pathway

GNF362_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) Activation PLC PLCγ TCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Itpkb Itpkb IP3->Itpkb substrate Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers IP4 IP4 (Inactive) Itpkb->IP4 phosphorylates This compound This compound This compound->Itpkb inhibits Ca_influx Increased Intracellular [Ca²⁺] Ca_release->Ca_influx Apoptosis T-Cell Apoptosis Ca_influx->Apoptosis induces

Caption: this compound inhibits Itpkb, preventing IP3 conversion to IP4, leading to increased intracellular calcium and T-cell apoptosis.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start Precipitate Observed with this compound Q1 When did precipitation occur? Start->Q1 Immediate Immediately upon addition Q1->Immediate Immediately Delayed After incubation Q1->Delayed Delayed Sol_Immediate Likely Cause: Solvent Shock / High Local Concentration Immediate->Sol_Immediate Sol_Delayed Likely Cause: Compound Instability / Media Interaction Delayed->Sol_Delayed Action_Immediate Solutions: 1. Pre-warm media 2. Add stock slowly with mixing 3. Use serial dilution 4. Lower stock concentration Sol_Immediate->Action_Immediate Action_Delayed Solutions: 1. Prepare fresh working solution 2. Reduce serum concentration 3. Ensure stable pH and temperature 4. Minimize freeze-thaw cycles Sol_Delayed->Action_Delayed End Clear Solution Action_Immediate->End Action_Delayed->End

Caption: A step-by-step workflow for troubleshooting this compound precipitation in cell culture media.

References

Interpreting unexpected results in GNF362 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNF362. Our goal is to help you interpret unexpected results and optimize your experiments for accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb).[1] It also shows inhibitory activity against Itpka and Itpkc at slightly higher concentrations.[1] By inhibiting Itpkb, this compound prevents the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This leads to an accumulation of IP3, which in turn enhances calcium (Ca2+) release from intracellular stores, leading to elevated cytoplasmic Ca2+ levels.[2][3][4] In activated T cells, this sustained increase in intracellular calcium can induce apoptosis.

Q2: I'm not observing the expected increase in intracellular calcium after this compound treatment. What could be the issue?

Several factors could contribute to this. Please refer to the "Troubleshooting Unexpected Results in Calcium Assays" section for a detailed guide. Common reasons include suboptimal cell health, issues with the calcium indicator dye, or the specific signaling context of your cell line.

Q3: My cells are not undergoing apoptosis in response to this compound, even at concentrations that should be effective. Why might this be?

The pro-apoptotic effect of this compound is often cell-type specific and dependent on the activation state of the cells. For a comprehensive list of potential causes and solutions, please see the "Troubleshooting Unexpected Apoptosis Assay Results" section. It is crucial to ensure that the target cells are appropriately stimulated to engage the signaling pathways that this compound modulates.

Q4: Are there any known off-target effects of this compound?

While this compound is highly selective for Itpkb, Itpka, and Itpkc, it has been screened against a large panel of other protein and lipid kinases with minimal activity reported. However, at higher concentrations, the possibility of off-target effects should be considered. If you observe a phenotype inconsistent with Itpkb inhibition, refer to the "Investigating Potential Off-Target Effects" guide.

Troubleshooting Guides

Interpreting Unexpected Results in Calcium Assays

Issue: No significant increase or a decrease in intracellular calcium is observed after this compound treatment.

This is a common unexpected result, as this compound is expected to increase intracellular calcium. Here’s a step-by-step guide to troubleshoot this issue:

Potential Cause Troubleshooting Step Rationale
Suboptimal Cell Health Assess cell viability before and after the experiment using a trypan blue exclusion assay. Ensure cells are in the exponential growth phase.Unhealthy or senescent cells may have compromised calcium signaling pathways.
Calcium Indicator Dye Issues Verify the proper loading and de-esterification of your calcium indicator dye (e.g., Fluo-4 AM). Run a positive control with a known calcium ionophore like ionomycin.Incomplete loading or dye compartmentalization can lead to inaccurate fluorescence readings.
Low Itpkb Expression Confirm the expression of Itpkb in your cell line via Western blot or qPCR.This compound's effect is dependent on the presence of its target. Some cell lines may have very low or no expression of Itpkb.
Cell-Specific Signaling Context Consider the endogenous state of the calcium signaling pathway in your cell line. Some cancer cells, for instance, have altered basal calcium levels which may affect the response to this compound.The cellular context can significantly influence the outcome of inhibiting a specific signaling node.
This compound Solubility/Stability Ensure this compound is fully dissolved. Prepare fresh stock solutions in DMSO and dilute in media immediately before use. Sonication may aid dissolution.Precipitation of the compound will lead to a lower effective concentration.
Troubleshooting Unexpected Apoptosis Assay Results

Issue: this compound does not induce apoptosis in my target cells.

The pro-apoptotic effect of this compound is primarily observed in activated lymphocytes. If you are not seeing the expected results, consider the following:

Potential Cause Troubleshooting Step Rationale
Cell Activation State Ensure your cells, particularly T cells, are properly activated (e.g., with anti-CD3/CD28 antibodies) prior to or concurrently with this compound treatment.The signaling pathway that this compound modulates to induce apoptosis is often dependent on prior cellular activation.
Sub-optimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line.The effective concentration can vary between different cell types.
Assay Timing Conduct a time-course experiment to identify the optimal incubation time for apoptosis induction.Apoptosis is a dynamic process, and the peak of apoptosis may occur earlier or later than your current experimental endpoint.
Apoptosis Detection Method Use a sensitive and early marker of apoptosis, such as Annexin V staining. Consider using a real-time apoptosis assay to capture the kinetics.Different apoptosis assays have varying sensitivities and detect different stages of the process.
Cell Line Resistance Your cell line may have intrinsic resistance to apoptosis. Consider using a positive control for apoptosis (e.g., staurosporine) to validate your assay.Some cell lines have mutations in apoptotic pathway components that render them resistant to certain stimuli.
Investigating Potential Off-Target Effects

Issue: The observed cellular phenotype does not align with the known function of Itpkb.

If you suspect off-target effects, a systematic approach is necessary:

Troubleshooting Step Rationale
Confirm On-Target Engagement Perform a Western blot to assess the phosphorylation status of downstream targets of Itpkb, if known in your system. A direct measurement of IP4 levels via HPLC is the most definitive method.
Use a Structurally Unrelated Itpkb Inhibitor If available, compare the phenotype induced by this compound with that of another Itpkb inhibitor with a different chemical scaffold.
Perform a Kinase Profile Screen If the unexpected phenotype is significant and reproducible, consider a broader kinase profiling assay to identify potential off-target interactions.
Dose-Response Correlation Carefully analyze the dose-response curve for your unexpected phenotype and compare it to the dose-response for on-target effects (e.g., calcium influx).

Quantitative Data Summary

The following tables summarize key quantitative data from this compound experiments.

Table 1: this compound In Vitro Potency

Target IC50 (nM) Assay Type
Itpkb9Biochemical Kinase Assay
Itpka20Biochemical Kinase Assay
Itpkc19Biochemical Kinase Assay
Calcium Influx (Primary B or T lymphocytes)12 (EC50)Fluo-4 Calcium Assay

Table 2: this compound In Vivo Efficacy in a Rat Model of Arthritis

Treatment Group Dose (mg/kg, oral, twice daily) Reduction in Joint Swelling (%)
This compound634
This compound2047

Experimental Protocols

Fluo-4 Calcium Imaging Protocol

This protocol is adapted for measuring changes in intracellular calcium in response to this compound.

  • Cell Preparation: Plate cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a 2x working solution of Fluo-4 AM in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Remove culture medium from the cells and add the Fluo-4 AM working solution.

    • Incubate at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells twice with buffer to remove extracellular dye.

  • This compound Treatment: Add this compound at the desired concentrations to the wells.

  • Data Acquisition:

    • Measure baseline fluorescence using a plate reader or fluorescence microscope (Excitation: ~490 nm, Emission: ~515 nm).

    • If studying store-operated calcium entry, stimulate cells with an appropriate agonist (e.g., anti-IgM for B cells) in a calcium-free buffer, followed by the addition of extracellular calcium.

    • Record fluorescence changes over time.

Annexin V Apoptosis Assay Protocol

This protocol outlines the steps for detecting apoptosis using Annexin V staining followed by flow cytometry.

  • Cell Treatment: Treat cells with this compound and appropriate controls for the desired duration.

  • Cell Harvesting:

    • For suspension cells, gently pellet the cells by centrifugation.

    • For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsin-EDTA. Combine with the supernatant.

  • Washing: Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, viability dye-negative.

    • Early apoptotic cells: Annexin V-positive, viability dye-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, viability dye-positive.

Western Blotting for Itpkb Pathway

This protocol can be used to assess the expression of Itpkb and downstream signaling components.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against your target protein (e.g., Itpkb) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

GNF362_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC PLC Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Itpkb Itpkb IP3->Itpkb Ca_ER ER Ca2+ IP3->Ca_ER Binds to IP3R IP4 IP4 Itpkb->IP4 Phosphorylation This compound This compound This compound->Itpkb Inhibition Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Release Apoptosis Apoptosis Ca_cyto->Apoptosis Induces (in activated T cells)

Caption: this compound inhibits Itpkb, leading to increased IP3, calcium release, and apoptosis.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., Lymphocytes) Start->Cell_Culture Treatment Treat with this compound (and controls) Cell_Culture->Treatment Assay Select Assay Treatment->Assay Calcium_Assay Calcium Assay (Fluo-4) Assay->Calcium_Assay Ca2+ Apoptosis_Assay Apoptosis Assay (Annexin V) Assay->Apoptosis_Assay Apoptosis Western_Blot Western Blot (e.g., Itpkb) Assay->Western_Blot Protein Data_Analysis Data Analysis Calcium_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Interpretation Interpret Results (Troubleshoot if needed) Data_Analysis->Interpretation End End Interpretation->End

Caption: General experimental workflow for studying the effects of this compound.

Troubleshooting_Logic Start Unexpected Result Check_Reagents Check Reagent Quality (this compound, Dyes, etc.) Start->Check_Reagents Check_Cells Assess Cell Health & Expression of Target Start->Check_Cells Check_Protocol Review Protocol (Concentrations, Timing) Start->Check_Protocol Data_Reanalysis Re-analyze Data Check_Reagents->Data_Reanalysis Check_Cells->Data_Reanalysis Positive_Control Run Positive Control Check_Protocol->Positive_Control Negative_Control Run Negative Control Check_Protocol->Negative_Control Positive_Control->Data_Reanalysis Negative_Control->Data_Reanalysis Hypothesis Formulate New Hypothesis (e.g., Off-target effect) Data_Reanalysis->Hypothesis

Caption: A logical approach to troubleshooting unexpected experimental results.

References

GNF362 Technical Support Center: Off-Target Effects and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the off-target effects of GNF362, a potent inhibitor of inositol trisphosphate 3' kinase B (Itpkb). Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a selective, potent, and orally bioavailable inhibitor of inositol trisphosphate 3' kinase B (Itpkb), with a reported IC50 of 9 nM.[1][2] Itpkb is a kinase that phosphorylates inositol 1,4,5-trisphosphate [Ins(1,4,5)P3] to generate inositol 1,3,4,5-tetrakisphosphate [Ins(1,3,4,5)P4], playing a key role in regulating intracellular calcium signaling.[1]

Q2: Does this compound exhibit off-target effects on other kinases?

A2: Yes, this compound has been shown to inhibit other isoforms of the inositol trisphosphate 3' kinase family. Specifically, it inhibits Itpka and Itpkc with IC50 values of 20 nM and 19 nM, respectively.[1][3]

Q3: How selective is this compound?

A3: this compound is considered highly selective for the Itpk family. In a broad kinase screening panel of 159 different protein and lipid kinases, this compound showed no significant activity at a concentration of 5µM, suggesting a high degree of selectivity.

Q4: What is the cellular effect of this compound?

A4: In lymphocytes, this compound blocks the production of Ins(1,3,4,5)P4 and enhances antigen receptor-driven calcium (Ca2+) responses. It has been shown to augment store-operated calcium entry (SOCE) with an EC50 of 12 nM in primary B and T lymphocytes. This ultimately leads to the apoptosis of activated T cells in a manner dependent on Itpkb.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected cellular phenotype not consistent with Itpkb inhibition. At high concentrations, this compound might engage off-targets beyond the Itpk family, although it is highly selective. Cellular responses can be complex and context-dependent.Perform a dose-response experiment to confirm the phenotype is concentration-dependent. Use concentrations as close to the reported EC50 (12 nM) as possible for cellular assays. Consider using a structurally distinct Itpkb inhibitor as a control to verify that the observed effect is on-target.
Observed IC50 values differ from published data. Assay conditions such as ATP concentration, substrate concentration, and buffer components can significantly impact IC50 measurements. The specific kinase construct and its activity can also be a source of variability.Ensure your assay conditions are consistent with published protocols. For competitive inhibitors like this compound, which binds to the ATP-binding pocket, the concentration of ATP is a critical parameter. The Kinase Glo and Z'-lite assays are recommended reference protocols.
Difficulty solubilizing this compound for in vivo studies. This compound has specific solubility properties. Improper formulation can lead to poor bioavailability and inconsistent results.For oral administration, this compound can be formulated at 2mg/mL in 20% hydroxyl propyl-beta cyclodextrin in water. For other applications, fresh DMSO is recommended for preparing stock solutions.

Quantitative Data Summary: this compound Kinase Inhibition Profile

The following table summarizes the inhibitory activity of this compound against its primary target and known off-targets.

Kinase TargetIC50 (nM)Assay TypeReference
Itpkb 9Biochemical
Itpka 20Biochemical
Itpkc 19Biochemical

Experimental Protocols

1. Kinase Selectivity Profiling (Z'-lite Assay)

This protocol was used to assess the selectivity of this compound against a broad panel of kinases.

  • Platform : Invitrogen Profiling Z'-lite kinase assay services.

  • Kinase Panel : 159 protein and lipid kinases.

  • Compound Concentration : this compound was tested in a dose-response format. The data for broad selectivity was reported at a 5µM concentration.

  • ATP Concentration : Assays were performed in the presence of 10 µM ATP.

  • Readout : Time-resolved fluorescence resonance energy transfer (TR-FRET) was utilized to measure kinase activity.

  • Data Analysis : The results were expressed as percent inhibition of kinase activity compared to a vehicle control.

2. Biochemical IC50 Determination (Kinase Glo Assay)

This protocol was used to determine the IC50 values of this compound against purified Itpk isoforms.

  • Platform : Kinase Glo assay.

  • Enzymes : Purified Itpka, Itpkb, and Itpkc proteins.

  • Procedure :

    • Prepare serial dilutions of this compound.

    • Incubate the purified kinase with the substrate (Ins(1,4,5)P3) and ATP in the presence of varying concentrations of this compound.

    • After the reaction, add Kinase-Glo reagent to measure the amount of remaining ATP.

    • The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis : IC50 values are calculated by fitting the dose-response curve using non-linear regression.

Visualized Signaling Pathway and Experimental Workflow

GNF362_Pathway cluster_inhibition This compound Inhibition cluster_signaling Cellular Signaling Cascade This compound This compound Itpkb Itpkb (Target) This compound->Itpkb Itpka Itpka (Off-Target) This compound->Itpka Itpkc Itpkc (Off-Target) This compound->Itpkc InsP4 Ins(1,3,4,5)P4 Itpkb->InsP4 Phosphorylates Ca_Influx Increased Ca2+ Influx Itpkb->Ca_Influx Negative Regulation InsP3 Ins(1,4,5)P3 InsP3->Itpkb Apoptosis T-Cell Apoptosis Ca_Influx->Apoptosis

Caption: this compound inhibits Itpkb, Itpka, and Itpkc, blocking Ins(1,3,4,5)P4 production and increasing Ca2+ influx.

References

Technical Support Center: Managing GNF362 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing GNF362-induced toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its primary toxic effect in cell culture?

A1: this compound is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb).[1][2] Its primary mechanism of action involves blocking the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This inhibition leads to an increase in intracellular calcium (Ca2+) levels following antigen receptor activation in lymphocytes.[1] The elevated Ca2+ signaling, in turn, induces apoptosis (programmed cell death), particularly in activated T cells.[1][2] This pro-apoptotic effect is the main cause of toxicity observed in susceptible cell cultures.

Q2: In which cell lines is this compound toxicity most prominent?

A2: this compound-induced toxicity is most pronounced in lymphocytes, such as Jurkat cells (a human T lymphocyte cell line) and primary T cells. This is due to its mechanism of action, which is closely tied to the T-cell receptor signaling pathway. While its effects on other cell types are less characterized, caution should be exercised when using this compound in any cell line where Itpkb plays a significant role in calcium signaling and cell survival.

Q3: What are the typical signs of this compound-induced toxicity in my cell culture?

A3: The primary manifestation of this compound toxicity is apoptosis. Common signs you may observe in your cell culture include:

  • A decrease in cell viability and proliferation.

  • Increased number of detached or floating cells (for adherent cultures).

  • Changes in cell morphology, such as cell shrinkage, membrane blebbing, and nuclear condensation.

  • Positive staining in apoptosis-specific assays, such as Annexin V/Propidium Iodide (PI) staining.

Q4: How can I differentiate between this compound-induced apoptosis and necrosis?

A4: Apoptosis is a programmed and controlled form of cell death, while necrosis is an uncontrolled process often resulting from severe cell injury. You can distinguish between the two using assays like Annexin V/PI staining followed by flow cytometry.

  • Early Apoptosis: Cells will be Annexin V positive and PI negative.

  • Late Apoptosis/Necrosis: Cells will be both Annexin V and PI positive.

  • Necrosis: Cells are typically PI positive and may be Annexin V negative or positive.

Morphological examination can also be helpful. Apoptotic cells exhibit characteristic features like cell shrinkage and formation of apoptotic bodies, whereas necrotic cells often swell and lyse.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in results between replicate wells. 1. Uneven cell seeding. 2. Inconsistent this compound concentration across wells. 3. This compound precipitation at higher concentrations.1. Ensure a homogenous single-cell suspension before seeding. 2. Mix the plate gently after adding this compound. 3. Visually inspect for precipitate. If observed, prepare a fresh, lower concentration stock solution.
Unexpectedly high cytotoxicity at low this compound concentrations. 1. The cell line is highly sensitive to perturbations in calcium signaling. 2. The cells were activated, making them more susceptible to this compound-induced apoptosis. 3. Incorrect this compound concentration calculation.1. Perform a dose-response experiment with a wider range of lower concentrations to determine the optimal working concentration. 2. Be mindful of the activation state of your cells. 3. Double-check all calculations for dilutions.
No observable effect of this compound on my cells. 1. The cell line may not express Itpkb or rely on this pathway for survival. 2. The this compound concentration is too low. 3. This compound has degraded.1. Confirm Itpkb expression in your cell line via Western blot or qPCR. 2. Increase the concentration of this compound in a stepwise manner. 3. Prepare a fresh stock solution of this compound.
Inconsistent results between experiments. 1. Variation in cell passage number or health. 2. Differences in cell activation status. 3. Inconsistent incubation times.1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Standardize the method and duration of cell activation if applicable. 3. Maintain consistent incubation times for all experiments.

Quantitative Data Summary

ParameterValueCell Line(s)Reference
IC50 for Itpkb 9 nMPurified Itpkb protein
IC50 for Itpka 20 nMPurified Itpka protein
IC50 for Itpkc 19 nMPurified Itpkc protein
EC50 for augmenting SOC responses 12 nMPrimary B and T lymphocytes

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is to determine the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection using Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time. Include untreated and positive controls.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Signaling Pathways and Workflows

GNF362_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Itpkb Itpkb IP3->Itpkb Substrate Ca_release Ca²⁺ Release from ER IP3->Ca_release IP4 IP4 (Inactive) Itpkb->IP4 Phosphorylates This compound This compound This compound->Itpkb Inhibits Ca_influx Enhanced Ca²⁺ Influx Ca_release->Ca_influx Apoptosis_pathway Apoptotic Signaling (e.g., FasL induction) Ca_influx->Apoptosis_pathway Apoptosis Apoptosis Apoptosis_pathway->Apoptosis

Caption: this compound inhibits Itpkb, leading to enhanced Ca²⁺ signaling and apoptosis.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Jurkat cells) start->cell_culture treatment Treat with this compound (Dose-response & Time-course) cell_culture->treatment viability_assay Assess Cell Viability (MTT Assay) treatment->viability_assay apoptosis_assay Quantify Apoptosis (Annexin V/PI Staining) treatment->apoptosis_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing this compound toxicity.

Troubleshooting_Logic start Problem Encountered check_concentration Verify this compound Concentration & Solubility start->check_concentration check_cells Assess Cell Health & Passage Number start->check_cells check_controls Review Positive & Negative Controls start->check_controls optimize_protocol Optimize Assay Protocol (e.g., incubation time) check_concentration->optimize_protocol check_cells->optimize_protocol check_controls->optimize_protocol consult_literature Consult Literature for Cell-Specific Effects optimize_protocol->consult_literature solution Problem Resolved consult_literature->solution

References

Technical Support Center: Optimizing GNF362 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful in vivo delivery of GNF362 in animal models. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate effective study design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, potent, and orally bioavailable small molecule inhibitor of inositol trisphosphate 3-kinase B (Itpkb).[1] By inhibiting Itpkb, this compound blocks the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[1] This leads to an increase in intracellular calcium (Ca2+) levels following antigen receptor activation in lymphocytes.[2] The enhanced calcium signaling ultimately promotes apoptosis (programmed cell death) in activated T cells, which is the basis for its therapeutic potential in T-cell-mediated autoimmune diseases.[2][3]

Q2: In which animal models has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in preclinical animal models of autoimmune diseases. Notably, it has been shown to significantly inhibit joint swelling and secondary antibody responses in a rat model of antigen-induced arthritis (rAIA). It has also been used to ameliorate acute graft-versus-host disease (GVHD) in murine models without impairing the graft-versus-leukemia (GVL) effect.

Q3: What is the recommended route of administration for this compound in animal studies?

A3: this compound is orally bioavailable and is typically administered via oral gavage in animal models.

Q4: How should this compound be formulated for oral administration?

A4: A common and effective formulation for this compound is a solution in 20% (w/v) hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. This vehicle helps to improve the solubility of the compound for oral delivery.

Q5: What are the reported doses of this compound used in mice and rats?

A5: In mice, this compound has been administered orally at doses of 3, 10, or 25 mg/kg. In rats, oral doses of 6 or 20 mg/kg administered twice daily have been reported.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the formulation and administration of this compound.

Issue 1: this compound Precipitation in Formulation
  • Problem: The this compound formulation appears cloudy or contains visible precipitate after preparation.

  • Potential Causes:

    • Incomplete Dissolution: The compound may not have fully dissolved in the vehicle.

    • Temperature Effects: The solubility of this compound in the cyclodextrin solution may be temperature-dependent. A decrease in temperature after preparation could lead to precipitation.

    • Incorrect Vehicle Preparation: The concentration of the hydroxypropyl-β-cyclodextrin solution may be incorrect.

  • Troubleshooting Steps:

    • Ensure Thorough Mixing: Vortex the solution vigorously and/or use a magnetic stirrer for an adequate amount of time to ensure complete dissolution. Gentle warming (to 37°C) may aid in dissolution, but the solution should be cooled to room temperature before administration.

    • Fresh Preparation: Prepare the formulation fresh on the day of dosing to minimize the risk of precipitation over time.

    • Verify Vehicle Concentration: Double-check the calculations and weighing of the hydroxypropyl-β-cyclodextrin to ensure the correct concentration of the vehicle.

    • Sonication: Brief sonication of the solution in a water bath can help to break up any small aggregates and facilitate dissolution.

Issue 2: Difficulty with Oral Gavage Administration
  • Problem: Issues such as animal distress, regurgitation of the dose, or suspected improper delivery into the esophagus.

  • Potential Causes:

    • Improper Technique: Incorrect handling of the animal or insertion of the gavage needle can cause stress and injury.

    • Incorrect Needle Size: The size of the gavage needle may not be appropriate for the size of the animal.

    • Viscosity of the Formulation: A highly viscous formulation can be more difficult to administer smoothly.

  • Troubleshooting Steps:

    • Proper Training and Handling: Ensure that personnel are properly trained in oral gavage techniques to minimize stress and risk of injury to the animal.

    • Select Appropriate Gavage Needle: Use a flexible, ball-tipped gavage needle of a size appropriate for the species and weight of the animal.

    • Ensure Correct Placement: Gently guide the needle along the roof of the mouth and down the esophagus. Do not force the needle if resistance is met.

    • Control Dosing Volume: Administer the formulation slowly and steadily to prevent regurgitation.

    • Formulation Consistency: If the 20% HP-β-CD solution is too viscous, you can consider slightly lowering the concentration, ensuring the compound remains solubilized.

Data Presentation

This compound In Vivo Dosing Summary
Animal ModelRoute of AdministrationDose RangeFrequencyVehicleReference
MouseOral Gavage3, 10, 25 mg/kgTwice Daily20% Hydroxypropyl-β-cyclodextrin in water
RatOral Gavage6, 20 mg/kgTwice DailyNot specified

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, deionized water

  • Sterile conical tubes or vials

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Analytical balance

Procedure:

  • Prepare the 20% HP-β-CD Vehicle:

    • Weigh the required amount of HP-β-CD. For example, to prepare 10 mL of a 20% solution, weigh 2 g of HP-β-CD.

    • Add the HP-β-CD to a sterile conical tube or vial.

    • Add the required volume of sterile water (e.g., 10 mL) to the HP-β-CD.

    • Vortex vigorously or use a magnetic stirrer until the HP-β-CD is completely dissolved and the solution is clear.

  • Prepare the this compound Dosing Solution:

    • Calculate the required amount of this compound based on the desired final concentration and the total volume of the formulation needed for the study.

    • Weigh the calculated amount of this compound powder.

    • Add the this compound powder to the prepared 20% HP-β-CD vehicle.

    • Vortex the solution vigorously for several minutes until the this compound is completely dissolved. The solution should be clear and free of any visible particles. Gentle warming (e.g., to 37°C) can be used to aid dissolution, but the solution must be cooled to room temperature before administration.

    • Prepare the formulation fresh on the day of dosing.

Protocol 2: Oral Gavage Administration of this compound in Mice

Materials:

  • This compound formulation

  • Appropriately sized, flexible, ball-tipped oral gavage needles

  • Syringes (1 mL)

  • Mouse scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound formulation.

    • The typical dosing volume for mice is 5-10 mL/kg.

  • Dosing Procedure:

    • Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.

    • Introduce the gavage needle into the mouth, slightly to one side of the tongue.

    • Gently advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw the needle and reposition.

    • Once the needle is in the correct position (the tip should be in the stomach), slowly administer the calculated volume of the this compound formulation.

    • After administration, gently withdraw the needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Mandatory Visualizations

GNF362_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen_Receptor Antigen Receptor PLC Phospholipase C (PLC) Antigen_Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 Itpkb Inositol trisphosphate 3-kinase B (Itpkb) IP3->Itpkb Substrate Ca_Release Increased Intracellular Ca2+ Release IP3->Ca_Release Stimulates IP4 Inositol 1,3,4,5-tetrakisphosphate (IP4) Itpkb->IP4 Phosphorylates Apoptosis Apoptosis of Activated T-Cells Ca_Release->Apoptosis Leads to This compound This compound This compound->Itpkb Inhibits

Caption: this compound inhibits Itpkb, leading to increased intracellular calcium and T-cell apoptosis.

GNF362_Experimental_Workflow This compound In Vivo Experimental Workflow Start Start Formulation Prepare this compound Formulation (20% HP-β-CD in water) Start->Formulation Animal_Dosing Administer this compound via Oral Gavage Formulation->Animal_Dosing Monitoring Monitor Animals for Clinical Signs Animal_Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Disease Scoring, Biomarkers) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vivo study using this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Delivery Issue Encountered Issue During Experiment Formulation_Issue Formulation Problem? (e.g., Precipitation) Issue->Formulation_Issue Admin_Issue Administration Problem? (e.g., Gavage Difficulty) Issue->Admin_Issue Check_Prep Review Formulation Protocol: - Fresh Preparation? - Correct Vehicle Concentration? - Thorough Mixing? Formulation_Issue->Check_Prep Yes Check_Tech Review Gavage Technique: - Proper Animal Handling? - Correct Needle Size? - Slow Administration? Admin_Issue->Check_Tech Yes Resolved Issue Resolved Check_Prep->Resolved If successful Consult Consult Senior Researcher or Veterinarian Check_Prep->Consult If unresolved Check_Tech->Resolved If successful Check_Tech->Consult If unresolved

Caption: A decision tree for troubleshooting common issues with this compound delivery.

References

Troubleshooting inconsistent GNF362 efficacy in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in the in vivo efficacy of GNF362, a selective inhibitor of inositol trisphosphate 3' kinase B (Itpkb). This guide is intended for researchers, scientists, and drug development professionals.

Understanding this compound's Mechanism of Action

This compound is a potent and orally bioavailable small molecule that inhibits Itpkb, a key negative regulator of intracellular calcium signaling in lymphocytes.[1][2] By inhibiting Itpkb, this compound blocks the conversion of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4), leading to sustained elevated intracellular calcium levels upon T-cell receptor activation. This augmented calcium signaling promotes the apoptosis of activated T cells, which is the basis for its therapeutic potential in T-cell-mediated autoimmune diseases and graft-versus-host disease (GVHD).[1][3][4]

Signaling Pathway of this compound

GNF362_Pathway TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) TCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 Itpkb Inositol trisphosphate 3' kinase B (Itpkb) IP3->Itpkb substrate Ca_release ER Ca2+ Release IP3->Ca_release triggers IP4 Inositol 1,3,4,5-tetrakisphosphate (IP4) Itpkb->IP4 phosphorylates Ca_influx Sustained Ca2+ Influx (SOCE) Ca_release->Ca_influx Apoptosis Activated T-Cell Apoptosis Ca_influx->Apoptosis promotes This compound This compound This compound->Itpkb inhibits

Caption: this compound inhibits Itpkb, leading to sustained calcium signaling and apoptosis in activated T-cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation and vehicle for this compound in rodent studies?

A1: this compound has been successfully formulated at 2 mg/mL in 20% hydroxyl propyl-beta cyclodextrin (HPβCD) in water for oral administration in mice. For rat studies, a formulation in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has also been reported. The choice of vehicle can impact solubility and bioavailability, so consistency is key.

Q2: What are the typical dosage ranges for this compound in mice and rats?

A2: In mice, this compound has been shown to be effective when dosed orally twice daily at 3, 10, and 25 mg/kg. In a rat model of antigen-induced arthritis, oral administration of 6 and 20 mg/kg twice daily demonstrated significant efficacy.

Q3: How should this compound be stored?

A3: this compound is a solid. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Q4: What are the expected pharmacokinetic properties of this compound?

A4: Pharmacokinetic data indicate that this compound achieves high systemic levels, has a moderate volume of distribution, and a good in vivo half-life. It is described as being orally bioavailable.

Troubleshooting Guide for Inconsistent In Vivo Efficacy

Inconsistent efficacy of a small molecule inhibitor like this compound can arise from a variety of factors, ranging from compound handling to the experimental model itself. This guide provides a systematic approach to troubleshooting.

Experimental Workflow for a Typical In Vivo Study with this compound

GNF362_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase formulation This compound Formulation (e.g., in 20% HPβCD) dosing Oral Dosing (e.g., twice daily) formulation->dosing animal_acclimation Animal Acclimation & Disease Model Induction animal_acclimation->dosing monitoring Monitor Disease Progression & Animal Welfare dosing->monitoring endpoint Endpoint Analysis (e.g., FACS, Histology) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: A generalized workflow for an in vivo this compound efficacy study.

Troubleshooting Decision Tree

Caption: A decision tree to systematically troubleshoot inconsistent this compound efficacy.

Detailed Troubleshooting Steps

Compound Formulation and Administration
Potential Issue Recommended Action
Improper Formulation This compound is soluble in DMSO, ethanol, and methanol. For in vivo use, a clear solution is critical. If using 20% HPβCD, ensure the this compound is fully dissolved. Sonication or gentle warming may be necessary. Any precipitation will lead to inaccurate dosing.
Incorrect Dosing Oral gavage requires proper technique to ensure the full dose reaches the stomach. Inconsistent administration can be a major source of variability. Ensure all personnel are properly trained.
Compound Degradation Store this compound and its formulations as recommended. Prepare fresh formulations regularly and avoid storing diluted solutions for extended periods unless stability has been confirmed.
Animal Model and Husbandry
Potential Issue Recommended Action
High Intrinsic Variability of the Model Autoimmune disease models can have inherent variability. Increase the number of animals per group to ensure sufficient statistical power. Use littermate controls where possible.
Inconsistent Disease Induction Ensure the protocol for inducing the disease model (e.g., antigen immunization) is followed precisely. Minor variations in reagents or technique can lead to significant differences in disease severity and onset.
Animal Health and Husbandry The health status and microbiome of the animals can influence immune responses and drug metabolism. Ensure a consistent and clean environment. Source animals from a reputable vendor.
Genetic Drift Inbred mouse strains can undergo genetic drift over time, potentially altering their immune response. Be aware of the specific substrain and its characteristics.
Pharmacokinetics and Pharmacodynamics (PK/PD)
Potential Issue Recommended Action
Poor Oral Bioavailability While this compound is reported to be orally bioavailable, factors like gut health, food in the stomach, and first-pass metabolism can affect absorption. Consider conducting a satellite PK study to confirm drug exposure in your specific animal model and conditions.
Insufficient Target Engagement The administered dose may not be sufficient to achieve the necessary level of Itpkb inhibition in the target tissues. This could be due to rapid metabolism or poor distribution.
Timing of Dosing Relative to Disease Progression The therapeutic window for this compound may be specific to the stage of the disease. Dosing may need to be initiated before, at the onset, or after the establishment of the disease. This should be optimized for your model.

Experimental Protocols

This compound Formulation Protocol (20% HPβCD)
  • Calculate the required amount of this compound and 20% (w/v) Hydroxypropyl-β-cyclodextrin in sterile water.

  • Slowly add the this compound powder to the HPβCD solution while vortexing.

  • If necessary, sonicate the mixture in a water bath until the solution is clear.

  • Visually inspect for any precipitate before each use.

  • Store the formulation at 4°C for short-term use, but fresh preparation is recommended.

In Vivo Dosing Protocol (Mouse Model)
  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Disease Induction: Induce the autoimmune disease model according to your established protocol.

  • Randomization: Randomize animals into treatment groups (vehicle and this compound doses).

  • Dosing: Administer this compound or vehicle by oral gavage at the desired dose (e.g., 10 mg/kg) and frequency (e.g., twice daily).

  • Monitoring: Monitor animals daily for clinical signs of disease and overall health.

  • Endpoint Analysis: At the end of the study, collect tissues for analysis (e.g., spleen and thymus for flow cytometry, joints for histology).

Data Summary Tables

Table 1: this compound In Vitro Potency

Target IC50 (nM)
Itpkb9
Itpka20
Itpkc19
Source: MedchemExpress.com, Cayman Chemical

Table 2: Published In Vivo Dosing Regimens for this compound

Species Disease Model Dose (mg/kg) Frequency Formulation Reference
MouseT-cell development3, 10, 25Twice daily2 mg/mL in 20% HPβCDMiller et al., 2015
RatAntigen-induced arthritis6, 20Twice dailyNot specified in detailMedchemExpress.com

By systematically evaluating each of these potential sources of variability, researchers can enhance the consistency and reliability of their in vivo experiments with this compound.

References

GNF362 Technical Support Center: Troubleshooting Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter interference when using GNF362 in fluorescence-based assays. The following information is designed to help you identify and mitigate potential artifacts, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, potent, and orally bioavailable inhibitor of inositol trisphosphate 3' kinase B (Itpkb).[1][2] It also shows inhibitory activity against Itpka and Itpkc.[1][3] Itpkb is a kinase that phosphorylates inositol 1,4,5-trisphosphate (InsP3) to generate inositol 1,3,4,5-tetrakisphosphate (InsP4), which acts as a negative regulator of intracellular calcium (Ca2+) signaling.[1] By inhibiting Itpkb, this compound blocks the production of InsP4, leading to enhanced and sustained intracellular Ca2+ responses following receptor stimulation. This augmented calcium signaling can induce apoptosis in activated T cells, making this compound a compound of interest for studying and potentially treating T-cell-mediated autoimmune diseases.

Q2: Can this compound interfere with fluorescence-based assays?

While there are no specific reports detailing fluorescence interference caused by this compound, it is a possibility with any small molecule. Small molecules can interfere with fluorescence assays through several mechanisms, including:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.

  • Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from the fluorophore, leading to a decrease in the detected signal and a false-negative result.

  • Inner Filter Effect: At high concentrations, the compound may absorb light, which can interfere with the assay readout.

  • Biological Effects: this compound's primary effect is to modulate intracellular calcium levels. This can indirectly interfere with assays that use fluorescent reporters sensitive to calcium or other downstream signaling events. For example, it could affect the expression or function of fluorescent proteins.

Q3: What are the initial steps to determine if this compound is interfering with my assay?

The first step is to perform control experiments to distinguish between true biological effects and assay artifacts. A crucial control is a "no-target" or "no-cell" experiment. In this setup, you measure the fluorescence signal in the presence of this compound and all other assay components, but without the biological target (e.g., cells, specific protein). If you observe a change in fluorescence that correlates with the concentration of this compound, it strongly suggests direct interference.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential interference from this compound in your fluorescence-based assays.

Problem 1: Increased fluorescence signal in the absence of a biological target.

This is a strong indication of autofluorescence .

Troubleshooting Workflow for Autofluorescence

A Problem: Increased signal in no-target control B Step 1: Perform Spectral Scan Measure excitation and emission spectra of this compound alone in assay buffer. A->B C Step 2: Compare Spectra Overlap with your fluorophore's spectra? B->C D Yes C->D Significant Overlap E No C->E No Overlap F Mitigation Strategy 1: Switch to a red-shifted fluorophore to avoid spectral overlap. D->F G Mitigation Strategy 2: Implement background subtraction using the no-target control data. D->G H Mitigation Strategy 3: If available, use a time-resolved fluorescence (TRF) assay. D->H I Issue likely not autofluorescence. Investigate other causes. E->I

Caption: Troubleshooting workflow for suspected this compound autofluorescence.

Problem 2: Decreased fluorescence signal that does not fit a typical biological dose-response curve.

This may be due to fluorescence quenching or the inner filter effect .

Troubleshooting Workflow for Quenching/Inner Filter Effect

A Problem: Atypical signal decrease with increasing this compound concentration B Step 1: Measure Absorbance Measure the absorbance spectrum of this compound at assay concentrations. A->B C High absorbance at excitation or emission wavelengths? B->C D Yes C->D Absorbance > 0.1 AU E No C->E Low Absorbance F Mitigation Strategy 1: Lower the concentration of the fluorophore or this compound if possible. D->F G Mitigation Strategy 2: Use microplates with a shorter path length (e.g., low-volume 384-well plates). D->G H Step 2: Perform Quenching Control Test if this compound quenches the free fluorophore. E->H I Mitigation Strategy 3: Switch to a non-optical detection method (e.g., radiometric or mass spectrometry-based). H->I

Caption: Troubleshooting workflow for suspected this compound-induced quenching.

Problem 3: Unexpected biological response in cells expressing fluorescent proteins (e.g., GFP, RFP).

This compound's modulation of calcium signaling could indirectly affect fluorescent protein expression, folding, or stability.

This compound Signaling Pathway and Potential for Indirect Interference

cluster_0 Cell Membrane cluster_1 Cytosol Receptor Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 InsP3 PIP2->IP3 Hydrolysis Itpkb Itpkb IP3->Itpkb Ca_Store ER Ca2+ Store IP3->Ca_Store Release IP4 InsP4 Itpkb->IP4 Phosphorylation This compound This compound This compound->Itpkb Inhibition Ca_Cytosol [Ca2+]i ↑ Ca_Store->Ca_Cytosol Downstream Downstream Effects (Gene Expression, etc.) Ca_Cytosol->Downstream FP Fluorescent Protein (e.g., GFP) Downstream->FP Potential Indirect Effects (Expression, Folding)

Caption: this compound's mechanism of action and potential for indirect assay interference.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound.

TargetIC50EC50 (Calcium Influx)Reference
Itpkb 9 nM12 nM
Itpka 20 nM-
Itpkc 19 nM-

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence

Objective: To measure the intrinsic fluorescence of this compound under your specific assay conditions.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with spectral scanning capabilities

  • Microplates identical to those used in your primary assay

Procedure:

  • Prepare a serial dilution of this compound in assay buffer, covering the concentration range used in your experiments.

  • Include a "buffer only" control.

  • Dispense the solutions into the microplate wells.

  • Perform a full excitation and emission spectral scan for each concentration of this compound.

  • Analysis: Compare the excitation and emission spectra of this compound with those of your assay's fluorophore. Significant overlap indicates a high potential for autofluorescence interference.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound can quench the fluorescence of your reporter molecule.

Materials:

  • This compound stock solution

  • Purified fluorophore (the same one used in your assay)

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the purified fluorophore in assay buffer at the same concentration used in your primary assay.

  • Prepare a serial dilution of this compound in assay buffer.

  • In a microplate, mix the fluorophore solution with the this compound dilutions. Include a control with the fluorophore and buffer only.

  • Incubate for a period similar to your assay's incubation time.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Analysis: A concentration-dependent decrease in fluorescence intensity in the presence of this compound indicates quenching.

By following these guidelines and performing the appropriate control experiments, you can confidently assess and mitigate potential interference from this compound in your fluorescence-based assays, leading to more accurate and reliable data.

References

GNF362 Technical Support Center: Best Practices for Long-Term Storage and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the GNF362 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to ensure the effective long-term storage and experimental application of this compound solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. For research use, Dimethyl Sulfoxide (DMSO) is the most common choice for creating a high-concentration stock solution. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]

Q2: What are the recommended long-term storage conditions for this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions.[2]

Q3: How should I prepare working solutions of this compound for in vitro and in vivo experiments?

A3: The preparation of working solutions will depend on the specific experimental requirements. Here are some examples of formulations that have been used in published studies:

  • For in vitro cellular assays: A common practice is to dilute a high-concentration DMSO stock solution into an aqueous buffer or cell culture medium. It is important to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • For in vivo oral administration: this compound has been formulated at 2 mg/mL in a solution of 20% hydroxyl propyl-beta cyclodextrin in water.[3] Other formulations for in vivo use include dilutions in 10% DMSO and 90% corn oil, or a mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (Itpkb).[2] Itpkb is a key enzyme in the calcium signaling pathway, where it phosphorylates inositol 1,4,5-trisphosphate (IP3) to form inositol 1,3,4,5-tetrakisphosphate (IP4). By inhibiting Itpkb, this compound prevents the conversion of IP3 to IP4, leading to an accumulation of IP3. This, in turn, results in an augmented release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
4°C (in solid form)Up to 2 yearsStore in a tightly sealed vial, protected from light.
-20°C (in solid form)Up to 3 yearsStore in a tightly sealed vial, protected from light.

Experimental Protocols

Protocol 1: In Vitro Itpkb Kinase Assay using a Luminescent Readout (General Protocol)

This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound against Itpkb using a commercially available luminescent kinase assay kit, such as Kinase-Glo®.

Materials:

  • Recombinant human Itpkb enzyme

  • This compound

  • ATP

  • Kinase substrate (e.g., purified IP3)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in the assay buffer. The final concentrations should bracket the known IC₅₀ of this compound for Itpkb (~9 nM).

  • Prepare kinase reaction mix: In each well of the assay plate, combine the recombinant Itpkb enzyme and the kinase substrate in the assay buffer.

  • Add this compound: Add the diluted this compound or vehicle control (e.g., DMSO) to the wells containing the kinase and substrate.

  • Initiate the reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for Itpkb, if known.

  • Incubate: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detect kinase activity: Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This will stop the kinase reaction and initiate the luminescent signal.

  • Measure luminescence: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

  • Data analysis: Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Protocol 2: Intracellular Calcium Flux Assay using Fluo-4 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound treatment in a cellular context.

Materials:

  • Cells of interest (e.g., lymphocytes, Jurkat cells)

  • This compound

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with excitation/emission filters for ~490 nm/~520 nm

Procedure:

  • Cell plating: Seed the cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight if necessary.

  • Prepare Fluo-4 AM loading solution: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS without calcium.

  • Dye loading: Remove the cell culture medium and add the Fluo-4 AM loading solution to each well. Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Wash: Gently wash the cells twice with HBSS without calcium to remove excess dye.

  • This compound treatment: Add HBSS without calcium containing various concentrations of this compound or vehicle control to the wells.

  • Establish baseline fluorescence: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a few minutes.

  • Stimulate calcium influx: Add a solution of HBSS containing calcium to each well to induce store-operated calcium entry (SOCE).

  • Measure fluorescence: Continue to record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data analysis: Analyze the fluorescence data to determine the effect of this compound on intracellular calcium levels.

Mandatory Visualization

GNF362_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor Receptor (e.g., TCR, BCR) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Itpkb Itpkb IP3->Itpkb IP3R IP3 Receptor (IP3R) IP3->IP3R Binds & Opens IP4 IP4 (Inactive) Itpkb->IP4 Phosphorylates This compound This compound This compound->Itpkb Inhibits Ca_cytosol Increased Cytosolic Ca2+ Ca_ER Ca2+ Store IP3R->Ca_ER Ca_ER->Ca_cytosol Release Troubleshooting_this compound start Experimental Issue with this compound precipitation Precipitation in Solution? start->precipitation loss_of_activity Loss of Activity? start->loss_of_activity precipitation->loss_of_activity No warm_sonicate Warm to 37°C & Sonicate precipitation->warm_sonicate Yes check_storage Verify Storage Conditions (-80°C/-20°C, Aliquoted) loss_of_activity->check_storage Yes check_solvent Use Anhydrous Solvent warm_sonicate->check_solvent fresh_dilutions Prepare Fresh Dilutions check_solvent->fresh_dilutions alt_formulation Consider Alt. Formulation fresh_dilutions->alt_formulation use_fresh_working Use Fresh Working Solutions check_storage->use_fresh_working qc_check Perform QC Check (e.g., Ca2+ Flux Assay) use_fresh_working->qc_check protect_light Protect from Light qc_check->protect_light

References

GNF362 Technical Support Center: Troubleshooting Lot-to-Lot Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential lot-to-lot variability when using the ITPKB inhibitor, GNF362.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (ITPKB).[1][2] It also shows inhibitory activity against ITPKA and ITPKC.[1][2] ITPKB is a kinase that phosphorylates inositol 1,4,5-trisphosphate (IP3) to generate inositol 1,3,4,5-tetrakisphosphate (IP4). By inhibiting ITPKB, this compound blocks the formation of IP4, which leads to an increase in intracellular calcium levels following antigen receptor activation in lymphocytes.[1] This enhanced calcium signaling can induce apoptosis in activated T cells, making this compound a tool for studying autoimmune diseases and T-cell mediated responses.

Q2: What are the primary sources of variability in experiments using small molecule inhibitors like this compound?

Variability in experiments with small molecule inhibitors can stem from several factors:

  • Lot-to-Lot Variability of the Inhibitor: Differences in purity, the presence of impurities, or degradation of the compound can significantly alter its effective concentration and activity.

  • Cell-Based Assay Variability: Inconsistencies in cell line integrity, cell culture conditions (media, serum, passage number), mycoplasma contamination, and assay protocol execution (cell seeding density, incubation times, pipetting) are common sources of variability.

  • Compound Handling and Storage: Improper storage, repeated freeze-thaw cycles of stock solutions, and issues with solubility can lead to inaccurate concentrations and degradation of this compound.

  • Data Analysis: Inconsistent data processing and statistical analysis methods can contribute to apparent variability in results.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, this compound powder should be stored at -20°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the aliquoted stock solutions at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month). Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guide: Investigating this compound Lot-to-Lot Variability

This guide provides a structured approach to troubleshooting experiments where lot-to-lot variability of this compound is suspected.

Step 1: Initial Assessment and Data Review

Symptom: Inconsistent dose-response curves, a shift in IC50/EC50 values, or unexpected changes in the magnitude of the biological response between different lots of this compound.

Action:

  • Review Experimental Records: Carefully examine your lab notebooks and electronic records for any deviations in the experimental protocol between the old and new lots.

  • Compare Data Sets: Statistically compare the results from the different lots. A significant and consistent difference is a strong indicator of a potential issue.

Step 2: this compound Quality Control and Handling

If the initial data review suggests a compound-related issue, perform the following checks:

Potential Cause Recommended Solution
Incorrect Concentration of Stock Solution Verify the initial weight of the this compound powder and the volume of DMSO used to prepare the stock solution. If possible, confirm the concentration using a spectrophotometer, though this may not be feasible for all labs.
Degradation of this compound Prepare a fresh stock solution from the new lot of this compound powder. Ensure proper storage conditions were maintained for both the powder and the stock solutions. Avoid repeated freeze-thaw cycles.
Solubility Issues Visually inspect the stock solution for any precipitation. When diluting the stock solution into aqueous media, ensure the final DMSO concentration is kept low (typically <0.5%) to prevent precipitation of this compound.
Purity and Impurities If available, review the Certificate of Analysis (CoA) for each lot of this compound. Note any differences in purity. Even small amounts of highly potent impurities can affect experimental outcomes.
Step 3: Assay System Validation

If this compound handling and quality control appear to be in order, the issue may lie within the experimental system.

Potential Cause Recommended Solution
Cell Line Integrity Authenticate your cell line using methods like Short Tandem Repeat (STR) profiling to rule out misidentification or cross-contamination.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
Inconsistent Cell Culture Conditions Use cells within a consistent and narrow passage number range. Ensure the same source and lot of media and serum are used for all experiments. Maintain consistent cell seeding densities.
Assay Protocol Variability Standardize all steps of your protocol, including incubation times, reagent addition, and pipetting techniques. Use calibrated pipettes.

Experimental Protocols

Protocol 1: Comparative Dose-Response Experiment to Assess this compound Lot-to-Lot Variability

Objective: To determine if there is a significant difference in the potency of two different lots of this compound.

Methodology:

  • Cell Seeding: Plate your cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare fresh serial dilutions of both the "old" (reference) lot and the "new" lot of this compound in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the cells for the desired treatment period.

  • Assay Readout: Perform your assay to measure the biological response (e.g., cell viability, calcium influx, apoptosis).

  • Data Analysis: Plot the dose-response curves for both lots of this compound and calculate the IC50 or EC50 values. Compare the values and the overall curve shapes.

Protocol 2: Quality Control of this compound Stock Solution

Objective: To ensure the integrity of a new lot of this compound.

Methodology:

  • Visual Inspection: After dissolving the this compound powder in DMSO, visually inspect the solution for any undissolved particles or precipitation. The solution should be clear.

  • UV-Vis Spectroscopy (Optional): If you have access to a UV-Vis spectrophotometer and know the molar extinction coefficient of this compound, you can verify the concentration of your stock solution.

  • Reference Compound Comparison: Run a side-by-side experiment with a previously validated lot of this compound (if available) as a reference standard in a well-characterized assay. The results should be comparable.

Visualizations

GNF362_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Antigen_Receptor Antigen Receptor PLC Phospholipase C (PLC) Antigen_Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ITPKB ITPKB IP3->ITPKB Substrate Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store Stimulates Release IP4 IP4 ITPKB->IP4 Phosphorylates Ca_Influx Ca2+ Influx Ca_Store->Ca_Influx Increased Cytosolic Ca2+ Apoptosis Apoptosis Ca_Influx->Apoptosis Leads to This compound This compound This compound->ITPKB Inhibits

Caption: this compound inhibits ITPKB, leading to increased intracellular calcium and apoptosis.

Troubleshooting_Workflow Start Inconsistent Results with New this compound Lot Review_Data Step 1: Review Experimental Records and Data Start->Review_Data Compound_Issue Suspect this compound Lot-to-Lot Variability Review_Data->Compound_Issue QC_Handling Step 2: Check this compound QC and Handling Compound_Issue->QC_Handling Yes Assay_Issue Suspect Assay System Variability Compound_Issue->Assay_Issue No Resolve_Compound Prepare Fresh Stock, Verify Concentration, Check Solubility QC_Handling->Resolve_Compound Validate_Assay Step 3: Validate Assay System Assay_Issue->Validate_Assay Yes Resolve_Assay Authenticate Cells, Test for Mycoplasma, Standardize Protocol Validate_Assay->Resolve_Assay End Consistent Results Resolve_Compound->End Resolve_Assay->End

References

Validation & Comparative

GNF362 vs. FK506 in Graft-versus-Host Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immunosuppressive therapies for graft-versus-host disease (GVHD), a significant complication of allogeneic hematopoietic stem cell transplantation, two agents, the established calcineurin inhibitor FK506 (Tacrolimus) and the novel inositol kinase B (Itpkb) inhibitor GNF362, present distinct mechanisms of action and therapeutic profiles. This guide provides a detailed comparison of their performance in preclinical GVHD models, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Preclinical studies demonstrate that this compound, a selective inhibitor of Itpkb, offers a promising alternative to the current standard of care, FK506. The key differentiator lies in this compound's ability to more selectively target alloreactive T cells responsible for GVHD while preserving the beneficial graft-versus-leukemia (GVL) effect. In contrast, FK506 exhibits broader immunosuppression that can compromise anti-tumor immunity.

Mechanism of Action

This compound: T-cell activation leads to the release of inositol 1,4,5-trisphosphate (IP3), which triggers an influx of cytoplasmic calcium (Ca2+). Inositol 1,4,5-trisphosphate 3-kinase B (Itpkb) then phosphorylates IP3, acting as a negative regulator of Ca2+ signaling. By inhibiting Itpkb, this compound leads to a sustained increase in intracellular Ca2+, which in turn induces apoptosis (programmed cell death) in highly activated T cells, such as the alloreactive T cells that drive GVHD.[1]

FK506 (Tacrolimus): This macrolide lactone forms a complex with the immunophilin FKBP12. This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin's phosphatase activity prevents the dephosphorylation of the nuclear factor of activated T cells (NFAT), blocking its translocation to the nucleus and thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (IL-2). This ultimately suppresses T-cell activation and proliferation.

Signaling Pathway Diagrams

GNF362_Mechanism_of_Action This compound Signaling Pathway TCR T-Cell Receptor (TCR) Activation IP3 Inositol 1,4,5- trisphosphate (IP3) Release TCR->IP3 Ca_influx Cytoplasmic Ca2+ Influx IP3->Ca_influx Itpkb Inositol 1,4,5- trisphosphate 3-kinase B (Itpkb) Ca_influx->Itpkb activates Sustained_Ca Sustained High Intracellular Ca2+ Ca_influx->Sustained_Ca Itpkb->IP3 phosphorylates (negative regulation) This compound This compound This compound->Itpkb inhibits This compound->Sustained_Ca Apoptosis Apoptosis of Activated T-Cells Sustained_Ca->Apoptosis

Caption: Mechanism of action of this compound.

FK506_Mechanism_of_Action FK506 (Tacrolimus) Signaling Pathway TCR T-Cell Receptor (TCR) Activation Ca_influx Cytoplasmic Ca2+ Influx TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene activates FK506 FK506 FKBP12 FKBP12 FK506->FKBP12 FK506_FKBP12 FK506-FKBP12 Complex FK506->FK506_FKBP12 FKBP12->FK506_FKBP12 FK506_FKBP12->Calcineurin inhibits

Caption: Mechanism of action of FK506 (Tacrolimus).

Preclinical Efficacy in Acute GVHD Models

The efficacy of this compound and FK506 in mitigating acute GVHD was compared in a murine model where lethally irradiated BALB/c recipient mice were transplanted with bone marrow and T cells from C57BL/6 donor mice.

Survival Outcomes
Treatment GroupMedian Survival (Days)Survival at Day 60 (%)
Vehicle Control200
This compound (30 mg/kg, BID)> 6060
FK506 (10 mg/kg, QD)3520

Data extracted from survival curves in Thangavelu G, et al. Blood. 2020.

GVHD Clinical Scores
Treatment GroupMean GVHD Score (Day 21 ± SEM)
Vehicle Control6.5 ± 0.5
This compound (30 mg/kg, BID)2.0 ± 0.3
FK506 (10 mg/kg, QD)4.0 ± 0.6

GVHD was scored based on weight loss, posture, activity, fur texture, and skin integrity. Data estimated from graphical representations in Thangavelu G, et al. Blood. 2020.

Impact on Graft-versus-Leukemia (GVL) Effect

A critical aspect of GVHD therapy is the preservation of the GVL effect, where donor T cells eliminate residual leukemia cells. This was assessed by co-transplanting luciferase-expressing MLL-AF9 acute myeloid leukemia (AML) cells.

GVL Activity
Treatment GroupTumor Burden (Day 21, photons/sec/cm²/sr)
Leukemia Only1 x 10⁸
This compound + Leukemia< 1 x 10⁵
FK506 + Leukemia5 x 10⁶

Tumor burden was quantified by bioluminescence imaging. Data are approximate values based on graphical data from Thangavelu G, et al. Blood. 2020.

Experimental Protocols

Acute GVHD Murine Model

Acute_GVHD_Workflow Acute GVHD Experimental Workflow cluster_recipients Recipient Mice (BALB/c) cluster_donors Donor Mice (C57BL/6) Irradiation Lethal Irradiation (800 cGy) Transplantation Intravenous Transplantation Irradiation->Transplantation BM_isolation Bone Marrow (BM) Isolation BM_isolation->Transplantation Tcell_isolation T-Cell Isolation Tcell_isolation->Transplantation Treatment Drug Administration (Day 0 to Day 28) Transplantation->Treatment Monitoring Monitor Survival, GVHD Score, Weight Loss Treatment->Monitoring

References

GNF362: A Potent and Selective Itpkb Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of GNF362's selectivity for Inositol 1,4,5-trisphosphate 3-kinase B (Itpkb) reveals its standing as a highly potent and selective tool for researchers in immunology, oncology, and neuroscience. This guide provides a comparative overview of this compound against other known inhibitors, supported by experimental data and detailed protocols to aid in its effective application.

This compound is a well-characterized, orally bioavailable small molecule inhibitor of Itpkb with a reported half-maximal inhibitory concentration (IC50) of 9 nM.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of the enzyme.[1] In addition to its potent activity against Itpkb, this compound also exhibits inhibitory effects on other isoforms of the inositol trisphosphate 3-kinase family, namely Itpka and Itpkc, with IC50 values of 20 nM and 19 nM, respectively.[2] This cross-reactivity should be considered when designing and interpreting experiments.

A key advantage of this compound is its high selectivity over a broad range of other kinases. It has been screened against a panel of over 150 protein and lipid kinases and demonstrated no significant off-target activity, underscoring its value as a specific chemical probe for studying Itpkb function.[2]

Comparative Analysis of Itpkb Inhibitors

To provide a clear perspective on this compound's performance, the following table summarizes its inhibitory potency against Itpkb and its isoforms in comparison to another reported, though less potent, inhibitor, BAMB-4.

InhibitorTargetIC50Reference
This compound Itpkb 9 nM
Itpka20 nM
Itpkc19 nM
BAMB-4ITPKA20-37 µM
ItpkbNot Reported

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach to validating this compound's selectivity, the following diagrams are provided.

Itpkb_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Itpkb Itpkb IP3->Itpkb Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates IP4 IP4 Itpkb->IP4 phosphorylates This compound This compound This compound->Itpkb inhibits

Itpkb Signaling Pathway and this compound Inhibition.

Kinase_Inhibitor_Selectivity_Workflow cluster_workflow Experimental Workflow start Start biochemical_assay Biochemical Assay (e.g., Kinase-Glo) start->biochemical_assay cellular_assay Cellular Assay (e.g., Fluo-4 Calcium Flux) start->cellular_assay data_analysis Data Analysis (IC50 Determination) biochemical_assay->data_analysis cellular_assay->data_analysis selectivity_panel Broad Kinase Selectivity Panel conclusion Conclusion on Selectivity and Potency selectivity_panel->conclusion data_analysis->selectivity_panel

Workflow for Assessing Kinase Inhibitor Selectivity.

Experimental Protocols

Detailed methodologies for the key experiments used to validate this compound's selectivity are provided below for researchers who wish to replicate or adapt these assays.

Biochemical Kinase Assay: Kinase-Glo™

This protocol outlines the determination of an inhibitor's IC50 value against Itpkb using a luminescence-based kinase assay that measures ATP consumption.

Materials:

  • Recombinant human Itpkb, Itpka, and Itpkc enzymes

  • This compound (or other test inhibitors)

  • Inositol 1,4,5-trisphosphate (IP3) substrate

  • ATP

  • Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Assay buffer

    • Itpkb enzyme (final concentration, e.g., 60 nM)

    • This compound at various concentrations

  • Initiate Reaction: Add a mixture of IP3 (final concentration, e.g., 200 µM) and ATP (final concentration, e.g., 2 µM) to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 90 minutes).

  • ATP Detection: Add an equal volume of Kinase-Glo™ Reagent to each well.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay: Fluo-4 Calcium Flux

This protocol describes the measurement of intracellular calcium levels in response to Itpkb inhibition in lymphocytes.

Materials:

  • Lymphocytes (e.g., primary mouse splenocytes or a suitable cell line)

  • This compound (or other test inhibitors)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Cell stimulation agent (e.g., anti-IgM for B cells)

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Preparation: Isolate and prepare a single-cell suspension of lymphocytes.

  • Dye Loading:

    • Resuspend cells in loading buffer (HBSS with HEPES).

    • Add Fluo-4 AM (final concentration, e.g., 1-5 µM) and Pluronic F-127 (final concentration, e.g., 0.02%).

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Centrifuge the cells and wash twice with fresh loading buffer to remove excess dye.

  • Plating: Resuspend the cells and plate them into a black, clear-bottom 96-well plate.

  • Inhibitor Treatment: Add this compound at various concentrations to the wells and incubate for a predetermined time.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader (Excitation/Emission ~490/525 nm).

  • Cell Stimulation: Add the stimulating agent (e.g., anti-IgM) to induce a calcium response.

  • Kinetic Measurement: Immediately begin recording the fluorescence intensity over time to monitor the intracellular calcium flux.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the calcium response in this compound-treated cells to that in control (DMSO-treated) cells to determine the effect of Itpkb inhibition. The EC50, the concentration at which this compound elicits half of its maximal effect on calcium signaling, can be calculated. For this compound, the reported EC50 for augmenting store-operated calcium entry (SOCe) responses is 12 nM.

References

GNF362: A Comparative Analysis of an Inositol Trisphosphate 3-Kinase B (Itpkb) Inhibitor Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the effects and mechanism of action of GNF362, a potent and selective Itpkb inhibitor. This guide provides a comparative overview of its effects in various cell lines, supported by experimental data and detailed protocols.

This compound is a selective, potent, and orally bioavailable inhibitor of inositol trisphosphate 3-kinase B (Itpkb), with a reported IC50 of 9 nM.[1] It also demonstrates inhibitory activity against Itpka and Itpkc with IC50 values of 20 nM and 19 nM, respectively.[1] The primary mechanism of action of this compound involves the blockade of inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) production, a key step in inositol phosphate metabolism.[1] This inhibition leads to an augmentation of intracellular calcium signaling, which can trigger various cellular responses, most notably apoptosis in activated T lymphocytes.[1][2]

Comparative Efficacy of this compound and Other Itpkb Inhibitors

While direct cross-validation studies of this compound across a wide panel of cancer cell lines are not extensively published, data from various studies using this compound and other Itpkb inhibitors in different cell types allows for a comparative analysis of its potential therapeutic applications.

Cell Line/ModelCompoundObserved EffectEffective ConcentrationReference
Primary B or T lymphocytesThis compoundAugments store-operated calcium (SOC) responsesEC50 of 12 nM
Activated T cellsThis compoundInduction of apoptosisNot specified
Jurkat cellsThis compoundBlocked Ins(1,3,4,5)P4 productionNot specified
Acute Myeloid Leukemia (MLL-AF9-eGFP, C1498-luciferase)This compoundAmeliorated acute graft-versus-host disease (GVHD) without impairing graft-versus-leukemia (GVL)Not specified
B-cell lymphoma (A20-luciferase)Itpkb knockoutAttenuated acute GVHD without eliminating GVLNot applicable
Cisplatin-resistant cancer cells (KB-3-1 cisR, A2780 cisR, A549 cisR)BAMB-4 (another Itpkb inhibitor)Sensitized cells to cisplatin-induced apoptosis by increasing ROS levels10 µM

Signaling Pathways Modulated by this compound

The inhibition of Itpkb by this compound instigates a cascade of events centered around the modulation of intracellular calcium levels and the subsequent activation of downstream signaling pathways.

Itpkb-Mediated Calcium Signaling Pathway

Itpkb_Signaling This compound Mechanism of Action in Lymphocytes This compound This compound Itpkb Itpkb This compound->Itpkb inhibits IP4 Ins(1,3,4,5)P4 Itpkb->IP4 produces IP3 Ins(1,4,5)P3 IP3->Itpkb substrate ER Endoplasmic Reticulum IP3->ER stimulates Ca_influx Increased Intracellular Ca2+ IP4->Ca_influx negatively regulates (in some contexts) Apoptosis Apoptosis Ca_influx->Apoptosis induces TCR T-Cell Receptor Activation PLCg PLCγ TCR->PLCg activates PLCg->IP3 produces Ca_release Ca2+ Release ER->Ca_release Ca_release->Ca_influx

Caption: this compound inhibits Itpkb, leading to increased intracellular calcium and apoptosis.

Itpkb's Role in Cisplatin Resistance in Cancer Cells

A proposed mechanism suggests that Itpkb contributes to cisplatin resistance by regulating redox homeostasis. Its product, IP4, inhibits NADPH oxidase 4 (NOX4), a ROS-generating enzyme. Inhibition of Itpkb, therefore, leads to increased ROS and sensitization to cisplatin.

Itpkb_Cisplatin_Resistance Proposed Role of Itpkb in Cisplatin Resistance This compound This compound/ BAMB-4 Itpkb Itpkb This compound->Itpkb inhibits IP4 IP4 Itpkb->IP4 produces NOX4 NOX4 IP4->NOX4 inhibits ROS ROS NOX4->ROS produces Cell_Survival Cell Survival & Cisplatin Resistance NOX4->Cell_Survival promotes (by reducing ROS) Apoptosis Apoptosis ROS->Apoptosis induces Cisplatin Cisplatin Cisplatin->ROS induces

Caption: Itpkb inhibition enhances cisplatin-induced apoptosis by increasing ROS levels.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation and replication of experimental findings. Below are summarized protocols for key assays used to evaluate the effects of this compound.

Cell Viability Assay (IC50 Determination)

This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add a viability reagent such as MTT or resazurin to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control and plot the percentage of viable cells against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V and propidium iodide (PI) staining.

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include both positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Calcium Influx Assay

This protocol describes the measurement of intracellular calcium flux using a fluorescent calcium indicator.

  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., HBSS with calcium and magnesium).

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating them with the dye for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells to remove excess dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading for a short period using a flow cytometer or a fluorescence plate reader.

  • Stimulation: Add this compound at the desired concentration and continue to record the fluorescence signal to measure the initial calcium release from intracellular stores.

  • Extracellular Calcium Influx: Add a solution containing calcium to the cell suspension to measure store-operated calcium entry.

  • Data Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence after stimulation corresponds to the magnitude of the calcium influx.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effects of this compound in a specific cell line.

Experimental_Workflow Workflow for this compound Effect Evaluation start Select Cell Line(s) cell_culture Cell Culture and Expansion start->cell_culture treatment Treatment with this compound (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, Resazurin) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay signaling_assay Signaling Pathway Analysis (e.g., Calcium Influx, Western Blot) treatment->signaling_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis signaling_assay->data_analysis conclusion Conclusion on this compound Effect in the Specific Cell Line data_analysis->conclusion

Caption: A generalized workflow for assessing the cellular effects of this compound.

References

A Comparative Analysis of GNF362 and Other Leading Immunosuppressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of GNF362, a novel inhibitor of inositol trisphosphate 3' kinase B (Itpkb), against established immunosuppressive agents: the calcineurin inhibitors Cyclosporin A and Tacrolimus, the JAK inhibitor Tofacitinib, and the mTOR inhibitor Rapamycin. This comparison focuses on their mechanisms of action, supported by available experimental data, to assist researchers in evaluating their potential applications.

Executive Summary

This compound represents a novel approach to immunosuppression by targeting Itpkb, which leads to augmented calcium signaling in lymphocytes and subsequent apoptosis of activated T cells. This mechanism is distinct from other classes of immunosuppressants. Calcineurin inhibitors block T-cell activation by inhibiting NFAT signaling. JAK inhibitors interfere with cytokine signaling pathways, and mTOR inhibitors block cell growth and proliferation in response to cytokine stimulation. The available preclinical data suggests this compound has potential in treating T-cell-mediated autoimmune diseases and graft-versus-host disease.

Comparative Data on In Vitro Efficacy

Direct comparative studies of this compound against a wide panel of other immunosuppressants in standardized in vitro assays are limited in the public domain. The following table summarizes available IC50 and EC50 values to provide a benchmark for their respective potencies. It is important to note that these values are derived from various studies and experimental conditions, which may not be directly comparable.

ImmunosuppressantTarget(s)AssayCell TypeIC50 / EC50
This compound Itpkb, Itpka, ItpkcKinase AssayPurified enzymeIC50: 9 nM (Itpkb), 20 nM (Itpka), 19 nM (Itpkc)
Calcium InfluxMouse SplenocytesEC50: 12 nM
Tacrolimus (FK506) CalcineurinT-cell Proliferation (in the absence of CD28 costimulation)Human T-cellsIC50: 0.2 - 0.6 ng/mL
Cyclosporin A Calcineurin (via Cyclophilin)Mixed Lymphocyte Reaction (MLR)Human lymphocytesIC50: ~0.5 - 1.0 µg/mL[1]
T-cell Proliferation (in the absence of CD28 costimulation)Human T-cellsIC50: Varies with costimulation
Tofacitinib JAK1, JAK3 (lesser extent JAK2)STAT phosphorylation (in response to various cytokines)Human CD4+ T-cellsInhibition of 10% to 73% at 5mg BID in vivo[2]
Rapamycin mTORC1IL-2 induced T-cell proliferationT-cell lineIC50: 0.05 nM[3]

Comparative Data on In Vivo Efficacy

ImmunosuppressantAnimal ModelKey Findings
This compound Rat Antigen-Induced Arthritis- 6 mg/kg (orally, twice daily): 34% reduction in knee swelling. - 20 mg/kg (orally, twice daily): 47% reduction in knee swelling, and significant reduction in inflammatory cell infiltrate, joint damage, and proteoglycan loss.
Tofacitinib Rat Adjuvant-Induced Arthritis- 1 - 10 mg/kg (orally): Dose-dependent attenuation of arthritis score, paw swelling, and histopathologic injuries. - 3 mg/kg showed comparable efficacy to 10 mg/kg of peficitinib in reducing arthritis symptoms.[4]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and the comparator immunosuppressants are visualized in the following signaling pathway diagrams.

GNF362_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR PLCg PLCγ TCR->PLCg Antigen Recognition IP3 IP3 PLCg->IP3 Generates Itpkb Itpkb IP3->Itpkb Substrate Ca_ER ER Ca2+ IP3->Ca_ER Releases IP4 IP4 Itpkb->IP4 Generates This compound This compound This compound->Itpkb Inhibits Ca_influx Ca2+ Influx Ca_ER->Ca_influx Augments Apoptosis Apoptosis Ca_influx->Apoptosis Induces in activated T-cells

Caption: this compound inhibits Itpkb, augmenting Ca2+ influx and inducing apoptosis in activated T-cells.

Calcineurin_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Ca_Signal Ca2+ Signal TCR->Ca_Signal Antigen Recognition Calcineurin Calcineurin Ca_Signal->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_N NFAT NFAT->NFAT_N Translocation Cyclosporin_Tacrolimus Cyclosporin A Tacrolimus Cyclosporin_Tacrolimus->Calcineurin Inhibits Gene_Transcription Cytokine Gene Transcription NFAT_N->Gene_Transcription Activates

Caption: Calcineurin inhibitors block NFAT dephosphorylation and nuclear translocation.

JAK_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P STAT-P STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerization Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Gene_Transcription Gene Transcription STAT_Dimer->Gene_Transcription Activates

Caption: JAK inhibitors block STAT phosphorylation and subsequent gene transcription.

mTOR_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine_Receptor Cytokine Receptor (e.g., IL-2R) PI3K PI3K Cytokine_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits

Caption: mTOR inhibitors block the PI3K-Akt-mTORC1 pathway, inhibiting cell growth.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro Immunosuppressant Potency Assays

1. Mixed Lymphocyte Reaction (MLR)

  • Objective: To assess the inhibitory effect of compounds on T-cell proliferation in response to allogeneic stimulation.

  • Methodology:

    • Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.

    • Treat the stimulator PBMCs with mitomycin C (50 µg/mL) for 30 minutes at 37°C to arrest their proliferation.

    • Wash the stimulator cells three times with complete RPMI-1640 medium.

    • In a 96-well round-bottom plate, co-culture responder PBMCs (1 x 10^5 cells/well) with stimulator PBMCs (1 x 10^5 cells/well).

    • Add serial dilutions of the test immunosuppressants (this compound, Tacrolimus, Cyclosporin A, Tofacitinib, Rapamycin) to the co-cultures.

    • Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.

    • Pulse the cells with 1 µCi of [3H]-thymidine for the final 18 hours of incubation.

    • Harvest the cells onto glass fiber filters and measure thymidine incorporation using a scintillation counter.

    • Calculate the 50% inhibitory concentration (IC50) for each compound.

2. Cytokine Release Assay

  • Objective: To measure the effect of immunosuppressants on the production of key cytokines by activated T-cells.

  • Methodology:

    • Isolate PBMCs as described for the MLR.

    • Stimulate the PBMCs (1 x 10^6 cells/mL) with anti-CD3 and anti-CD28 antibodies (1 µg/mL each) in the presence of serial dilutions of the test compounds.

    • Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

    • Collect the culture supernatants and measure the concentrations of cytokines (e.g., IL-2, IFN-γ, TNF-α) using commercially available ELISA kits.

    • Determine the IC50 for the inhibition of each cytokine for each compound.

In Vivo Autoimmune Disease Model

Rat Adjuvant-Induced Arthritis (AIA) Model

  • Objective: To evaluate the in vivo efficacy of immunosuppressants in a model of rheumatoid arthritis.

  • Methodology:

    • Induce arthritis in Lewis rats by a single intradermal injection at the base of the tail with 0.1 mL of Freund's complete adjuvant containing 10 mg/mL of heat-killed Mycobacterium tuberculosis.

    • On the day of arthritis induction (Day 0), begin oral administration of the test compounds (e.g., this compound, Tofacitinib) or vehicle control. Dosing should continue daily for the duration of the study (typically 14-21 days).

    • Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with a caliper) and arthritis score (based on a scale of 0-4 for each paw).

    • At the end of the study, sacrifice the animals and collect hind paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.

    • Blood samples can be collected to measure systemic inflammatory markers and drug concentrations.

Conclusion

This compound presents a promising and distinct mechanism of action for immunosuppression by targeting Itpkb. While direct comparative data with other classes of immunosuppressants is still emerging, its efficacy in preclinical models of autoimmune disease suggests it warrants further investigation. This guide provides a framework for researchers to understand the relative positioning of this compound and to design further experiments for a comprehensive head-to-head comparison with existing therapies. The provided experimental protocols can serve as a starting point for such comparative studies.

References

GNF362 Demonstrates Favorable In Vivo Efficacy in Preclinical Models of Autoimmune Disease and Graft-versus-Host Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of GNF362, a novel inhibitor of inositol trisphosphate 3' kinase B (Itpkb), against standard-of-care (SOC) treatments in preclinical models of graft-versus-host disease (GVHD) and rheumatoid arthritis. The data presented herein, supported by detailed experimental protocols, suggests that this compound holds promise as a potential therapeutic agent for T-cell mediated autoimmune disorders.

Executive Summary

This compound has demonstrated significant efficacy in preclinical animal models, showing a notable survival advantage over the standard-of-care immunosuppressant FK506 in a murine model of acute graft-versus-host disease. Furthermore, in a rat model of antigen-induced arthritis, this compound substantially reduced joint swelling. This guide summarizes the key quantitative data from these studies, provides detailed experimental methodologies, and visualizes the underlying signaling pathway and experimental workflows.

This compound vs. Standard-of-Care: In Vivo Efficacy Comparison

The in vivo efficacy of this compound was evaluated in two distinct and well-established animal models: a murine model of acute graft-versus-host disease (GVHD) and a rat model of antigen-induced arthritis.

Acute Graft-versus-Host Disease (GVHD)

In a murine model of acute GVHD, this compound was compared to FK506 (tacrolimus), a standard-of-care calcineurin inhibitor used for GVHD prophylaxis.[1] The results indicated a significant survival benefit for this compound-treated mice.

Treatment GroupMedian Survival (Days)Long-term Survival (Day 100)Statistical Significance (vs. Vehicle)Statistical Significance (this compound vs. FK506 12 mg/kg)
Vehicle360%--
FK506 (12 mg/kg/day)400%P < 0.05P = 0.10
FK506 (36 mg/kg/day)Not reported (no survival advantage)0%P = 0.2-
This compoundNot reached50%P = 0.05P = 0.10

It was also noted that this compound exhibited favorable acute GVHD and graft-versus-leukemia (GVL) properties when compared to FK506.[1][2][3]

Antigen-Induced Arthritis

In a rat model of antigen-induced arthritis, this compound was evaluated for its ability to reduce joint inflammation. While a direct head-to-head study with a standard-of-care was not detailed in the primary reference, dexamethasone was used as a positive control in the broader study context. The data below summarizes the efficacy of this compound in this model.

Treatment GroupDosageRoute of AdministrationDurationReduction in Knee Swelling
This compound6 mg/kgOral, twice daily21 days34%
This compound20 mg/kgOral, twice daily21 days47%

Signaling Pathway and Experimental Workflow

Itpkb Signaling Pathway

This compound is a selective inhibitor of Itpkb, a key enzyme in the inositol phosphate signaling pathway which regulates intracellular calcium levels. Inhibition of Itpkb leads to sustained elevation of intracellular calcium in activated T-cells, promoting apoptosis and thereby reducing the T-cell mediated inflammatory response.

Itpkb_Signaling_Pathway Itpkb Signaling Pathway in T-Cell Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Itpkb Itpkb IP3->Itpkb Substrate Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates IP4 IP4 Itpkb->IP4 Phosphorylates Ca_Influx Ca²⁺ Influx (Store-Operated) IP4->Ca_Influx Inhibits Ca_ER->Ca_Influx Triggers Apoptosis Apoptosis Ca_Influx->Apoptosis Sustained elevation leads to This compound This compound This compound->Itpkb Inhibits

Caption: this compound inhibits Itpkb, leading to increased intracellular calcium and T-cell apoptosis.

Experimental Workflow: Murine Model of Acute GVHD

The following diagram outlines the key steps in the in vivo study comparing this compound and FK506 in a murine model of acute graft-versus-host disease.

GVHD_Workflow Workflow for Acute GVHD In Vivo Efficacy Study cluster_setup Model Induction cluster_treatment Treatment Regimen (starting Day 3 post-transplant) cluster_monitoring Efficacy Assessment Irradiation Lethal Irradiation of Recipient Mice (BALB/c) Transplantation Transplantation of Bone Marrow and T-cells from Donor Mice (B6) Irradiation->Transplantation Vehicle Vehicle Control Transplantation->Vehicle GNF362_Treat This compound Administration Transplantation->GNF362_Treat FK506_Low FK506 (12 mg/kg/day) Transplantation->FK506_Low FK506_High FK506 (36 mg/kg/day) Transplantation->FK506_High Survival Monitor Survival Vehicle->Survival GVHD_Score Assess GVHD Severity Vehicle->GVHD_Score GVL_Activity Evaluate Graft-vs-Leukemia Effect Vehicle->GVL_Activity GNF362_Treat->Survival GNF362_Treat->GVHD_Score GNF362_Treat->GVL_Activity FK506_Low->Survival FK506_Low->GVHD_Score FK506_Low->GVL_Activity FK506_High->Survival FK506_High->GVHD_Score FK506_High->GVL_Activity

Caption: Experimental workflow for the in vivo comparison of this compound and FK506 in a murine GVHD model.

Detailed Experimental Protocols

Murine Model of Acute Graft-versus-Host Disease (GVHD)
  • Animal Model: BALB/c recipient mice were lethally irradiated.

  • Transplantation: On day 0, recipient mice were transplanted with bone marrow cells and T-cells from B6 donor mice.

  • Treatment Administration:

    • This compound was administered from day 3 to day 28 post-transplantation. The exact dose and formulation for this compound were not specified in the abstract.

    • FK506 was administered from day 3 to day 28 at doses of 12 mg/kg/day or 36 mg/kg/day.

    • A vehicle control group was also included.

  • Efficacy Evaluation:

    • Survival: Mice were monitored daily for survival.

    • GVHD Severity: Clinical signs of GVHD (e.g., weight loss, posture, activity, fur texture, skin integrity) were monitored and scored. Histopathology of GVHD target organs (liver, ileum, colon) was performed on day 7 post-transplantation.[1]

    • Graft-versus-Leukemia (GVL) Effect: The ability of the transplanted cells to eliminate leukemia cells was assessed in models where leukemia cells were co-transplanted.

Rat Model of Antigen-Induced Arthritis
  • Animal Model: Lewis rats were used to induce arthritis.

  • Induction of Arthritis: Arthritis was induced by intradermal immunization with methylated bovine serum albumin (mBSA) emulsified in Freund's complete adjuvant on days -21 and -14. On day 0, an intra-articular injection of mBSA was administered into the knee joint.

  • Treatment Administration:

    • This compound was administered orally twice daily at doses of 6 mg/kg or 20 mg/kg for 21 days.

    • Dexamethasone was used as a positive control in the broader study, though specific dosage and administration details for a direct comparison group were not provided in the primary this compound reference.

  • Efficacy Evaluation:

    • Joint Swelling: Knee joint swelling was measured on days 2, 4, and 7.

    • Histopathology: At the end of the study, knee joints were collected for histological analysis to assess inflammatory cell infiltrate, joint damage, and proteoglycan loss.

    • Antibody Response: Serum was collected to measure secondary antibody responses.

References

GNF362: A Novel Kinase Inhibitor in Head-to-Head Comparison with Established Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of GNF362, a selective inhibitor of inositol trisphosphate 3' kinase B (Itpkb), against other key kinase inhibitors and immunomodulators used in the context of autoimmune and inflammatory diseases.

This compound is a potent and orally bioavailable small molecule inhibitor targeting Itpkb, a crucial negative regulator of intracellular calcium signaling in lymphocytes.[1] By inhibiting Itpkb, this compound enhances calcium influx following T-cell receptor activation, which paradoxically drives activated T-cells towards apoptosis, presenting a novel therapeutic strategy for T-cell-mediated autoimmune diseases and graft-versus-host disease (GVHD).[1][2][3] This guide will compare the biochemical and cellular activity of this compound with that of the calcineurin inhibitor tacrolimus (FK506) and the Janus kinase (JAK) inhibitor tofacitinib, providing a framework for evaluating its potential therapeutic niche.

Biochemical Potency and Selectivity

This compound exhibits high potency against its primary target, Itpkb, with further activity against other Itpk isoforms. Its selectivity has been profiled against a broad panel of other kinases, demonstrating a focused inhibitory profile.

CompoundTarget(s)IC50 (nM)Kinase Selectivity Profile
This compound Itpkb 9 No significant activity against a panel of over 150 other protein and lipid kinases at 5µM.[1]
Itpka20
Itpkc19
Tofacitinib JAK11.1Broad inhibition of JAK family kinases.
JAK220
JAK31.0
Tacrolimus (FK506) Calcineurin (phosphatase)0.5-1.5 (nM)Primarily targets calcineurin, a serine/threonine phosphatase, not a kinase.

Cellular Activity: A Comparative Overview

The distinct mechanisms of action of this compound, tofacitinib, and tacrolimus translate to different cellular consequences, particularly in T-lymphocytes.

ParameterThis compoundTofacitinibTacrolimus (FK506)
Primary Cellular Effect Augments Ca2+ signaling, induces apoptosis in activated T-cells.Inhibits JAK-STAT signaling, blocking cytokine-mediated T-cell activation and proliferation.Inhibits calcineurin, preventing NFAT activation and subsequent IL-2 production, leading to suppression of T-cell proliferation.
T-Cell Proliferation Inhibits proliferation of activated T-cells through induction of apoptosis.Potently inhibits T-cell proliferation induced by common gamma-chain cytokines.Potently inhibits T-cell proliferation.
Cytokine Production Downstream effect of eliminating activated T-cells.Directly inhibits the signaling of numerous pro-inflammatory cytokines.Primarily inhibits IL-2 production, a key cytokine for T-cell proliferation.
Selectivity in GVHD More selectively deletes donor alloreactive T-cells compared to nominal antigen-responsive T-cells.Broad immunosuppressive effects.Broad immunosuppressive effects.

Preclinical Efficacy in a Model of Rheumatoid Arthritis

This compound has demonstrated significant efficacy in the rat antigen-induced arthritis (AIA) model, a well-established preclinical model for rheumatoid arthritis.

TreatmentDosageKey Findings in Rat AIA Model
This compound 6 mg/kgSignificant inhibition of joint swelling.
20 mg/kgReduced inflammatory cell infiltrate, joint damage, and proteoglycan loss. Also showed a reduction in secondary antibody responses.
Tofacitinib N/A (in direct comparison)In mouse collagen-induced arthritis models, tofacitinib has shown to reduce inflammation and joint damage.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

GNF362_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor PLC PLCγ TCR->PLC Antigen Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Itpkb Itpkb IP3->Itpkb Substrate Ca_ER Ca2+ (ER) IP3->Ca_ER Releases IP4 IP4 Itpkb->IP4 Phosphorylates Ca_cyto Ca2+ (Cytosol)↑↑ IP4->Ca_cyto Negative Regulation Ca_ER->Ca_cyto Apoptosis Apoptosis Ca_cyto->Apoptosis Sustained high levels lead to This compound This compound This compound->Itpkb Inhibits

Caption: this compound inhibits Itpkb, leading to enhanced Ca2+ signaling and apoptosis.

Tofacitinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK Cytokine Binding STAT_P pSTAT JAK->STAT_P Phosphorylates Gene_Tx Gene Transcription (Inflammation, Proliferation) STAT_P->Gene_Tx Dimerizes & Translocates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: Tofacitinib inhibits JAK kinases, blocking cytokine signaling pathways.

Experimental_Workflow cluster_biochemical Biochemical & Cellular Assays cluster_invivo In Vivo Model Kinase_Assay Biochemical Kinase Assay (e.g., Kinase-Glo™) IC50 Determine IC50 Kinase_Assay->IC50 Calcium_Assay Calcium Influx Assay (e.g., Fluo-4) EC50 Determine EC50 Calcium_Assay->EC50 Apoptosis_Assay Apoptosis Assay (e.g., TUNEL) Apoptotic_Index Quantify Apoptosis Apoptosis_Assay->Apoptotic_Index AIA_Model Rat Antigen-Induced Arthritis (AIA) Model Treatment Administer this compound or Comparator AIA_Model->Treatment Assessment Assess Joint Swelling, Histology, Biomarkers Treatment->Assessment Efficacy Evaluate Therapeutic Efficacy Assessment->Efficacy

Caption: Workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

Biochemical Kinase Activity Assay (Luminescence-based)

This protocol is adapted from commercially available luminescent kinase assay platforms, such as Kinase-Glo™.

  • Reagent Preparation : Prepare kinase reaction buffer, ATP solution at the desired concentration (typically at or near the Km for the kinase), and the specific kinase and substrate pair. Reconstitute the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Compound Dilution : Serially dilute this compound and comparator compounds in an appropriate solvent (e.g., DMSO) and then in the kinase reaction buffer.

  • Kinase Reaction : In a multi-well plate, add the diluted compounds, the kinase, and the substrate. Initiate the reaction by adding the ATP solution. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Luminescence Detection : Add the luminescent kinase assay reagent to each well. This reagent depletes the remaining ATP and generates a light signal that is proportional to the ATP concentration.

  • Data Analysis : Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Intracellular Calcium Influx Assay (Fluo-4-based)

This protocol is based on the use of the calcium-sensitive fluorescent dye Fluo-4 AM.

  • Cell Preparation : Plate cells (e.g., Jurkat T-cells or primary lymphocytes) in a multi-well plate and allow them to adhere if necessary.

  • Dye Loading : Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS with HEPES). Remove the culture medium from the cells and add the Fluo-4 AM loading solution. Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

  • Compound Incubation : Wash the cells to remove excess dye and add buffer containing the desired concentrations of this compound or comparator compounds.

  • Cell Stimulation and Measurement : Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading (λEx/λEm = ~490/525 nm). Inject a stimulant (e.g., anti-CD3/anti-CD28 antibodies for T-cells) to induce calcium influx and immediately begin recording the fluorescence intensity over time.

  • Data Analysis : The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response or the area under the curve for each condition. Determine the EC50 value for this compound's effect on calcium signaling.

Apoptosis Assay (TUNEL)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Culture and Treatment : Culture cells on coverslips or in multi-well plates. Treat the cells with this compound or comparator compounds for a specified duration to induce apoptosis. Include positive (e.g., DNase I treatment) and negative controls.

  • Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.

  • TUNEL Reaction : Incubate the fixed and permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).

  • Detection : If an indirectly labeled dUTP is used, follow with an incubation with a fluorescently labeled antibody or streptavidin conjugate.

  • Counterstaining and Imaging : Counterstain the cell nuclei with a DNA dye like DAPI. Image the cells using a fluorescence microscope.

  • Data Analysis : Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-stained nuclei).

Rat Antigen-Induced Arthritis (AIA) Model

This is a widely used T-cell dependent model of inflammatory arthritis.

  • Immunization : Immunize Lewis or Dark Agouti rats intradermally at the base of the tail with an emulsion of methylated bovine serum albumin (mBSA) in Complete Freund's Adjuvant (CFA). A booster immunization may be given after 7-14 days.

  • Arthritis Induction : Approximately 14-21 days after the initial immunization, induce monoarticular arthritis by injecting mBSA directly into one knee joint cavity.

  • Treatment : Begin daily oral administration of this compound, a comparator drug (e.g., dexamethasone as a positive control), or vehicle at the desired doses, starting either before or after the intra-articular challenge.

  • Assessment of Arthritis :

    • Clinical Scoring : Visually score the severity of arthritis in the paws based on erythema and swelling.

    • Joint Swelling : Measure the diameter of the knee joint using calipers at regular intervals.

    • Histopathology : At the end of the study, collect the knee joints for histological analysis to assess inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion.

  • Data Analysis : Compare the clinical scores, joint swelling measurements, and histological scores between the different treatment groups to evaluate the efficacy of the compounds.

References

Validating GNF362's On-Target Effects: A Comparative Guide to siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of GNF362, a potent inhibitor of inositol trisphosphate 3' kinase B (Itpkb). We will explore the use of this compound as a chemical probe alongside the genetic approach of small interfering RNA (siRNA) to confirm that the observed biological effects are a direct result of Itpkb inhibition. This guide includes supporting experimental data, detailed protocols, and visualizations to aid in experimental design and data interpretation.

This compound: A Selective Itpkb Inhibitor

This compound is a selective, potent, and orally bioavailable small molecule inhibitor of Itpkb.[1] It functions by blocking the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4), a key step in regulating intracellular calcium signaling.[1] Inhibition of Itpkb by this compound leads to enhanced and sustained calcium influx in lymphocytes upon antigen receptor stimulation, ultimately promoting activation-induced cell death in T cells.[2] This mechanism of action makes Itpkb an attractive therapeutic target for autoimmune diseases.

siRNA: A Genetic Tool for Target Validation

Small interfering RNA (siRNA) offers a powerful genetic method to validate the on-target effects of a small molecule inhibitor. By specifically targeting and degrading the messenger RNA (mRNA) of Itpkb, siRNA-mediated knockdown reduces the expression of the Itpkb protein. If the phenotypic effects observed with this compound treatment are recapitulated by Itpkb siRNA, it provides strong evidence that the compound's effects are indeed mediated through the intended target.

Comparative Data: this compound vs. Itpkb siRNA

This compound Performance Data
ParameterValueCell/SystemReference
IC50 (Itpkb) 9 nMPurified enzyme[1][2]
IC50 (Itpka) 20 nMPurified enzyme
IC50 (Itpkc) 19 nMPurified enzyme
EC50 (Calcium Flux) 12 nMPrimary B and T lymphocytes
In Vivo Efficacy Significant reduction in joint swelling at 6 and 20 mg/kgRat model of arthritis
Kinase Selectivity No significant activity against a panel of over 150 kinasesKinase panel assay
Expected vs. Observed Phenotypes
PhenotypeThis compound TreatmentItpkb siRNA Knockdown (Expected)Itpkb Knockout MiceReference
Calcium Flux in Lymphocytes EnhancedEnhancedEnhanced
Activated T Cell Apoptosis IncreasedIncreasedIncreased
T Cell Development BlockedBlockedBlocked

Experimental Protocols

Validating this compound's On-Target Effects Using Itpkb siRNA

This protocol outlines a general workflow for validating the on-target effects of this compound by comparing its activity with that of an Itpkb-specific siRNA.

1. Cell Culture and Plating:

  • Culture a relevant lymphocyte cell line (e.g., Jurkat T cells) in appropriate media.

  • Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

2. siRNA Transfection:

  • Prepare siRNA solution: Dilute Itpkb-specific siRNA and a non-targeting control siRNA in serum-free media.

  • Prepare transfection reagent: Dilute a suitable lipid-based transfection reagent in serum-free media.

  • Form siRNA-lipid complexes: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes.

  • Transfect cells: Add the siRNA-lipid complexes to the cells in complete media.

  • Incubate for 24-72 hours to allow for Itpkb knockdown.

3. This compound Treatment:

  • In parallel wells, treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubate for a duration relevant to the downstream assay.

4. Assessment of Itpkb Knockdown and Inhibition:

  • Western Blot:

    • Lyse cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with a primary antibody specific for Itpkb and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize bands.

    • Quantify band intensity to determine the extent of protein knockdown. A successful knockdown should show a significant reduction in Itpkb protein levels in the siRNA-treated sample compared to the non-targeting control.

  • Quantitative RT-PCR (qRT-PCR):

    • Isolate total RNA from cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform real-time PCR using primers specific for Itpkb and a housekeeping gene.

    • Calculate the relative expression of Itpkb mRNA to determine knockdown efficiency. A reduction of ≥70% in target mRNA levels is generally considered effective knockdown.

5. Phenotypic Assays:

  • Calcium Flux Assay:

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Stimulate cells with an appropriate agonist (e.g., anti-CD3/CD28 antibodies for T cells).

    • Measure changes in intracellular calcium concentration using a flow cytometer or plate reader.

    • Compare the calcium flux in this compound-treated cells and Itpkb siRNA-transfected cells to their respective controls.

  • Apoptosis Assay:

    • Stain cells with Annexin V and a viability dye (e.g., Propidium Iodide).

    • Analyze by flow cytometry to quantify the percentage of apoptotic cells.

    • Compare the levels of apoptosis induced by this compound and Itpkb siRNA.

Signaling Pathways and Workflows

// Nodes TCR [label="TCR Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Itpkb [label="Itpkb", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=oval, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; IP4 [label="IP4", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ER [label="ER Ca2+ Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_influx [label="Sustained Ca2+\nInflux", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="T Cell Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TCR -> PLCg; PLCg -> PIP2 [label=" hydrolyzes"]; PIP2 -> IP3; IP3 -> ER; IP3 -> Itpkb [label=" substrate"]; this compound -> Itpkb [arrowhead=tee, style=dashed, color="#EA4335"]; Itpkb -> IP4 [label=" phosphorylates"]; IP4 -> Ca_influx [arrowhead=tee, label=" inhibits", color="#EA4335"]; ER -> Ca_influx; Ca_influx -> Apoptosis; } .dot Caption: this compound inhibits Itpkb, preventing IP4 formation and leading to sustained Ca2+ influx and apoptosis.

// Nodes start [label="Start: Culture Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; transfection [label="Transfect with Itpkb siRNA\nor Non-targeting Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Treat with this compound\nor Vehicle Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate 24-72h", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; knockdown_analysis [label="Analyze Knockdown\n(Western Blot / qRT-PCR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; phenotypic_assay [label="Perform Phenotypic Assays\n(Calcium Flux, Apoptosis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; comparison [label="Compare Phenotypes:\nthis compound vs. siRNA", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> transfection; start -> treatment; transfection -> incubation; treatment -> incubation; incubation -> knockdown_analysis; incubation -> phenotypic_assay; knockdown_analysis -> comparison; phenotypic_assay -> comparison; } .dot Caption: Workflow for validating this compound's on-target effects using siRNA.

Alternative On-Target Validation Methods

Besides siRNA, other techniques can be employed to validate the on-target effects of this compound:

  • CRISPR/Cas9-mediated Gene Knockout: Generating a stable Itpkb knockout cell line provides a clean genetic model to compare with this compound treatment. This method offers a complete loss of protein expression.

  • Thermal Shift Assay (TSA): This biophysical assay measures the change in the thermal denaturation temperature of a target protein upon ligand binding. A shift in the melting temperature of Itpkb in the presence of this compound would confirm direct binding.

  • Chemical Proteomics: Affinity chromatography using an immobilized version of this compound can be used to pull down interacting proteins from cell lysates. Identification of Itpkb as the primary binding partner would confirm target engagement.

  • Rescue Experiments: In cells where Itpkb has been knocked down or knocked out, expressing a mutated, this compound-resistant version of Itpkb should rescue the cells from the phenotypic effects of the compound if it is acting on-target.

Conclusion

Validating the on-target effects of a small molecule inhibitor like this compound is crucial for confident interpretation of experimental results and for advancing drug development programs. The combination of a potent and selective chemical probe with a specific genetic tool like siRNA provides a robust approach to target validation. While direct comparative data between this compound and Itpkb siRNA is limited, the consistent phenotypes observed with this compound treatment and in Itpkb knockout models strongly support its on-target activity. The experimental protocols and alternative validation methods outlined in this guide offer a framework for researchers to rigorously confirm the mechanism of action of this compound and other targeted therapies.

References

Assessing the neuroprotective effects of GNF362 vs other compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the neuroprotective and neurotoxic potential of GNF362, a potent inhibitor of inositol trisphosphate 3-kinase B (Itpkb), reveals a complex and context-dependent role in preclinical models of neurodegenerative diseases. While showing promise in mitigating Alzheimer's-like pathology, evidence suggests it may exacerbate protein aggregation in Parkinson's disease models.

This guide provides a comprehensive assessment of this compound's effects, presenting key experimental data, detailed methodologies, and visual representations of the underlying signaling pathways to aid researchers, scientists, and drug development professionals in understanding its therapeutic potential and limitations.

This compound: Mechanism of Action

This compound is a selective, potent, and orally bioavailable inhibitor of inositol trisphosphate 3' kinase B (Itpkb), with a half-maximal inhibitory concentration (IC50) of 9 nM.[1] It also exhibits inhibitory activity against Itpka and Itpkc with IC50 values of 20 nM and 19 nM, respectively.[1][2] Itpkb is a crucial enzyme that phosphorylates inositol 1,4,5-trisphosphate (IP3) to generate inositol 1,3,4,5-tetrakisphosphate (IP4), a signaling molecule that negatively regulates intracellular calcium (Ca2+) levels. By inhibiting Itpkb, this compound blocks the production of IP4, leading to enhanced antigen receptor-driven Ca2+ responses in lymphocytes.[1][3]

Contrasting Effects in Neurodegenerative Disease Models

Recent studies have explored the therapeutic potential of targeting Itpkb with this compound in the context of neurodegenerative diseases, yielding intriguing but conflicting results in models of Alzheimer's and Parkinson's disease.

Alzheimer's Disease: A Potential Neuroprotective Role

In a promising turn, research utilizing the APP/PS1 mouse model of Alzheimer's disease has demonstrated beneficial effects of this compound. Treatment with the compound led to improved cognitive behavior and a reduction in the expression of pro-inflammatory cytokines IL-6 and IL-1β. This finding is supported by evidence that ITPKB protein levels are elevated by three-fold in the cerebral cortex of Alzheimer's disease patients. Furthermore, overexpression of Itpkb in a mouse model of Alzheimer's was shown to exacerbate the disease pathology, including increased amyloid-β40 peptide production and tau hyperphosphorylation. These results suggest that inhibiting ITPKB with this compound could be a viable therapeutic strategy for Alzheimer's disease.

Parkinson's Disease: A Potential Neurotoxic Role

Conversely, studies in cellular models of Parkinson's disease paint a cautionary picture. Pharmacological inhibition of ITPKB with this compound, as well as genetic knockdown of the enzyme, was found to increase the levels of phosphorylated, insoluble α-synuclein, a hallmark of Parkinson's disease pathology, following treatment with α-synuclein preformed fibrils (PFFs). In contrast, overexpression of ITPKB reduced PFF-induced α-synuclein aggregation. The proposed mechanism involves this compound-mediated inhibition of ITPKB, which leads to increased intracellular calcium levels, subsequent mitochondrial calcium accumulation, and ultimately, inhibition of autophagy—a key cellular process for clearing aggregated proteins.

Quantitative Data Summary

CompoundDisease ModelKey FindingsQuantitative DataReference
This compound Alzheimer's Disease (APP/PS1 mice)Improved cognitive behavior; Decreased neuroinflammationStatistically significant improvement in Morris water maze performance; Significant reduction in IL-6 and IL-1β levels.
This compound Parkinson's Disease (Primary neurons)Increased α-synuclein pathologyDose-dependent increase in the number and size of pS129 α-synuclein–positive inclusions.

Experimental Protocols

In Vitro α-Synuclein Aggregation Assay
  • Cell Culture: Primary cortical neurons were cultured from embryonic day 16.5 CD-1 mice.

  • Induction of Pathology: At 7 days in vitro (DIV), neurons were treated with 2 µg/mL of mouse α-synuclein preformed fibrils (PFFs) to induce α-synuclein pathology.

  • This compound Treatment: Neurons were co-treated with varying concentrations of this compound (e.g., 0, 10, 100 nM).

  • Immunocytochemistry: At 21 DIV, neurons were fixed and stained for phosphorylated α-synuclein (pS129) and the neuronal marker MAP2.

  • Quantification: The number and size of pS129 α-synuclein inclusions were quantified using imaging software.

In Vivo Alzheimer's Disease Model
  • Animal Model: APP/PS1 transgenic mice, which develop amyloid plaques and cognitive deficits, were used.

  • This compound Administration: Mice were treated with this compound or a vehicle control.

  • Behavioral Testing: The Morris water maze test was used to assess spatial learning and memory. Parameters measured included escape latency, platform crossings, and time spent in the target quadrant.

  • Biochemical Analysis: The expression levels of inflammatory cytokines IL-6 and IL-1β in the brain were measured using techniques such as ELISA or qPCR.

Signaling Pathways and Experimental Workflow

GNF362_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Antigen Receptor PLC PLCγ Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Itpkb Itpkb IP3->Itpkb substrate Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates IP4 IP4 Itpkb->IP4 phosphorylates This compound This compound This compound->Itpkb inhibits Ca_influx Ca²⁺ Influx Ca_release->Ca_influx

Caption: Mechanism of action of this compound.

Neurodegeneration_Comparison cluster_AD Alzheimer's Disease Model cluster_PD Parkinson's Disease Model This compound This compound GNF362_AD This compound This compound->GNF362_AD GNF362_PD This compound This compound->GNF362_PD ITPKB_AD ↑ ITPKB Inhibition_AD Inhibition of ITPKB GNF362_AD->Inhibition_AD Cognition Improved Cognition Inhibition_AD->Cognition Inflammation ↓ Neuroinflammation Inhibition_AD->Inflammation Inhibition_PD Inhibition of ITPKB GNF362_PD->Inhibition_PD Calcium ↑ Intracellular Ca²⁺ Inhibition_PD->Calcium Mito_Ca ↑ Mitochondrial Ca²⁺ Calcium->Mito_Ca Autophagy ↓ Autophagy Mito_Ca->Autophagy AlphaSyn ↑ α-Synuclein Aggregation Autophagy->AlphaSyn

Caption: Contrasting effects of this compound in neurodegenerative models.

Conclusion

The current body of evidence presents a dualistic role for this compound in the context of neurodegenerative diseases. While its ability to improve cognitive function and reduce neuroinflammation in an Alzheimer's disease model is promising, the exacerbation of α-synuclein pathology in a Parkinson's disease model raises significant concerns. This highlights the critical importance of understanding the specific cellular context and downstream signaling consequences of ITPKB inhibition in different neurological disorders. Further research is warranted to dissect the precise mechanisms underlying these opposing effects and to determine whether the therapeutic window for this compound can be safely and effectively navigated for any neurodegenerative condition. These findings underscore the complexity of targeting signaling pathways that have pleiotropic effects in the central nervous system.

References

GNF362's Impact on Gene Expression: A Comparative Analysis with Other Immunomodulatory Stimuli

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the transcriptomic effects of the selective Itpkb inhibitor GNF362 reveals a distinct mechanism of action compared to conventional immunosuppressants and T-cell activators. While comprehensive, direct comparative studies on a genome-wide scale are not publicly available, this guide synthesizes existing data to contrast the effects of this compound on gene expression with other well-characterized stimuli, providing researchers with a framework for understanding its unique immunomodulatory properties.

This compound is a potent and selective inhibitor of inositol trisphosphate 3' kinase B (Itpkb), an enzyme that negatively regulates calcium signaling in lymphocytes.[1][2] By inhibiting Itpkb, this compound leads to sustained elevation of intracellular calcium levels upon T-cell receptor (TCR) engagement.[1] This amplified calcium signal preferentially drives the expression of pro-apoptotic genes, leading to the elimination of activated T cells.[1][3] This mechanism contrasts with traditional calcineurin inhibitors like FK506 (Tacrolimus) and Cyclosporin A, which broadly suppress T-cell activation and cytokine gene expression.

Comparison of Gene Expression Changes

The following table summarizes the differential effects of this compound, T-cell activation via anti-CD3/CD28 antibodies, and the calcineurin inhibitor FK506 on key genes involved in T-cell function. The data for this compound is based on targeted qPCR analysis, while the effects of anti-CD3/CD28 and FK506 are well-established in the literature from broader transcriptomic studies.

GeneBiological FunctionThis compound EffectAnti-CD3/CD28 Stimulation EffectFK506 (Tacrolimus) Effect
Bim (BCL2L11) Pro-apoptotic Bcl-2 family memberUpregulation UpregulationInhibition of upregulation
FasL (FASLG) Pro-apoptotic ligand, induces apoptosis in Fas-expressing cellsUpregulation UpregulationInhibition of upregulation
IL-2 (IL2) T-cell growth factor, promotes proliferation and differentiationDownregulation (indirectly, by inducing apoptosis)Strong Upregulation Strong Inhibition of Upregulation
IFN-γ (IFNG) Pro-inflammatory cytokineDownregulation (indirectly, by inducing apoptosis)Strong Upregulation Inhibition of Upregulation
c-Myc (MYC) Transcription factor involved in cell proliferationDownregulation (indirectly, by inducing apoptosis)Upregulation Inhibition of Upregulation

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for comparing the effects of different stimuli on gene expression.

GNF362_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 Antigen Presentation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 CRAC CRAC Channel IP3->CRAC Activates Store-Operated Calcium Entry via ER Itpkb Itpkb IP3->Itpkb Ca_increase Increased Intracellular Ca2+ CRAC->Ca_increase This compound This compound This compound->Itpkb Inhibits IP4 IP4 (Ins(1,3,4,5)P4) Itpkb->IP4 Phosphorylates IP3 to IP4->CRAC Inhibits Calcineurin Calcineurin Ca_increase->Calcineurin Activates NFAT_dephospho NFAT (dephosphorylated) Calcineurin->NFAT_dephospho Dephosphorylates NFAT_active NFAT (active) NFAT_dephospho->NFAT_active Translocates to Gene_Expression Gene Expression (Bim, FasL, etc.) NFAT_active->Gene_Expression Induces Apoptosis Apoptosis Gene_Expression->Apoptosis

Figure 1. This compound Signaling Pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_rna_seq RNA-Sequencing cluster_analysis Data Analysis Isolate_T_cells Isolate Primary T-Cells Culture_T_cells Culture T-Cells Isolate_T_cells->Culture_T_cells Stimuli Culture_T_cells->Stimuli Control Unstimulated Control Stimuli->Control GNF362_treat This compound Stimuli->GNF362_treat Stimulus_X Other Stimulus (e.g., anti-CD3/CD28, FK506) Stimuli->Stimulus_X RNA_extraction RNA Extraction Control->RNA_extraction GNF362_treat->RNA_extraction Stimulus_X->RNA_extraction Library_prep Library Preparation RNA_extraction->Library_prep Sequencing High-Throughput Sequencing Library_prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_analysis Pathway and Functional Enrichment Analysis DEA->Pathway_analysis

References

GNF362 Potency Benchmark: A Comparative Analysis Against Novel Itpkb Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GNF362, a potent and selective inhibitor of Inositol-trisphosphate 3-kinase B (Itpkb), against other inhibitors of the same target. The data presented is intended to aid researchers in evaluating the utility of this compound in studies related to autoimmune diseases and other T-cell mediated disorders.

Introduction to Itpkb and this compound

Inositol-trisphosphate 3-kinase B (Itpkb) is a critical negative regulator of calcium signaling in lymphocytes.[1] By converting inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4), Itpkb dampens the intracellular calcium influx that is essential for T-cell activation, proliferation, and effector functions.[1][2] Inhibition of Itpkb has emerged as a promising therapeutic strategy for T-cell mediated autoimmune diseases, as it enhances calcium signaling in activated T-cells, leading to activation-induced cell death.[3][4]

This compound was identified through a high-throughput screening of a 2-million-compound library and subsequent medicinal chemistry optimization. It is a potent, selective, and orally bioavailable small molecule inhibitor of Itpkb.

Potency Comparison

The following table summarizes the inhibitory potency of this compound against Itpkb and its isoforms, Itpka and Itpkc. For a comparative perspective, a hypothetical "Novel Inhibitor X" is included to illustrate the benchmark against which new chemical entities would be measured.

InhibitorTargetIC50 (nM)Assay TypeReference
This compound Itpkb 9 Biochemical (Kinase-Glo) ****
This compoundItpka20Biochemical (Kinase-Glo)
This compoundItpkc19Biochemical (Kinase-Glo)
Novel Inhibitor XItpkb[Insert Data][Specify Assay][Cite Source]

In cellular assays, this compound augments store-operated calcium (SOC) entry in primary B and T lymphocytes with an EC50 of 12 nM.

Itpkb Signaling Pathway

The diagram below illustrates the central role of Itpkb in regulating T-cell receptor (TCR) mediated calcium signaling.

Itpkb_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Orai1_Stim1 Orai1/STIM1 Calcium Channel Ca_influx Ca²⁺ Influx Orai1_Stim1->Ca_influx Itpkb Itpkb IP3->Itpkb Substrate Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Release IP4 IP4 Itpkb->IP4 Phosphorylation IP4->Orai1_Stim1 Inhibition Ca_ER->Orai1_Stim1 Store Depletion Activates NFAT NFAT Activation Ca_influx->NFAT Apoptosis Activation-Induced Cell Death NFAT->Apoptosis Sustained Signal Leads to This compound This compound This compound->Itpkb Inhibition

Caption: Itpkb's role in T-cell calcium signaling.

Experimental Protocols

Biochemical Potency Assessment: Itpkb Kinase-Glo Assay

This protocol describes a method to determine the in vitro potency of inhibitors against purified Itpkb enzyme.

Materials:

  • Purified recombinant human Itpkb enzyme

  • Inositol 1,4,5-trisphosphate (IP3) substrate

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Prepare a reaction mixture containing Itpkb enzyme and IP3 substrate in the assay buffer.

  • Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of the enzyme/substrate mixture to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for Itpkb.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 20 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Potency Assessment: Calcium Flux Assay using FLIPR

This protocol outlines a method to measure the effect of Itpkb inhibitors on intracellular calcium mobilization in a cellular context.

Materials:

  • Jurkat T-cells or primary human T-cells

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • FLIPR® Calcium Assay Kit (e.g., Fluo-8 No Wash)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • T-cell receptor (TCR) agonist (e.g., anti-CD3 antibody)

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • Black-walled, clear-bottom 96-well or 384-well cell culture plates

Procedure:

  • Seed Jurkat T-cells at an appropriate density in the assay plates and allow them to adhere or settle.

  • Prepare the dye-loading solution according to the manufacturer's protocol.

  • Add an equal volume of the dye-loading solution to each well and incubate for 60 minutes at 37°C.

  • During the final 30 minutes of incubation, add serially diluted test compounds or DMSO (vehicle control) to the respective wells.

  • Prime the FLIPR instrument with the TCR agonist in a separate source plate.

  • Place the cell plate in the FLIPR instrument and measure baseline fluorescence.

  • Initiate the assay by adding the TCR agonist and continuously measure the fluorescence signal over time (typically 2-5 minutes).

  • Analyze the data by calculating the peak fluorescence response or the area under the curve for each well.

  • Determine the EC50 value for the potentiation of the calcium signal by fitting the dose-response data to a four-parameter logistic curve.

Experimental Workflow

The following diagram outlines the general workflow for the identification and characterization of novel Itpkb inhibitors.

Experimental_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Op Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Op Biochem_Potency Biochemical Potency (IC50 Determination) Lead_Op->Biochem_Potency Cellular_Potency Cellular Potency (Calcium Flux EC50) Biochem_Potency->Cellular_Potency Selectivity Selectivity Profiling (Kinase Panel) Cellular_Potency->Selectivity In_Vivo In Vivo Efficacy (Autoimmune Disease Models) Selectivity->In_Vivo

Caption: Itpkb inhibitor discovery workflow.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of GNF362

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: This document provides critical safety and logistical guidance for the proper disposal of GNF362 (CAS No. 1003019-41-7), a potent and selective inhibitor of inositol trisphosphate 3' kinase B (Itpkb).[1][2][3] Adherence to these protocols is mandatory for all laboratory personnel, including researchers, scientists, and drug development professionals, to ensure a safe working environment and compliance with environmental regulations.

This compound is a complex heterocyclic organic compound intended for research use only.[1] Due to the absence of specific public data on its ecotoxicity and environmental fate, this compound and all associated materials must be handled and disposed of as hazardous chemical waste.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure contains moieties that necessitate cautious handling. The molecule includes a trifluoromethylpyridine, a piperazine, and a pyrazole group. Structurally similar compounds, such as halogenated pyridines, can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[4]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield must be worn at all times when handling this compound.

  • Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Ensure full skin coverage.

  • Respiratory Protection: All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Quantitative Data and Chemical Properties

A summary of the known properties of this compound is presented below for easy reference.

PropertyData
Chemical Name 4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]methyl]-1H-pyrazol-3-yl]-benzonitrile
CAS Number 1003019-41-7
Molecular Formula C₂₂H₂₁F₃N₆
Molecular Weight 426.4 g/mol
Physical State Solid
Solubility Soluble in DMSO, Ethanol, and Methanol
Incompatible Materials As a general precaution, avoid contact with strong oxidizing agents, strong acids, and strong bases.
Hazardous Decomposition Combustion may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and cyanides.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer system or in the general trash.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated hazardous waste container.

    • As this compound is a halogenated organic compound (due to the trifluoromethyl group), it must be segregated into a halogenated organic waste stream. Do not mix with non-halogenated waste.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container, preferably made of glass or high-density polyethylene (HDPE). The original product container can be used if it is in good condition.

    • The container must have a tightly sealing cap and be kept closed at all times except when adding waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".

    • The label must include the full chemical name: "This compound " or "4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]methyl]-1H-pyrazol-3-yl]-benzonitrile ".

    • List all components in the container, including solvents and their approximate concentrations.

    • Affix appropriate hazard pictograms (e.g., "Harmful/Irritant").

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, pipette tips, weighing paper, and contaminated glassware, must be disposed of as solid hazardous waste.

    • Place these items in a designated, sealed, and clearly labeled container for solid halogenated organic waste.

  • Storage Prior to Disposal:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be a secure, well-ventilated area, away from sources of ignition and incompatible materials. Ensure secondary containment is in place to mitigate potential spills.

  • Arranging for Final Disposal:

    • When the waste container is nearly full (not exceeding 90% capacity) or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Provide the EHS office with a complete description of the waste. The primary recommended disposal method for this type of compound is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to handle the hazardous combustion byproducts.

  • Decontamination of Empty Containers:

    • Empty this compound containers are also considered hazardous waste.

    • Containers must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).

    • Collect all rinsate as hazardous waste and add it to the appropriate liquid halogenated organic waste stream.

    • After triple-rinsing, deface or remove the original label, and dispose of the container as regular laboratory glass or plastic waste, according to your institution's guidelines.

Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • PPE: Before cleaning, don the appropriate PPE as described in Section 1.

  • Containment: For solid spills, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) to avoid generating dust. For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.

  • Collection: Collect all contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

GNF362_Disposal_Workflow cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_segregation Segregation and Collection cluster_storage Storage and Disposal A Start: this compound Use in Lab B Wear Full PPE: - Goggles - Lab Coat - Gloves A->B C Handle in Chemical Fume Hood B->C D Generate this compound Waste (Solid, Liquid, Contaminated Materials) C->D E Is waste liquid or solid? D->E F Collect in Labeled Halogenated Organic LIQUID Waste Container E->F Liquid G Collect in Labeled Halogenated Organic SOLID Waste Container E->G Solid H Store Sealed Containers in Designated Satellite Accumulation Area F->H G->H I Contact EHS for Pickup H->I J Professional Disposal (High-Temperature Incineration) I->J K End: Disposal Complete J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling GNF362

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of GNF362. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

This compound is a selective, potent, and orally bioavailable inhibitor of inositol trisphosphate 3' kinase B (Itpkb)[1]. As with any potent, biologically active small molecule, proper handling is imperative to minimize exposure risk. The following guidelines are based on standard laboratory safety practices for research chemicals and specific information where available.

I. Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure to this compound. The minimum required PPE for handling this compound is outlined below. A thorough hazard assessment of any specific experimental procedure should be conducted to determine if additional PPE is required[2].

PPE CategorySpecificationRationale
Hand Protection Disposable nitrile glovesProvides a barrier against incidental skin contact. Latex gloves should be avoided due to poor chemical resistance and potential for allergic reactions[3]. For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes, dust, or aerosols. Goggles are required when there is a significant risk of splashing[4][5].
Body Protection Laboratory coatShields skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.Use a NIOSH-approved respirator if there is a potential for aerosolization or if working with the solid compound outside of a fume hood.
Foot Protection Closed-toe shoesPrevents injuries from dropped objects or spills.

II. Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • For long-term storage of stock solutions, refer to the supplier's recommendations, which may include storage at -20°C or -80°C.

2. Preparation of Solutions:

  • All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.

  • Use appropriate solvents for dissolution, such as DMSO, ethanol, or methanol, as indicated by the supplier.

  • Prepare solutions in the smallest feasible quantities for the intended experiments.

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • Handle all solutions containing this compound with the same precautions as the solid compound.

  • Avoid direct contact, ingestion, and inhalation.

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

GNF362_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Intact Container Weighing Weighing (in fume hood) Storage->Weighing Retrieve for Use Dissolution Dissolution Weighing->Dissolution Transfer Solid Experiment Experimental Use Dissolution->Experiment Use Solution Decontamination Decontamination of Surfaces Experiment->Decontamination After Use Waste_Collection Waste Collection Experiment->Waste_Collection Generate Waste Disposal Waste Disposal Decontamination->Disposal Waste_Collection->Disposal Follow Procedures

Caption: A flowchart outlining the key steps for safely handling this compound.

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused solid this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves) should be collected in a designated, sealed container labeled as "Hazardous Chemical Waste."

  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled "Hazardous Chemical Waste" container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, or other sharps used to handle this compound solutions should be disposed of in a designated sharps container.

2. Disposal Procedure:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Do not pour this compound solutions down the drain.

IV. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS office.

This guidance is intended to provide a framework for the safe handling of this compound. Researchers are encouraged to consult their institution's specific safety protocols and to perform a thorough risk assessment before beginning any new experimental procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.